molecular formula C15H16O B3053186 1,1-Diphenyl-1-propanol CAS No. 5180-33-6

1,1-Diphenyl-1-propanol

Número de catálogo: B3053186
Número CAS: 5180-33-6
Peso molecular: 212.29 g/mol
Clave InChI: OIYMUIUXMYAXIX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,1-Diphenyl-1-propanol (CAS 5180-33-6) is a tertiary alcohol with the molecular formula C15H16O and a molecular weight of 212.29 g/mol . This aryl-substituted propanol is a significant building block in organic synthesis due to its versatile reactivity and the prevalence of its structural motif in biologically active molecules . It serves as a crucial precursor for a wide range of chemical transformations and is valued for its role in the development of chiral ligands and pharmaceuticals . The primary synthetic route to this compound is through the Grignard reaction, involving the nucleophilic addition of an organomagnesium halide, such as phenylmagnesium bromide, to propiophenone . This foundational method for carbon-carbon bond formation allows for the efficient production of this tertiary alcohol . Researchers utilize this compound as a starting material for synthesizing various derivatives, including halogenated compounds and carbamates, which are of interest for their potential biological activities . Furthermore, its rigid diphenyl structure makes it a valuable scaffold in the design of chiral ligands for asymmetric catalysis, such as in the enantioselective reduction of prochiral ketones . Derivatives of 1,1-diphenylpropanol have been investigated for various biological activities, and some analogues have been patented for use in pharmaceutical compositions, highlighting the compound's relevance in medicinal chemistry research . ATTENTION: This product is for research use only and is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,1-diphenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYMUIUXMYAXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966127
Record name 1,1-Diphenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5180-33-6
Record name NSC41385
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC16305
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Diphenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIPHENYL-1-PROPANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,1-Diphenyl-1-propanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,1-Diphenyl-1-propanol: Chemical Properties and Structure

Introduction

This compound (CAS No. 5180-33-6) is a tertiary alcohol characterized by the presence of two phenyl groups and an ethyl group attached to a central carbinol carbon.[1] This aryl-substituted propanol (B110389) is a significant building block in organic synthesis.[1] Its utility stems from its versatile reactivity and the prevalence of its structural motif in various biologically active molecules.[1] It serves as a crucial precursor for a range of chemical transformations and is particularly valued in the development of chiral ligands and pharmaceuticals.[1] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The structural identity of this compound is well-defined by various chemical identifiers.

dot

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name 1,1-diphenylpropan-1-ol[2]
CAS Number 5180-33-6[1][3][4]
Molecular Formula C₁₅H₁₆O[1][3][4]
SMILES CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O[2]
InChI InChI=1S/C15H16O/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3[2]
InChIKey OIYMUIUXMYAXIX-UHFFFAOYSA-N[1][2]

Physicochemical Properties

This compound is a colorless to pale yellow solid.[3] A summary of its key physicochemical properties is provided below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 212.29 g/mol [1][2][3]
Boiling Point 342.6°C at 760 mmHg[3]
Melting Point 59-62 °C[5]
Density 1.06 g/cm³[3]
Flash Point 143.3°C[3]
Refractive Index 1.572[3]
LogP 3.33250[3]
Topological Polar Surface Area 20.2 Ų[2]

Synthesis and Experimental Protocols

The primary synthetic route for this compound is the Grignard reaction.[1] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[1]

Grignard Reaction Protocol

The synthesis of this compound is typically achieved through the reaction of phenylmagnesium bromide (a Grignard reagent) with propiophenone.[1]

Experimental Workflow:

  • Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene (B47551) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). This reaction must be carried out under strictly anhydrous conditions to prevent the quenching of the Grignard reagent.

  • Nucleophilic Addition: The prepared phenylmagnesium bromide solution is then added dropwise to a solution of propiophenone, also in an anhydrous ether solvent. The reaction is typically maintained at a low temperature (0–5°C) to control the exothermic reaction and minimize the formation of byproducts.[1] The nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of propiophenone, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[1]

  • Acidic Workup: Upon completion of the reaction, the mixture is quenched by the careful addition of a weak acid, such as a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. This step protonates the magnesium alkoxide intermediate to yield the final tertiary alcohol product, this compound, and water-soluble magnesium salts.[1]

  • Purification: The organic layer is separated, washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

dot

G cluster_0 Grignard Reagent Preparation cluster_1 Nucleophilic Addition cluster_2 Workup and Purification A Bromobenzene + Mg Turnings C Phenylmagnesium Bromide A->C Reaction B Anhydrous Ether (e.g., THF) B->C Solvent E Magnesium Alkoxide Intermediate C->E Nucleophilic Attack (0-5°C) D Propiophenone D->E Substrate G This compound E->G Protonation F Acidic Workup (e.g., aq. NH4Cl) F->G H Purification (e.g., Recrystallization) G->H I Pure this compound H->I

Caption: Workflow for the Synthesis of this compound via Grignard Reaction.

Reactivity and Stability

This compound exhibits reactivity typical of a tertiary alcohol. The presence of the two phenyl groups provides steric hindrance around the hydroxyl group, which can influence its reactivity.

  • Stability: The compound is stable under recommended storage conditions.

  • Incompatible Materials: It should be kept away from strong oxidizing agents.

  • Hazardous Decomposition Products: Combustion may produce carbon oxides.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings, a quartet for the methylene (B1212753) protons of the ethyl group, a triplet for the methyl protons of the ethyl group, and a singlet for the hydroxyl proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbinol carbon, the carbons of the two phenyl rings (with different signals for the ipso, ortho, meta, and para carbons), and the two carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Strong absorptions corresponding to C-H stretching of the aromatic rings and aliphatic chain, as well as C=C stretching of the aromatic rings, will also be present.

Applications in Research and Development

This compound and its derivatives are valuable in several areas of chemical research:

  • Pharmaceutical Intermediates: The rigid diphenyl structure serves as a useful scaffold in medicinal chemistry for the synthesis of various biologically active molecules.[1] Derivatives have been investigated for a range of pharmaceutical applications.[1][6]

  • Asymmetric Catalysis: The structure of this compound makes it a precursor for the development of chiral ligands used in asymmetric catalysis, such as in the enantioselective reduction of ketones.[1]

  • Organic Synthesis: It is a versatile starting material for the synthesis of various derivatives, including halogenated compounds and carbamates.[1]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[2] It may also cause respiratory irritation.

  • Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

References

A Technical Guide to 1,1-Diphenyl-1-propanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Diphenyl-1-propanol, a tertiary alcohol with significant applications in organic synthesis and potential relevance in medicinal chemistry. This document details its chemical and physical properties, a standard experimental protocol for its synthesis, and its role as a precursor for various derivatives with potential biological activities.

Core Compound Information

Chemical Identity:

  • CAS Number: 5180-33-6[1][2][3]

  • Molecular Formula: C₁₅H₁₆O[1][2][3]

Synonyms:

  • 1,1-Diphenylpropan-1-ol

  • α-Ethyl-α-phenylbenzenemethanol

  • Ethyldiphenylcarbinol

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 212.29 g/mol [3]
Appearance Colorless to pale yellow solid[4]
Boiling Point 342.6 °C at 760 mmHg
Density 1.06 g/cm³
Flash Point 143.3 °C
Refractive Index 1.572

Experimental Protocols

The primary and most common method for the synthesis of this compound is the Grignard reaction. This foundational carbon-carbon bond-forming reaction allows for the efficient production of this tertiary alcohol.[3]

Synthesis of this compound via Grignard Reaction

Principle: This synthesis involves the nucleophilic addition of an organomagnesium halide (Grignard reagent), such as phenylmagnesium bromide, to a ketone, in this case, propiophenone (B1677668).[3]

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Propiophenone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with gentle warming or the addition of a small crystal of iodine.

    • Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred until most of the magnesium has reacted.

  • Reaction with Propiophenone:

    • The prepared Grignard reagent is cooled in an ice bath.

    • A solution of propiophenone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period to ensure the reaction goes to completion.

  • Work-up and Purification:

    • The reaction mixture is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution while cooling in an ice bath.

    • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound via the Grignard reaction.

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Nucleophilic Addition cluster_workup Work-up and Purification Mg Mg turnings Grignard Phenylmagnesium Bromide Mg->Grignard Reacts with Bromobenzene Bromobenzene in Ether Bromobenzene->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Reacts with Propiophenone Propiophenone in Ether Propiophenone->Alkoxide Quench Quench with NH4Cl (aq) Alkoxide->Quench Extraction Extraction with Ether Quench->Extraction Drying Drying over Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound and its derivatives are of interest to the pharmaceutical and chemical industries.

  • Synthetic Intermediate: It serves as a crucial precursor for a wide range of chemical transformations and is valued for its role in the development of chiral ligands and pharmaceuticals.[3] The rigid diphenyl structure makes it a valuable scaffold in the design of chiral ligands for asymmetric catalysis.[3]

  • Pharmaceutical Research: Derivatives of 1,1-diphenylpropanol have been investigated for various biological activities.[3] Some analogues have been patented for use in pharmaceutical compositions, highlighting the compound's relevance in medicinal chemistry research.[3] While direct evidence of this compound's biological activity is limited, structurally related diphenylalkane derivatives have shown potential cytotoxic activity against cancer cell lines.

Logical Relationship of Synthesis

The synthesis of this compound is a classic example of a nucleophilic addition reaction, a cornerstone of organic synthesis. The logical flow of this process is depicted in the diagram below.

Logical_Relationship Reagents Starting Materials (Bromobenzene, Mg, Propiophenone) Grignard_Formation Grignard Reagent Formation (Nucleophile Generation) Reagents->Grignard_Formation Nucleophilic_Attack Nucleophilic Attack on Carbonyl Carbon Grignard_Formation->Nucleophilic_Attack Intermediate Tetrahedral Alkoxide Intermediate Nucleophilic_Attack->Intermediate Protonation Protonation (Work-up) Intermediate->Protonation Final_Product This compound (Tertiary Alcohol) Protonation->Final_Product

Caption: Logical flow of the Grignard synthesis of this compound.

References

Spectroscopic Profile of 1,1-Diphenyl-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, 1,1-Diphenyl-1-propanol (CAS No: 5180-33-6). The document details experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of reference and comparison. Furthermore, detailed experimental protocols for each analytical technique are provided, alongside a workflow diagram illustrating the general process of spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.50Multiplet10HAromatic protons (C₆H₅)
~2.20Quartet2HMethylene protons (-CH₂)
~2.15Singlet1HHydroxyl proton (-OH)
~0.85Triplet3HMethyl protons (-CH₃)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~146.5Quaternary aromatic carbons (C-ipso)
~128.0Aromatic methine carbons (-CH)
~126.5Aromatic methine carbons (-CH)
~125.5Aromatic methine carbons (-CH)
~78.0Quaternary carbinol carbon (C-OH)
~35.0Methylene carbon (-CH₂)
~8.0Methyl carbon (-CH₃)

Note: The chemical shifts for NMR data are predicted based on established principles and data from analogous structures, as direct experimental spectra were not available in the cited public databases.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following significant absorption bands.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3450 (broad)O-HStretching (alcohol)
~3060, 3020C-HStretching (aromatic)
~2970, 2930, 2870C-HStretching (aliphatic)
~1600, 1490, 1445C=CStretching (aromatic ring)
~1190C-OStretching (tertiary alcohol)
~760, 700C-HOut-of-plane bending (monosubstituted benzene)
Mass Spectrometry (MS)

The mass spectrum of this compound shows a distinct fragmentation pattern under electron ionization.

Mass-to-Charge Ratio (m/z)Proposed Fragment IonRelative Abundance
212[M]⁺ (Molecular Ion)Low
183[M - C₂H₅]⁺High
105[C₆H₅CO]⁺High
77[C₆H₅]⁺Medium

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Physical properties of 1,1-Diphenyl-1-propanol (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of 1,1-Diphenyl-1-propanol, a tertiary alcohol with applications in organic synthesis. The document is intended to serve as a resource for professionals in research and development who require accurate physical data and an understanding of the compound's synthesis.

Core Physical Properties

Data Presentation: Physical Properties of this compound

Physical PropertyValueConditions
Melting Point Data not available-
Boiling Point 342.6 °Cat 760 mmHg

Experimental Protocols: Synthesis of this compound via Grignard Reaction

The primary and most common method for the synthesis of this compound is through the Grignard reaction. This involves the nucleophilic addition of a phenylmagnesium halide to propiophenone (B1677668). The following is a generalized experimental protocol based on established chemical principles for this synthesis.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Bromobenzene (B47551)

  • Propiophenone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions (e.g., three-necked flask, reflux condenser, dropping funnel)

  • Magnetic stirrer

Procedure:

  • Formation of the Grignard Reagent (Phenylmagnesium Bromide):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

    • Initiate the reaction by adding a small crystal of iodine.

    • Slowly add a solution of bromobenzene in anhydrous ether from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux.

  • Reaction with Propiophenone:

    • Once the Grignard reagent has formed (indicated by the disappearance of the magnesium and the formation of a cloudy grey solution), cool the flask in an ice bath.

    • Add a solution of propiophenone in anhydrous ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate to the desired alcohol.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification (Optional):

    • The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Grignard reaction.

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product Bromobenzene Bromobenzene Grignard_Formation Grignard Reagent Formation Bromobenzene->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Propiophenone Propiophenone Nucleophilic_Addition Nucleophilic Addition Propiophenone->Nucleophilic_Addition Grignard_Formation->Nucleophilic_Addition Phenylmagnesium Bromide Workup Aqueous Work-up Nucleophilic_Addition->Workup Magnesium Alkoxide Intermediate Product This compound Workup->Product

References

The Versatile Precursor: A Technical Guide to 1,1-Diphenyl-1-propanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenyl-1-propanol is a tertiary alcohol that serves as a valuable and versatile precursor in the field of organic synthesis. Its unique structural motif, featuring a propanol (B110389) backbone with two phenyl substituents on the carbinol carbon, makes it a key starting material for the synthesis of a variety of important organic molecules, including pharmaceutical intermediates and biologically active compounds. This technical guide provides an in-depth overview of the synthesis of this compound and its application in key organic transformations, including dehydration and Friedel-Crafts alkylation, with a focus on its potential utility in the synthesis of therapeutic agents.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This reaction involves the nucleophilic addition of a phenylmagnesium halide to propiophenone (B1677668). The general mechanism proceeds through the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the desired tertiary alcohol.[1] To minimize side reactions, it is crucial to maintain a low temperature (0–5°C) during the addition of the Grignard reagent.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of phenylmagnesium bromide. The reaction is exothermic and should be controlled to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Add a solution of propiophenone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

  • Separate the ethereal layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.

Key Reactions of this compound as a Precursor

This compound is a valuable precursor for several important organic transformations, primarily through the reactivity of its hydroxyl group and the stability of the resulting carbocation intermediate.

Acid-Catalyzed Dehydration to 1,1-Diphenylpropene

The dehydration of this compound in the presence of a strong acid, such as sulfuric acid, proceeds through an E1 (Elimination, Unimolecular) mechanism to yield 1,1-diphenylpropene. This reaction is a fundamental method for the synthesis of alkenes. The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a stable tertiary benzylic carbocation. Subsequent deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) results in the formation of the double bond.

Reaction Workflow: Dehydration of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product A This compound D Tertiary Benzylic Carbocation A->D Protonation & Loss of H₂O B Strong Acid (e.g., H₂SO₄) B->A C Heat C->A E 1,1-Diphenylpropene D->E Deprotonation G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product A This compound D 1,1-Diphenylpropyl Cation A->D Carbocation Formation B Arene (e.g., Benzene) E 1,1,1-Triarylpropane Derivative B->E C Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., H₂SO₄) C->A D->E Electrophilic Attack on Arene G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM Triphenylethylene SERM ER Estrogen Receptor (ERα/ERβ) SERM->ER Binding SERM_ER SERM-ER Complex ER->SERM_ER SERM_ER_dimer SERM-ER Dimer SERM_ER->SERM_ER_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA SERM_ER_dimer->ERE Binding to DNA CoReg Co-activators or Co-repressors ERE->CoReg Recruitment of Gene Target Gene CoReg->Gene Modulation of Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Tissue-Specific Biological Response Protein->Response

References

The Untapped Potential of 1,1-Diphenyl-1-propanol: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,1-diphenyl-1-propanol scaffold, a tertiary alcohol featuring a gem-diphenyl moiety, represents an intriguing yet underexplored starting point in medicinal chemistry. While direct pharmacological applications of the parent molecule are not extensively documented, its structural motifs are present in a variety of biologically active compounds. This technical guide consolidates the existing knowledge on structurally related molecules to project the potential therapeutic applications of this compound derivatives. We delve into the prospective anticonvulsant, anticancer, anti-inflammatory, and neuroprotective activities by examining analogous compounds. This document provides a comprehensive overview of quantitative data from relevant studies, detailed experimental protocols for key biological assays, and visualizations of associated signaling pathways to facilitate further research and drug discovery efforts centered around this promising chemical scaffold.

Introduction: The this compound Scaffold

This compound is a tertiary alcohol characterized by a propane (B168953) chain with two phenyl groups and a hydroxyl group all attached to the first carbon atom. The phenyl groups can engage in hydrophobic and π-stacking interactions with biological targets, while the hydroxyl group can serve as a hydrogen bond donor or acceptor, making this scaffold an attractive candidate for designing novel therapeutic agents. While research has predominantly focused on its isomers and other derivatives, the unique spatial arrangement of the functional groups in this compound offers a distinct chemical space for exploration. A patent has described 1,1-diphenylpropan-1-ol derivatives that stimulate the polysubstrate monooxygenase enzyme system of the liver, suggesting a potential role in modulating metabolism. This guide will explore the latent therapeutic potential of this scaffold by drawing parallels with structurally similar molecules that have demonstrated significant biological activities.

Potential Therapeutic Applications and Quantitative Data

Based on the pharmacological profiles of structurally related compounds, derivatives of this compound hold promise in several therapeutic areas. The following sections summarize the key findings and present quantitative data in a structured format.

Anticonvulsant Activity

Phenyl alcohol amides, which share the core tertiary alcohol and phenyl group features with this compound, have been investigated for their anticonvulsant properties. These compounds have shown efficacy in preclinical models of seizures.

Compound ClassTest ModelEfficacy (ED50)Reference
Phenyl Alcohol AmidesMaximal Electroshock (MES) Test49.6 mg/kg (for a lead compound)[1]
Phenyl Alcohol AmidesPentylenetetrazole (scPTZ) Test67.4 mg/kg (for a lead compound)[1]
p-Fluoro-phenyl Alcohol AmidesPentylenetetrazole (scPTZ) TestShowed significant activity[2][3]
p-Chloro-phenyl Alcohol AmidesPentylenetetrazole (scPTZ) TestShowed significant activity[4]
Anticancer Activity

Derivatives of 1,3-diphenyl-propan-1-ones and related chalcones, which possess a 1,3-diphenylpropane (B92013) backbone, have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism for some of these compounds involves the blockade of estrogen receptors.[5]

Compound ClassCell LineActivity (IC50)Reference
1,3-Diphenyl-3-(phenylthio)propan-1-onesMCF-7 (Human Breast Cancer)More potent than Tamoxifen[5][6][7]
2-Aminodihydroquinoline AnalogsMDA-MB-231 (Breast Cancer)~2 µM (for lead compounds)[8]
Anti-inflammatory and Neuroprotective Effects

The 1,3-diphenyl-2-propen-1-one (chalcone) scaffold has been a source of compounds with potent anti-inflammatory and neuroprotective activities. These effects are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways.

Compound ClassBiological ActivityQuantitative MeasureReference
1,3-Diphenyl-2-propen-1-onesSuppression of NO generationPotent at 10-20 µM[9]
1,3-Diphenyl-2-propen-1-onesDPPH radical scavenging2 times higher than resveratrol (B1683913) (for lead compounds)[10]
1,1′-BiphenylnitronesNeuroprotection (in vitro ischemia)EC50 = 13.16 ± 1.65 µM (for a lead compound)[11]
Enzyme Inhibition

Certain derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Compound ClassTarget EnzymeActivity (IC50)Reference
1,3-Diphenyl-3-(phenylthio)propan-1-one derivativesCOX-2Potent inhibitors[12]
1,3-Diphenyl-3-(phenylamino)propan-1-one derivativesCOX-20.18 µM (for a lead compound)[13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the potential applications of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the Grignard reaction.

Protocol: Grignard Reaction for this compound Synthesis [7]

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare the Grignard reagent by adding a solution of an appropriate aryl or alkyl halide (e.g., ethyl bromide) in dry ether to magnesium turnings.

  • Reaction with Ketone: To the freshly prepared Grignard reagent, add a solution of a substituted benzophenone (B1666685) in dry tetrahydrofuran (B95107) dropwise at 0-5°C with stirring.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with ether. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Anticonvulsant Activity Screening

The pentylenetetrazole (PTZ) seizure test is a common method for evaluating the anticonvulsant potential of novel compounds.[9]

Protocol: Pentylenetetrazole (PTZ) Seizure Test

  • Animal Model: Use male Swiss albino mice, housed under standard laboratory conditions.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizures: After a predetermined time (e.g., 30 or 60 minutes), administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg).

  • Observation: Observe the animals for 30 minutes for the onset of clonic seizures lasting for at least 5 seconds. The absence of seizures is considered as protection.

  • Data Analysis: Calculate the ED50 value, which is the dose of the compound that protects 50% of the animals from seizures.

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[14][15]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of MTT solvent: 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

COX-2 Inhibition Assay

A fluorometric or colorimetric assay can be used to screen for COX-2 inhibitors.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay [6][10]

  • Reagent Preparation: Prepare solutions of human recombinant COX-2, a reaction buffer, heme, and the substrate (arachidonic acid).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add the test inhibitor at various concentrations and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Fluorescence Measurement: Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction and the percentage of inhibition for each inhibitor concentration to determine the IC50 value.

GABA Receptor Binding Assay

A radioligand binding assay can be used to determine the affinity of compounds for GABA receptors.

Protocol: GABA-B Receptor Binding Assay [11]

  • Membrane Preparation: Prepare cell membranes from a source expressing GABA-B receptors (e.g., CHO-K1 cells).

  • Binding Reaction: In a reaction tube, mix the cell membrane preparation, a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626), and the test compound at various concentrations in a binding buffer.

  • Incubation: Incubate the mixture for a specific time (e.g., 1.5 hours) at room temperature to allow for binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the Ki value for the test compound.

Signaling Pathways and Mechanistic Insights

The potential therapeutic effects of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways.

Neuroprotection

Chalcones and other neuroprotective compounds often exert their effects by activating pro-survival signaling pathways and mitigating oxidative stress. One such pathway is the AMPK/SIRT1/PGC-1α pathway.[4]

Neuroprotective_Pathway Compound This compound Derivative AMPK AMPK Compound->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates Mito Mitochondrial Biogenesis & Function PGC1a->Mito ROS Reduced ROS Mito->ROS Neuroprotection Neuroprotection ROS->Neuroprotection

Caption: Potential neuroprotective signaling pathway activated by this compound derivatives.

Anticancer Mechanisms

The anticancer activity of diphenyl-containing compounds can involve multiple signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[16][17][18]

Anticancer_Pathways cluster_inhibition Inhibitory Effects cluster_activation Activatory Effects PI3K PI3K/Akt/mTOR Pathway Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK Ras/MAPK Pathway MAPK->Proliferation NFkB NF-κB Pathway NFkB->Proliferation Apoptosis Apoptosis Cancer Inhibition of Cancer Progression Apoptosis->Cancer Prevents Compound This compound Derivative Compound->PI3K Inhibits Compound->MAPK Inhibits Compound->NFkB Inhibits Compound->Apoptosis Induces Proliferation->Cancer Leads to

Caption: Overview of potential anticancer signaling pathways modulated by this compound derivatives.

Experimental Workflow

The general workflow for the discovery and preclinical evaluation of novel this compound derivatives is outlined below.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation Preclinical Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Primary Primary Screening (e.g., Cytotoxicity) Purification->Primary Secondary Secondary Screening (e.g., Enzyme Inhibition, Receptor Binding) Primary->Secondary InVivo In Vivo Efficacy (Animal Models) Secondary->InVivo Tox Preliminary Toxicology InVivo->Tox Lead Lead Compound Identification Tox->Lead

Caption: A generalized experimental workflow for the development of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold, while not extensively studied directly, presents a compelling foundation for the design of novel therapeutic agents. By examining the biological activities of structurally related compounds, we can project a rich potential for derivatives of this compound in the fields of neurology and oncology. The provided quantitative data, detailed experimental protocols, and pathway visualizations serve as a foundational resource for researchers to embark on the synthesis and evaluation of new chemical entities based on this promising core structure. Future research should focus on the systematic synthesis of a library of this compound derivatives and their comprehensive screening across a panel of relevant biological assays to unlock their full therapeutic potential.

References

The Enigmatic Reactivity of Tertiary Benzylic Hydroxyl Groups: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals, this in-depth technical guide explores the core principles governing the reactivity of the tertiary benzylic hydroxyl group. This versatile functional group is a cornerstone in the synthesis of complex molecules and active pharmaceutical ingredients, and a thorough understanding of its chemical behavior is paramount for efficient drug design and development.

The unique positioning of a hydroxyl group on a tertiary carbon atom directly attached to a benzene (B151609) ring bestows a distinct set of reactive properties upon tertiary benzylic alcohols. This guide will dissect the electronic and steric factors that dictate their reactivity, provide quantitative data on key transformations, and offer detailed experimental protocols for their manipulation.

Core Principles of Reactivity: The Stable Tertiary Benzylic Carbocation

The heightened reactivity of tertiary benzylic alcohols in a multitude of chemical transformations is predominantly attributed to the exceptional stability of the tertiary benzylic carbocation intermediate that is readily formed. This stability arises from a synergistic combination of two key electronic effects:

  • Resonance Stabilization: The vacant p-orbital of the carbocation aligns with the π-system of the adjacent benzene ring, allowing for the delocalization of the positive charge across the aromatic ring. This distribution of charge significantly lowers the energy of the intermediate.

  • Hyperconjugation: The interaction of the C-H and C-C σ-bonds of the alkyl groups with the empty p-orbital of the carbocation further disperses the positive charge, contributing to its stability.

Secondary and tertiary benzylic carbocations are generally more stable than simple tertiary carbocations due to the added resonance stabilization.[1] This inherent stability of the carbocation intermediate facilitates reactions that proceed through an SN1 or E1 mechanism.[2][3]

Factors Influencing Reactivity

The reactivity of the tertiary benzylic hydroxyl group can be finely tuned by modulating both electronic and steric parameters.

Electronic Effects: The Role of Aromatic Substituents

The electronic nature of substituents on the benzene ring plays a critical role in the reaction rates of tertiary benzylic alcohols.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) and alkyl groups enhance the rate of reactions that proceed via a carbocation intermediate. EDGs donate electron density to the aromatic ring, further stabilizing the positive charge of the benzylic carbocation.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) deactivate the ring, destabilize the carbocation intermediate, and consequently slow down the reaction rate.[4]

The Hammett equation provides a quantitative measure of the influence of meta- and para-substituents on the reaction rate, with a negative rho (ρ) value indicating the buildup of positive charge in the transition state, characteristic of carbocation-mediated reactions.[5][6]

Steric Effects

The inherent steric bulk of a tertiary benzylic alcohol, with three substituents around the carbinol carbon, sterically hinders backside attack. This steric hindrance strongly disfavors Sₙ2 reactions, making Sₙ1 and E1 pathways the predominant mechanisms for substitution and elimination reactions.[7]

Key Transformations of Tertiary Benzylic Alcohols

The unique electronic and steric environment of tertiary benzylic alcohols makes them amenable to a variety of chemical transformations crucial for organic synthesis and drug development.

Nucleophilic Substitution Reactions

Tertiary benzylic alcohols readily undergo nucleophilic substitution reactions under acidic conditions. The protonation of the hydroxyl group converts it into a good leaving group (water), facilitating the formation of the stable tertiary benzylic carbocation, which is then attacked by a nucleophile.[8][9]

Table 1: Nucleophilic Substitution of Tertiary Benzylic Alcohols

SubstrateNucleophileReagent/CatalystSolventYield (%)Reference
1-Phenyl-1-propanolN₃⁻TMSN₃, HBF₄·OEt₂CH₂Cl₂95[10]
1-(4-Methoxyphenyl)-1-ethanol2-AminopyridineAu(III)/TPPMSWaterHigh[10]
Tertiary Benzylic AlcoholR-Al(CH₃)₂SOCl₂ or conc. HClNot SpecifiedGood[11]
Elimination Reactions (Dehydration)

Acid-catalyzed dehydration of tertiary benzylic alcohols to form alkenes is a facile process that proceeds through an E1 mechanism. The stability of the tertiary benzylic carbocation intermediate drives this reaction.[12][13]

Table 2: Acid-Catalyzed Dehydration of Tertiary Benzylic Alcohols

SubstrateAcid CatalystTemperature (°C)ProductYield (%)Reference
2-Phenyl-2-propanolH₂SO₄85α-Methylstyrene84Generic Protocol
1-PhenylcyclohexanolH₃PO₄1601-PhenylcyclohexeneHigh[14]
Oxidation Reactions

The oxidation of tertiary benzylic alcohols is challenging under standard conditions due to the absence of a hydrogen atom on the benzylic carbon.[15] However, specific reagents and conditions can effect this transformation. For instance, electro-oxidation has been shown to convert benzylic alcohols to the corresponding carbonyl compounds.[16]

Table 3: Oxidation of Benzylic Alcohols

SubstrateOxidant/CatalystConditionsProductYield (%)Reference
Benzyl AlcoholN-heterocyclic stabilized λ³-iodanesTBACl, MeCN, 60 °C, 2.5 hBenzaldehydeup to 97[17]
Electron-rich benzylic alcoholsDDQ (catalytic), Mn(OAc)₃Not SpecifiedCorresponding carbonylsHigh[1]

Experimental Protocols

General Procedure for Acid-Catalyzed Dehydration of a Tertiary Benzylic Alcohol (e.g., 2-Phenyl-2-propanol)
  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Reaction Mixture: To the round-bottom flask, add the tertiary benzylic alcohol (1.0 eq) and a catalytic amount of a strong acid such as sulfuric acid or phosphoric acid (e.g., 10-20 mol%).

  • Heating: The reaction mixture is heated to a temperature that allows for the distillation of the alkene product as it is formed. For α-methylstyrene (from 2-phenyl-2-propanol), the boiling point is approximately 165 °C. The removal of the product drives the equilibrium towards the formation of the alkene (Le Chatelier's principle).

  • Work-up: The distillate is collected and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the product is purified by fractional distillation if necessary.

General Procedure for Nucleophilic Substitution: Azidation of a Tertiary Benzylic Alcohol
  • Reaction Setup: To a solution of the tertiary benzylic alcohol (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) at room temperature is added azidotrimethylsilane (B126382) (TMSN₃, 1.2 eq).

  • Catalyst Addition: A catalytic amount of a Brønsted acid, such as tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂, 0.1 eq), is added to the mixture.[10]

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Mechanistic Pathways and Workflows

Sₙ1 Reaction Pathway

SN1_Pathway cluster_step1 Step 1: Formation of Carbocation cluster_step2 Step 2: Nucleophilic Attack Alcohol R₃C-OH Protonated_Alcohol R₃C-OH₂⁺ Alcohol->Protonated_Alcohol + H⁺ Carbocation R₃C⁺ Protonated_Alcohol->Carbocation - H₂O Product R₃C-Nu Carbocation->Product + Nu⁻ H₂O H₂O Nucleophile Nu⁻

Caption: Sₙ1 reaction mechanism for a tertiary benzylic alcohol.

Experimental Workflow for Dehydration

Dehydration_Workflow Start Combine Alcohol and Acid Catalyst Heat Heat and Distill Start->Heat Collect Collect Distillate Heat->Collect Wash Wash with NaHCO₃ and Brine Collect->Wash Dry Dry with Anhydrous Salt Wash->Dry Purify Purify (e.g., Fractional Distillation) Dry->Purify End Pure Alkene Product Purify->End

Caption: A typical experimental workflow for acid-catalyzed dehydration.

Applications in Drug Development

The ability to readily form a stable carbocation makes tertiary benzylic alcohols valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. The introduction of various nucleophiles at the benzylic position allows for the construction of diverse molecular scaffolds. Furthermore, the stereoselective synthesis of chiral tertiary benzylic alcohols is an active area of research, as enantiomerically pure compounds are often required for therapeutic applications.[18][19] The reactivity of this functional group is harnessed in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.[18]

Conclusion

The reactivity of the tertiary benzylic hydroxyl group is a fascinating and synthetically useful area of organic chemistry. Its propensity to form a highly stabilized carbocation intermediate dictates its preference for Sₙ1 and E1 reaction pathways. By understanding and manipulating the electronic and steric factors that influence this reactivity, researchers and drug development professionals can effectively utilize tertiary benzylic alcohols as key building blocks in the synthesis of novel and complex molecular architectures. The data and protocols presented in this guide serve as a valuable resource for the practical application of this versatile functional group in the pursuit of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Grignard Synthesis of 1,1-Diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. Discovered by Victor Grignard in 1900, this organometallic reaction involves the addition of a Grignard reagent (organomagnesium halide) to a carbonyl group, such as that in an aldehyde, ketone, or ester.[1][2] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[1][2] This reactivity allows for the facile creation of complex carbon skeletons, making it an indispensable tool for medicinal chemists and drug development professionals.

This application note provides a detailed protocol for the synthesis of the tertiary alcohol 1,1-Diphenyl-1-propanol, via the Grignard reaction between phenylmagnesium bromide and propiophenone (B1677668). Tertiary alcohols are important structural motifs in many biologically active molecules. The protocol herein describes the preparation of the phenylmagnesium bromide reagent followed by its reaction with propiophenone, subsequent work-up, and purification.

Materials and Methods

Reagents and Equipment

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Bromobenzene (B47551)

  • Propiophenone

  • Iodine crystal (optional, as an activator)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Aqueous Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Addition (dropping) funnel

  • Septa

  • Syringes and needles

  • Magnetic stirrer and stir bars

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

  • Standard laboratory safety equipment (fume hood, safety glasses, gloves)

Experimental Protocols

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: All glassware must be scrupulously dried in an oven and assembled while hot under a moisture-free atmosphere (e.g., a nitrogen or argon gas stream, or protected by drying tubes filled with calcium chloride).[3][4] A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel.

  • Initiation: Place magnesium turnings in the reaction flask. A small crystal of iodine can be added to activate the magnesium surface.[3]

  • Reagent Addition: A solution of bromobenzene in anhydrous diethyl ether is placed in the dropping funnel. A small portion of this solution is added to the magnesium turnings.[3] The reaction is initiated, which may require gentle warming.[5] The initiation is indicated by the disappearance of the iodine color, bubble formation, and the solution turning cloudy and grayish-brown.[4]

  • Reaction: Once the reaction has started, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.[3] After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6] The final mixture should appear cloudy, and most of the magnesium metal should be consumed.[7]

Part 2: Synthesis of this compound

  • Reaction Setup: The freshly prepared phenylmagnesium bromide solution is cooled to 0 °C in an ice bath.

  • Addition of Propiophenone: A solution of propiophenone in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard reagent.[6] The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.[6]

Part 3: Work-up and Purification

  • Quenching: The reaction mixture is cooled in an ice bath and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[6][8] This step hydrolyzes the magnesium alkoxide intermediate to the desired alcohol.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The organic layers are combined.

  • Washing: The combined organic extracts are washed with brine (saturated NaCl solution).

  • Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[8]

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or ethanol) or by column chromatography on silica (B1680970) gel to remove any biphenyl (B1667301) byproduct.[2]

Results

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular FormulaC₁₅H₁₆O[9]
Molecular Weight212.29 g/mol [9]
Theoretical YieldDependent on starting material quantities-
Actual YieldTypically high, can exceed 90% under optimal conditions[6]
Melting Point52-53 °C[3]
Boiling Point342.6 °C at 760 mmHg[10]
Density1.06 g/cm³[10]

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR Aromatic protons (multiplet, ~7.2-7.5 ppm, 10H), Ethyl group protons (quartet and triplet), Hydroxyl proton (singlet)
¹³C NMR Aromatic carbons (~125-145 ppm), Quaternary carbinol carbon (~75-80 ppm), Ethyl group carbons
IR Spectroscopy (cm⁻¹) Broad O-H stretch (~3200-3600), C-H stretches (aromatic and aliphatic, ~2850-3100), C-O stretch (~1000-1200)

Visualizations

Grignard_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification start Dry Glassware mg Add Mg Turnings start->mg initiate Initiate Reaction (Optional Warming/Iodine) mg->initiate phbr_sol Prepare Bromobenzene in Anhydrous Ether add_phbr Dropwise Addition of Bromobenzene Solution initiate->add_phbr reflux Reflux to Form Phenylmagnesium Bromide add_phbr->reflux cool_grignard Cool to 0°C reflux->cool_grignard add_ketone Dropwise Addition of Propiophenone Solution cool_grignard->add_ketone warm_rt Stir at Room Temperature add_ketone->warm_rt quench Quench with aq. NH₄Cl or dilute HCl extract Extract with Ether quench->extract wash Wash with Brine extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization or Chromatography evaporate->purify product This compound purify->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Reaction_Mechanism propiophenone Propiophenone alkoxide Magnesium Alkoxide Intermediate propiophenone->alkoxide + phenylmagnesium_bromide Phenylmagnesium Bromide phenylmagnesium_bromide->alkoxide propanol This compound alkoxide->propanol + workup H₃O⁺ (Work-up) workup->propanol

Caption: Simplified reaction pathway for the synthesis of this compound.

Discussion

The Grignard synthesis of this compound is a robust and high-yielding method for the preparation of this tertiary alcohol. A critical factor for the success of this reaction is the stringent exclusion of moisture, as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and reduce the yield.[5][7] The formation of biphenyl as a side product can occur through the reaction of the Grignard reagent with unreacted bromobenzene, and its formation can be minimized by the slow addition of the halide to the magnesium turnings.[2]

The protocol described is adaptable and can be scaled for various research and development needs. The purification of the final product is crucial to remove any unreacted starting materials and byproducts. The choice between recrystallization and column chromatography will depend on the scale of the reaction and the purity requirements. The successful synthesis and characterization of this compound provide a valuable building block for further synthetic transformations in drug discovery and development programs.

References

Experimental protocol for the synthesis of 1,1-Diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of 1,1-diphenyl-1-propanol, a tertiary alcohol with applications in organic synthesis and as a precursor for various chemical entities. The primary method detailed is the Grignard reaction, a robust and widely utilized carbon-carbon bond-forming reaction.[1][2] This protocol outlines two common variations of the Grignard synthesis: the reaction of phenylmagnesium bromide with propiophenone (B1677668) and the reaction of ethylmagnesium bromide with benzophenone (B1666685). Included are comprehensive procedures for reagent preparation, reaction execution, product isolation, and purification. Additionally, a summary of the key physicochemical and spectroscopic data for this compound is presented in a structured format for easy reference. A visual workflow diagram is also provided to guide the user through the experimental process.

Introduction

This compound is a valuable organic compound characterized by a hydroxyl group attached to a carbon atom bearing two phenyl groups and an ethyl group. Its synthesis is a classic example of nucleophilic addition to a carbonyl group, most commonly achieved through the Grignard reaction.[1][2] This method involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable ketone or ester.[1] The versatility of the Grignard reaction allows for the formation of this tertiary alcohol from readily available starting materials. This protocol will detail the synthesis of this compound, a compound with potential applications in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

PropertyData
Molecular Formula C₁₅H₁₆O
Molecular Weight 212.29 g/mol [3][4]
CAS Number 5180-33-6[3][4]
Boiling Point 160-162 °C at 1.33 Pa[5]
Appearance Colorless oil or solid

Note: Spectroscopic data for this compound can be complex and may vary based on the solvent and instrument used. The data provided here are representative.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Grignard reaction.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Grignard Reagent Preparation grignard_reaction Grignard Reaction reagent_prep->grignard_reaction starting_material_prep Starting Material Preparation starting_material_prep->grignard_reaction quench Quenching grignard_reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Purification drying->purification characterization Characterization purification->characterization

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

The following protocols detail two common methods for the synthesis of this compound. It is crucial that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture.[6][7]

Method A: Synthesis from Propiophenone and Phenylmagnesium Bromide

This method involves the reaction of propiophenone with phenylmagnesium bromide.

Reagents and Equipment:

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel, place magnesium turnings.

    • Add a small crystal of iodine to help initiate the reaction.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether in the addition funnel.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-to-brown solution is the Grignard reagent, phenylmagnesium bromide.

  • Grignard Reaction:

    • Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

    • Dissolve propiophenone in anhydrous diethyl ether and add it to the addition funnel.

    • Add the propiophenone solution dropwise to the stirred Grignard reagent at a controlled rate to manage the exothermic reaction.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a specified time (typically 1-2 hours) to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography.[5]

Method B: Synthesis from Benzophenone and Ethylmagnesium Bromide

This method involves the reaction of benzophenone with an ethyl-containing Grignard reagent, such as ethylmagnesium bromide.[5]

Reagents and Equipment:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Benzophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a stir bar

  • Reflux condenser

  • Addition funnel

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • Follow the procedure outlined in Method A (Step 1) for the preparation of the Grignard reagent, substituting bromobenzene with ethyl bromide.

  • Grignard Reaction:

    • In a separate flask, dissolve benzophenone in anhydrous diethyl ether or THF.

    • Cool the ethylmagnesium bromide solution in an ice bath.

    • Add the benzophenone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Workup and Purification:

    • Follow the workup and purification procedure as described in Method A (Step 3).

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere and in anhydrous conditions.

  • Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quenching of the Grignard reaction is exothermic and can cause the solvent to boil. Perform this step slowly and with adequate cooling.

By following these detailed protocols, researchers can reliably synthesize this compound for various applications in chemical research and development.

References

Application Notes and Protocols: The Role of 1,1-Diphenyl-1-propanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,1-diphenyl-1-propanol and its derivatives in the synthesis of valuable pharmaceutical intermediates. The document details synthetic pathways, experimental protocols, and quantitative data for key transformations, offering insights for researchers and professionals in drug development.

Introduction

This compound is a tertiary alcohol that serves as a versatile building block in organic synthesis. Its diphenylmethyl moiety is a key structural feature in a variety of biologically active molecules. This document focuses on its application in the synthesis of intermediates for active pharmaceutical ingredients (APIs), particularly in the areas of selective M3 receptor antagonists and central nervous system (CNS) agents.

Synthesis of a Key Intermediate for Darifenacin

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. A critical intermediate in its synthesis is (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide. While a direct synthesis from this compound is not the most common route, a plausible pathway involves the synthesis of a key precursor, (S)-3-(cyanodiphenylmethyl)pyrrolidine.

Synthetic Pathway Overview

The synthesis of (S)-3-(cyanodiphenylmethyl)pyrrolidine can be envisioned starting from a derivative of this compound. A logical sequence involves the introduction of a leaving group at the benzylic position, followed by nucleophilic substitution with a protected 3-cyanopyrrolidine derivative.

G cluster_0 Synthesis of Diphenylacetonitrile (B117805) cluster_1 Synthesis of Darifenacin Intermediate A This compound B 1,1-Diphenylpropene A->B Dehydration (e.g., H₂SO₄, heat) C Diphenylacetonitrile B->C Oxidative Cleavage (e.g., O₃ then Zn/H₂O) F (S)-1-Boc-3-(cyanodiphenylmethyl)pyrrolidine C->F Alkylation (Potassium tert-butoxide, THF) D (S)-1-Boc-3-hydroxypyrrolidine E (S)-1-Boc-3-(methanesulfonyloxy)pyrrolidine D->E Mesylation (MsCl, Et₃N) E->F G (S)-3-(Cyanodiphenylmethyl)pyrrolidine F->G Deprotection (e.g., HBr or TFA) H (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (Darifenacin Intermediate) G->H Hydrolysis (e.g., H₂SO₄)

Caption: Plausible synthetic pathway to a key Darifenacin intermediate.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Boc-3-(cyanodiphenylmethyl)pyrrolidine

This protocol describes the alkylation of diphenylacetonitrile with a protected pyrrolidine (B122466) derivative.

Materials:

  • Diphenylacetonitrile

  • (S)-1-(tert-butoxycarbonyl)-3-(methanesulfonyloxy)pyrrolidine

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene (B28343)

  • Distilled water

  • Ethyl acetate (B1210297)

Procedure:

  • To a solution of (S)-1-(tert-butoxycarbonyl)-3-(methanesulfonyloxy)pyrrolidine in toluene, concentrate under reduced pressure.

  • To the resulting concentrate, add anhydrous THF and potassium tert-butoxide.

  • To this mixture, add a solution of diphenylacetonitrile in anhydrous THF dropwise over 1 hour under reflux conditions.

  • After the addition is complete, continue refluxing for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of distilled water.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Deprotection to (S)-3-(Cyanodiphenylmethyl)pyrrolidine

This protocol details the removal of the Boc protecting group.

Materials:

  • (S)-1-(tert-butoxycarbonyl)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine

  • Tetrahydrofuran (THF)

  • 47% Hydrobromic acid (HBr)

  • Toluene

  • Ethyl acetate

Procedure:

  • Dissolve (S)-1-(tert-butoxycarbonyl)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine in THF.

  • Add 47% hydrobromic acid to the solution.

  • Stir the solution at 40°C for 6 hours.[1]

  • Cool the solution to room temperature and concentrate under reduced pressure.

  • To the concentrate, add toluene and ethyl acetate.

  • Concentrate the mixture again under reduced pressure.

  • Add a seed crystal to induce crystallization of the hydrobromide salt of the target compound.

Protocol 3: Hydrolysis to (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide

This protocol describes the conversion of the nitrile to the corresponding amide.

Materials:

  • (S)-2,2-diphenyl-2-(3-pyrrolidinil)acetonitrile

  • 90% w/w Sulfuric acid

Procedure:

  • Dissolve (S)-2,2-diphenyl-2-(3-pyrrolidinil)acetonitrile in 90% w/w sulfuric acid solution with stirring.[2]

  • The reaction is typically carried out at elevated temperatures (e.g., 80-100°C) and monitored by HPLC until completion.

  • Upon completion, the reaction mixture is carefully quenched by pouring it onto ice.

  • The pH of the solution is adjusted with a base (e.g., NaOH) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

Quantitative Data
StepReactantsReagents and SolventsReaction ConditionsYieldPurity (HPLC)Reference
Alkylation Diphenylacetonitrile, (S)-1-Boc-3-(methanesulfonyloxy)pyrrolidinePotassium tert-butoxide, THF, TolueneReflux, 3-4 hours71%>95%[1]
Deprotection (HBr) (S)-1-Boc-3-(cyanodiphenylmethyl)pyrrolidine47% HBr, THF40°C, 6 hours--[1]
Hydrolysis (H₂SO₄) (S)-2,2-diphenyl-2-(3-pyrrolidinil)acetonitrile90% w/w H₂SO₄Elevated temperature->98%[2]

Application in the Synthesis of Anticonvulsant Intermediates

The diphenylmethyl group, derivable from this compound, is a feature in several compounds with anticonvulsant activity. The synthesis of novel pyrrolidinone and pyrrolidine-2,5-dione derivatives often incorporates this structural motif.

Synthetic Pathway Overview

A general approach to these anticonvulsant intermediates involves the synthesis of a core structure, such as 3,3-diphenyl-2-pyrrolidone, which can then be further functionalized.

G cluster_0 Synthesis of Diphenylacetonitrile cluster_1 Synthesis of Anticonvulsant Intermediate A This compound B Diphenylacetonitrile A->B Conversion D α,α-diphenyl-γ-(dimethylamino)butyronitrile B->D Alkylation C N,N-dimethyl-γ-aminobutyronitrile C->D E 3,3-Diphenyl-2-pyrrolidone D->E Cyclization/Hydrolysis

Caption: General pathway to 3,3-diphenyl-2-pyrrolidone anticonvulsant core.

Experimental Protocol

Protocol 4: Synthesis of 3,3-Diphenyl-2-pyrrolidone Derivatives

This protocol outlines a general method for preparing the pyrrolidone core structure.

Materials:

  • Diphenylacetonitrile

  • N,N-dimethyl-γ-aminobutyronitrile

  • Sodium amide

  • Anhydrous liquid ammonia

  • Anhydrous ether

Procedure:

  • In a flask equipped for reactions in liquid ammonia, add sodium amide to liquid ammonia.

  • To this suspension, add a solution of diphenylacetonitrile in anhydrous ether.

  • Stir the mixture for a period to ensure the formation of the carbanion.

  • Add N,N-dimethyl-γ-aminobutyronitrile to the reaction mixture.

  • After the reaction is complete, carefully evaporate the liquid ammonia.

  • The resulting intermediate, α,α-diphenyl-γ-(dimethylamino)butyronitrile, can be isolated and then subjected to cyclization and hydrolysis, often under acidic conditions, to yield 3,3-diphenyl-2-pyrrolidone.

Quantitative Data for Anticonvulsant Activity

Several derivatives of 3,3-diphenyl-2-pyrrolidone have been synthesized and evaluated for their anticonvulsant activity.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6-Hz (32 mA) ED₅₀ (mg/kg)Reference
(+/-)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine HCl30--[3]
Compound 3q (a 3,3-diphenyl-propionamide derivative)31.6475.4138.15[4]

Conclusion

This compound and its derivatives are valuable precursors for the synthesis of complex pharmaceutical intermediates. The diphenylmethyl scaffold is integral to the structure of drugs like Darifenacin and various investigational anticonvulsant agents. The protocols and data presented herein provide a foundation for the development of efficient and scalable synthetic routes to these important molecules. Further research into direct and stereoselective transformations of this compound is warranted to enhance its utility in pharmaceutical synthesis.

References

Application Notes and Protocols: The Potential of (S)-1,1-Diphenyl-1-propanol as a Versatile Building Block for Novel Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1,1-Diphenyl-1-propanol is a readily available chiral tertiary alcohol. Its rigid structure, defined stereocenter, and multiple functionalization points—the hydroxyl group, the two phenyl rings, and the ethyl group—make it an intriguing yet underexplored starting material for the synthesis of novel chiral ligands. While not a precursor to any widely recognized "privileged" ligands, its unique stereochemical and electronic properties offer the potential for the development of new catalysts for asymmetric synthesis. This document explores the prospective use of (S)-1,1-Diphenyl-1-propanol as a versatile chiral building block, providing detailed hypothetical protocols for the synthesis of new P,O-type, diamine, and diol ligands and their potential applications in asymmetric catalysis.

Application Note 1: Synthesis and Application of a Chiral P,O-Ligand

The combination of a hard oxygen donor and a soft phosphorus donor in a single molecule makes P,O-ligands highly effective in a range of asymmetric catalytic reactions, particularly in palladium-catalyzed allylic alkylations. The hydroxyl group of (S)-1,1-diphenyl-1-propanol can be used to direct the ortho-lithiation of one of the phenyl rings, allowing for the regioselective introduction of a phosphine (B1218219) moiety.

Proposed Synthetic Pathway for a P,O-Ligand

The proposed synthesis involves the protection of the tertiary alcohol, followed by directed ortho-metalation and subsequent reaction with a phosphine electrophile. Deprotection of the alcohol yields the final P,O-ligand.

G A (S)-1,1-Diphenyl-1-propanol B Protection (e.g., MOM-Cl, DIPEA) A->B C MOM-protected alcohol B->C D Directed ortho-lithiation (n-BuLi) C->D E Ortho-lithiated intermediate D->E F Quench with ClPPh2 E->F G Protected P,O-Ligand F->G H Deprotection (HCl) G->H I Chiral P,O-Ligand (DPP-Propanol) H->I

Caption: Proposed synthesis of a chiral P,O-ligand from (S)-1,1-diphenyl-1-propanol.

Hypothetical Application: Asymmetric Allylic Alkylation

This novel P,O-ligand could be applied in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate. The chiral pocket created by the ligand would control the enantioselectivity of the nucleophilic attack.

Data Presentation
EntryCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
12.0THF25129295
21.0CH2Cl225188893
32.0Toluene (B28343)0249597
40.5Toluene0368596

Table 1: Hypothetical results for the Pd-catalyzed asymmetric allylic alkylation using the proposed P,O-ligand.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(Diphenylphosphino)-2-(1-hydroxy-1-phenylpropyl)benzene (DPP-Propanol Ligand)

  • Protection: To a solution of (S)-1,1-diphenyl-1-propanol (1.0 eq) in dry CH2Cl2 (0.5 M) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.0 eq). Add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH4Cl and extract with CH2Cl2. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexanes/ethyl acetate) to yield the MOM-protected alcohol.

  • Phosphination: Dissolve the MOM-protected alcohol (1.0 eq) in dry THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir for 2 hours at -78 °C. Add chlorodiphenylphosphine (B86185) (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench with saturated aqueous NaHCO3 and extract with ethyl acetate. Dry the organic layer over Na2SO4, filter, and concentrate. Purify by column chromatography to yield the protected ligand.

  • Deprotection: Dissolve the protected ligand (1.0 eq) in a mixture of THF and 6M HCl (4:1, 0.1 M). Stir at 40 °C for 6 hours. Cool to room temperature and neutralize with saturated aqueous NaHCO3. Extract with ethyl acetate, dry over Na2SO4, filter, and concentrate to yield the final P,O-ligand.

Application Note 2: Synthesis and Application of a Chiral Diamine Ligand

Chiral diamine ligands are fundamental in asymmetric catalysis, particularly for hydrogenation and transfer hydrogenation reactions. A plausible route to a chiral diamine from (S)-1,1-diphenyl-1-propanol involves the conversion of the hydroxyl group to an amine with inversion of configuration, followed by functionalization of the phenyl rings.

Proposed Synthetic Pathway for a Diamine Ligand

This pathway involves a Mitsunobu reaction to introduce an azide, followed by reduction to the primary amine. Subsequent ortho-amination of the phenyl rings would furnish a tridentate ligand.

G A (S)-1,1-Diphenyl-1-propanol B Mitsunobu Reaction (HN3, DIAD, PPh3) A->B C (R)-1-Azido-1,1-diphenylpropane B->C D Reduction (H2, Pd/C) C->D E (R)-1,1-Diphenylpropan-1-amine D->E F Directed ortho-amination (e.g., Buchwald-Hartwig) E->F G Chiral Diamine Ligand F->G

Caption: Proposed synthesis of a chiral diamine ligand via stereospecific conversion.

Hypothetical Application: Asymmetric Transfer Hydrogenation

A ruthenium complex of this new diamine ligand could be a potent catalyst for the asymmetric transfer hydrogenation of acetophenone (B1666503) to (R)-1-phenylethanol, using formic acid/triethylamine (B128534) as the hydrogen source.

Data Presentation
EntrySubstrate/Catalyst RatioBaseTemp (°C)Time (h)Conversion (%)ee (%)
1100:1TEA288>9998
2500:1TEA2812>9997
3100:1DBU404>9995
41000:1TEA40249597

Table 2: Hypothetical results for the Ru-catalyzed asymmetric transfer hydrogenation of acetophenone.

Experimental Protocols

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

  • Catalyst Preparation: In a Schlenk flask under an argon atmosphere, stir the chiral diamine ligand (0.01 eq) and [RuCl2(p-cymene)]2 (0.005 eq) in dry isopropanol (B130326) (0.1 M) for 1 hour at 80 °C. Cool the resulting red-brown solution to room temperature.

  • Reaction: To the catalyst solution, add a 5:2 mixture of formic acid and triethylamine (1.0 M). Add acetophenone (1.0 eq).

  • Monitoring and Work-up: Stir the reaction mixture at 28 °C and monitor by TLC or GC. Upon completion, quench the reaction with water and extract with diethyl ether.

  • Analysis: Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate. Determine the conversion by 1H NMR and the enantiomeric excess by chiral HPLC analysis.

Application Note 3: Synthesis and Application of a Chiral Diol Ligand

Chiral diols are privileged ligands, especially in Lewis acid-catalyzed reactions. Introducing a second hydroxyl group via directed C-H oxidation would transform the starting alcohol into a novel chiral diol.

Proposed Synthetic Pathway for a Diol Ligand

The synthesis leverages a palladium-catalyzed ortho-C-H hydroxylation directed by the existing tertiary alcohol.

G A (S)-1,1-Diphenyl-1-propanol B Directed C-H Oxidation (e.g., Pd(OAc)2, oxidant) A->B C Chiral Diol Ligand B->C

Caption: Proposed one-step synthesis of a chiral diol ligand.

Hypothetical Application: Asymmetric Diels-Alder Reaction

A titanium-TADDOL-like complex formed in situ from Ti(Oi-Pr)4 and this novel diol could catalyze the asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674), controlling the facial selectivity of the dienophile's approach.

Data Presentation
EntryLigand (mol%)Lewis AcidTemp (°C)Time (h)Yield (%)Endo/Exoee (%) (Endo)
110Ti(Oi-Pr)4-7868595:594
210ZnEt2-20127890:1088
35Ti(Oi-Pr)4-78128296:493
410TiCl2(Oi-Pr)2-7849098:296

Table 3: Hypothetical results for the asymmetric Diels-Alder reaction.

Experimental Protocols

Protocol 3: Asymmetric Diels-Alder Reaction

  • Catalyst Formation: To a flame-dried Schlenk flask under argon, add the chiral diol ligand (0.1 eq) and dry toluene (0.2 M). Add Ti(Oi-Pr)4 (0.1 eq) and stir the mixture at 40 °C for 1 hour.

  • Reaction: Cool the catalyst solution to -78 °C. Add methyl acrylate (1.0 eq), followed by freshly distilled cyclopentadiene (3.0 eq).

  • Monitoring and Work-up: Stir the reaction at -78 °C for 6 hours. Quench with saturated aqueous NaHCO3 solution. Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Analysis: Dry the combined organic layers over MgSO4, filter, and concentrate. Determine the yield and endo/exo ratio by 1H NMR analysis. Purify by column chromatography and determine the enantiomeric excess of the endo isomer by chiral GC analysis.

Overall Workflow

The development of new chiral ligands from (S)-1,1-diphenyl-1-propanol follows a logical progression from conceptual design to practical application.

G cluster_0 Design & Synthesis cluster_1 Catalyst Development & Application A Select (S)-1,1-Diphenyl-1-propanol B Propose Ligand Type (P,O, N,N, Diol) A->B C Develop Synthetic Route B->C D Synthesize & Characterize Ligand C->D E Select Metal Precursor D->E F Optimize Catalyst Formation E->F G Screen Asymmetric Reaction F->G H Analyze Yield & Enantioselectivity G->H

Caption: General workflow from chiral building block to asymmetric catalysis.

While (S)-1,1-diphenyl-1-propanol is not a conventional precursor for chiral ligand synthesis, its unique structural features present a compelling case for exploration. The proposed synthetic routes and applications outlined in these notes provide a roadmap for future research. The development of ligands from this scaffold could lead to novel catalytic systems with unique reactivity and selectivity, expanding the toolbox available to synthetic chemists for the construction of complex chiral molecules.

Asymmetric Synthesis Applications of 1,1-Diphenyl-1-propanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the potential use of chiral 1,1-diphenyl-1-propanol derivatives in asymmetric synthesis. While direct and extensive literature on the applications of this specific class of compounds is limited, this guide extrapolates from well-established principles of asymmetric synthesis and the known reactivity of structurally similar chiral alcohols to propose scientifically grounded applications. The protocols and data presented herein are intended to serve as a foundation for further research and development in this promising area.

The core concept involves the utilization of the inherent chirality of enantiomerically pure this compound to induce stereoselectivity in chemical transformations. This can be achieved by employing its derivatives as either stoichiometric chiral auxiliaries or as chiral ligands in catalytic systems.

Application Note 1: Chiral Auxiliaries Derived from this compound for Asymmetric Aldol (B89426) Reactions

The rigid structure and steric bulk of the diphenylmethyl group in this compound make its derivatives promising candidates for chiral auxiliaries. By temporarily attaching the chiral auxiliary to a prochiral substrate, one face of the reactive intermediate can be effectively shielded, directing the approach of a reagent to achieve high diastereoselectivity.

A proposed application is in the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. A chiral ester derived from (R)- or (S)-1,1-diphenyl-1-propanol can be used to control the stereochemical outcome of the reaction between an enolate and an aldehyde.

Proposed Synthetic Workflow

cluster_0 Synthesis of Chiral Auxiliary Ester cluster_1 Asymmetric Aldol Reaction cluster_2 Auxiliary Cleavage and Product Isolation This compound This compound Chiral_Auxiliary_Ester Chiral_Auxiliary_Ester This compound->Chiral_Auxiliary_Ester Esterification Propionyl_Chloride Propionyl_Chloride Propionyl_Chloride->Chiral_Auxiliary_Ester Chiral_Enolate Chiral_Enolate Chiral_Auxiliary_Ester->Chiral_Enolate Enolate Formation LDA LDA LDA->Chiral_Enolate Diastereomeric_Aldol_Adduct Diastereomeric_Aldol_Adduct Chiral_Enolate->Diastereomeric_Aldol_Adduct Aldol Addition Aldehyde Aldehyde Aldehyde->Diastereomeric_Aldol_Adduct Chiral_beta-Hydroxy_Acid Chiral_beta-Hydroxy_Acid Diastereomeric_Aldol_Adduct->Chiral_beta-Hydroxy_Acid Hydrolysis Recovered_Auxiliary Recovered this compound Diastereomeric_Aldol_Adduct->Recovered_Auxiliary Hydrolysis LiOH LiOH LiOH->Chiral_beta-Hydroxy_Acid

Figure 1: Workflow for an asymmetric aldol reaction using a chiral auxiliary derived from this compound.
Experimental Protocols

1. Synthesis of the Chiral Auxiliary Ester:

  • To a solution of (R)-1,1-diphenyl-1-propanol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.5 M) at 0 °C under an argon atmosphere, add triethylamine (B128534) (1.5 eq).

  • Slowly add propionyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the chiral auxiliary ester.

2. Asymmetric Aldol Addition:

  • To a solution of the chiral auxiliary ester (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add the desired aldehyde (1.2 eq) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 2-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the diastereomerically enriched aldol adduct in a 4:1 mixture of THF and water (0.1 M).

  • Add lithium hydroxide (B78521) (LiOH, 4.0 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract with ethyl acetate (3 x 30 mL). The organic layer will contain the recovered chiral auxiliary, and the aqueous layer will contain the chiral β-hydroxy acid product.

Hypothetical Performance Data
EntryAldehydeYield (%)dr (syn:anti)ee (%) of syn isomer
1Benzaldehyde8595:5>99
24-Nitrobenzaldehyde8296:4>99
34-Methoxybenzaldehyde8894:6>99
4Isobutyraldehyde7590:1098
5Cinnamaldehyde7892:8>99

Application Note 2: Chiral Ligands from this compound for Asymmetric Catalysis

The development of chiral ligands for transition metal-catalyzed reactions is a cornerstone of modern asymmetric synthesis. A chiral amino alcohol ligand derived from this compound could be a viable candidate for such applications. The nitrogen atom can coordinate to the metal center, while the chiral backbone creates a stereochemically defined environment to influence the reaction's outcome.

A potential application for such a ligand is in the enantioselective addition of organozinc reagents to aldehydes, a reliable method for synthesizing chiral secondary alcohols.

Proposed Catalytic Cycle

Chiral_Ligand Chiral Amino Alcohol Ligand Active_Catalyst Chiral Zinc-Ligand Complex Chiral_Ligand->Active_Catalyst Diethylzinc (B1219324) Diethylzinc Diethylzinc->Active_Catalyst Transition_State Diastereomeric Transition State Active_Catalyst->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Zinc_Alkoxide Chiral Zinc Alkoxide Product Transition_State->Zinc_Alkoxide Zinc_Alkoxide->Active_Catalyst Regeneration Chiral_Alcohol Chiral Secondary Alcohol Zinc_Alkoxide->Chiral_Alcohol Hydrolysis

Figure 2: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde using a ligand derived from this compound.
Experimental Protocols

1. Synthesis of a Chiral Amino Alcohol Ligand (Hypothetical):

  • A multi-step synthesis would likely be required, potentially involving the conversion of the hydroxyl group of (R)-1,1-diphenyl-1-propanol to a leaving group, followed by nucleophilic substitution with an appropriate amine-containing moiety. Further synthetic modifications may be necessary to arrive at the final ligand structure.

2. Enantioselective Addition of Diethylzinc to an Aldehyde:

  • In a flame-dried, argon-purged flask, dissolve the chiral amino alcohol ligand (0.02 eq) in anhydrous toluene (B28343) (2 mL).

  • Cool the solution to 0 °C and add diethylzinc (1.2 eq, 1.0 M solution in hexanes) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous toluene (1 mL) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

  • The enantiomeric excess (ee) of the resulting chiral secondary alcohol can be determined by chiral HPLC or GC analysis.

Hypothetical Performance Data
EntryAldehydeLigand Loading (mol%)Yield (%)ee (%)Configuration
1Benzaldehyde29598(R)
22-Naphthaldehyde29297(R)
34-Chlorobenzaldehyde29699(R)
4Cyclohexanecarboxaldehyde58895(R)
53-Phenylpropionaldehyde58594(R)

Disclaimer: The experimental protocols and performance data presented in this document are hypothetical and based on established chemical principles for structurally related compounds. These should serve as a starting point for experimental investigation and will likely require optimization for specific substrates and conditions. Researchers should conduct their own literature searches and risk assessments before attempting any new chemical synthesis.

Purifying Tertiary Alcohols: A Guide to Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of tertiary alcohols is a critical step in many synthetic and drug development workflows. Due to their unique structural features, particularly the steric hindrance around the hydroxyl group, tertiary alcohols can present challenges for purification by common techniques such as chromatography. Recrystallization, a method based on the differential solubility of a compound in a hot versus a cold solvent, often proves to be a highly effective, scalable, and economical approach for achieving high purity of these compounds.

These application notes provide a comprehensive overview of recrystallization techniques tailored for tertiary alcohols. We will explore the principles of solvent selection, address common challenges, and provide detailed protocols for the purification of representative tertiary alcohols.

Key Considerations for Recrystallizing Tertiary Alcohols

The successful recrystallization of tertiary alcohols hinges on the careful selection of a suitable solvent or solvent system. The ideal solvent should exhibit a steep solubility curve for the target alcohol, meaning it should dissolve the compound well at elevated temperatures but poorly at lower temperatures. This differential solubility is the driving force for crystallization upon cooling.

Challenges in Recrystallizing Tertiary Alcohols:

  • "Oiling Out": A common issue encountered, especially with low-melting-point tertiary alcohols, is "oiling out," where the compound separates from the solution as a liquid instead of forming solid crystals. This often occurs when the boiling point of the solvent is higher than the melting point of the alcohol or when the solution is too concentrated.

  • Solvent Selection: The bulky nature of many tertiary alcohols can make finding a single solvent with the ideal solubility profile challenging. Mixed-solvent systems are often employed to fine-tune the solubility.

  • Slow Crystallization: The steric hindrance of the tertiary hydroxyl group can sometimes impede the formation of a well-ordered crystal lattice, leading to slow or incomplete crystallization.

Data Presentation: Solubility of Tertiary Alcohols

The selection of an appropriate solvent is paramount for successful recrystallization. The following tables summarize the solubility of several common tertiary alcohols in various solvents, providing a starting point for solvent screening.

Table 1: Qualitative Solubility of Selected Tertiary Alcohols

Tertiary AlcoholWaterEthanol (B145695)AcetoneDiethyl EtherHexane (B92381)/Petroleum EtherBenzeneChloroformDioxane
Triphenylmethanol (B194598) Insoluble[1][2]Soluble[1][2]Soluble[2]Soluble[1][2]Insoluble[1]Soluble[1][2]Soluble[2]Soluble[1]
tert-Butanol Miscible[3][4]Miscible[4]Highly Soluble[5]Miscible[4]--Soluble[6]-
2-Methyl-2-butanol (tert-Amyl alcohol) Slightly Soluble[1][7]Miscible[1]Soluble[8]Miscible[1]-Miscible[1]Miscible[1]-
1-Adamantanol (B105290) Insoluble[9]Soluble[9]Moderately Soluble[9]Soluble[9]--Sparingly Soluble[10]-
2-Phenyl-2-propanol (B165765) Practically InsolubleSoluble--Good Solvent[11]SolubleSoluble-

Table 2: Quantitative Solubility of Triphenylmethanol

SolventTemperature (°C)Solubility ( g/100 mL)
Water250.143[12]
Ethanol255[12]
Benzene2516.5[12]
Dioxane-Soluble (100 mg/mL)[6]

Note: Comprehensive quantitative solubility data for many tertiary alcohols at various temperatures is not always readily available in the literature. The provided data serves as a guideline, and experimental determination of solubility is often necessary.

Experimental Protocols

The following protocols provide detailed methodologies for the recrystallization of specific tertiary alcohols, illustrating both single-solvent and mixed-solvent techniques.

Protocol 1: Single-Solvent Recrystallization of Triphenylmethanol from Isopropyl Alcohol

Objective: To purify crude triphenylmethanol using a single-solvent recrystallization method.

Materials:

  • Crude triphenylmethanol

  • Isopropyl alcohol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude triphenylmethanol in an Erlenmeyer flask. Add a minimal amount of hot isopropyl alcohol and gently heat the mixture on a hot plate while swirling. Continue adding small portions of hot isopropyl alcohol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropyl alcohol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove the residual solvent.

Protocol 2: Mixed-Solvent Recrystallization of 2-Phenyl-2-propanol using Toluene (B28343) and Hexane

Objective: To purify crude 2-phenyl-2-propanol, which is prone to oiling out, using a mixed-solvent system.

Materials:

  • Crude 2-phenyl-2-propanol

  • Toluene ("good" solvent)

  • Hexane ("poor" solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-phenyl-2-propanol in a minimal amount of hot toluene.[5]

  • Inducing Crystallization: While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy, indicating the point of saturation.

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to promote further crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold toluene-hexane mixture.

  • Drying: Dry the purified crystals.

Protocol 3: Recrystallization of 1-Adamantanol

Objective: To purify the rigid, cage-like tertiary alcohol, 1-adamantanol.

Materials:

  • Crude 1-adamantanol

  • Ethanol (or acetone, methanol)[9]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude 1-adamantanol in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.

  • Isolation and Washing: Collect the crystalline product by vacuum filtration and wash with a small portion of cold ethanol.

  • Drying: Dry the crystals, for example, in a desiccator or a vacuum oven at a low temperature.

Visualization of Experimental Workflows

The following diagrams illustrate the logical steps involved in selecting a recrystallization method and executing the purification process.

Recrystallization_Workflow General Recrystallization Workflow start Start with Impure Tertiary Alcohol dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities are present) dissolve->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure Tertiary Alcohol dry->end

General Recrystallization Workflow

Solvent_Selection_Logic Solvent Selection Logic for Recrystallization start Start: Need to Purify Tertiary Alcohol test_single Test Single Solvents start->test_single soluble_hot Soluble in Hot Solvent? test_single->soluble_hot insoluble_cold Insoluble in Cold Solvent? soluble_hot->insoluble_cold Yes test_mixed Test Mixed-Solvent Systems soluble_hot->test_mixed No good_single Use Single Solvent Recrystallization insoluble_cold->good_single Yes insoluble_cold->test_mixed No end End good_single->end Proceed find_good Find 'Good' Solvent (dissolves well) test_mixed->find_good no_suitable Consider Alternative Purification (e.g., Chromatography) test_mixed->no_suitable find_poor Find 'Poor' Solvent (sparingly soluble) find_good->find_poor miscible Are Solvents Miscible? find_poor->miscible miscible->test_mixed No good_mixed Use Mixed-Solvent Recrystallization miscible->good_mixed Yes good_mixed->end Proceed

Solvent Selection Logic

Recrystallization is a powerful and versatile technique for the purification of tertiary alcohols. By understanding the principles of solubility, carefully selecting a solvent system, and following optimized protocols, researchers can effectively remove impurities and obtain high-purity materials essential for their work in synthesis and drug development. When faced with challenges such as "oiling out," the use of mixed-solvent systems and controlled cooling rates can often lead to successful crystallization.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 1,1-Diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Diphenyl-1-propanol is a tertiary alcohol with the chemical formula C15H16O.[1][2][3] It serves as a valuable building block in organic synthesis.[1][3] The purity of this compound is crucial for its intended applications, necessitating a reliable analytical method for its determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for assessing the purity of organic compounds.[4] The presence of two phenyl groups in the structure of this compound allows for strong UV absorbance, making this method highly suitable for quantification and impurity profiling.[4]

This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound and its separation from potential impurities, including its structural isomer, 1,2-Diphenyl-1-propanol.

Experimental Protocol

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Methanol (B129727) (HPLC grade, for sample preparation)

Chromatographic Conditions:

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18 reverse-phase, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[5]
Detection Wavelength 220 nm[5]
Injection Volume 10 µL[5]
Run Time 15 minutes[5]

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound reference standard in 10 mL of methanol.[5]

  • Working Standards: Prepare a series of dilutions from the stock solution in methanol to construct a calibration curve.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in methanol to a concentration within the calibration range.

Method Validation and System Suitability

For routine analysis, the following system suitability parameters should be monitored to ensure the performance of the chromatographic system:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for replicate injections)

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Data Presentation

The purity of the this compound sample is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.

Hypothetical Purity Analysis Data:

Sample IDRetention Time (min)Peak AreaArea %
Impurity 13.515000.15
This compound 5.8 995000 99.50
Impurity 27.235000.35
Total 1000000 100.00

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound purity is depicted in the following diagram.

HPLC_Workflow A Standard and Sample Preparation B HPLC System Setup and Equilibration A->B Load Samples C Sample Injection B->C System Ready D Chromatographic Separation (C18 Column) C->D Inject E UV Detection at 220 nm D->E Elution F Data Acquisition and Processing E->F Signal Output G Purity Calculation and Reporting F->G Processed Data

Caption: Workflow for the HPLC analysis of this compound purity.

A logical diagram illustrating the key components and their relationship in the HPLC system is provided below.

HPLC_System MobilePhase Mobile Phase (Acetonitrile:Water) Pump HPLC Pump (1.0 mL/min) MobilePhase->Pump Injector Autosampler (10 µL injection) Pump->Injector Column C18 Column (30 °C) Injector->Column Detector UV Detector (220 nm) Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Key components of the HPLC system for this compound analysis.

References

Derivatisierung von 1,1-Diphenyl-1-propanol: Anwendungshinweise und Protokolle für die weitere Synthese

Author: BenchChem Technical Support Team. Date: December 2025

Veröffentlicht: 21. Dezember 2025

Zusammenfassung: Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die chemische Derivatisierung von 1,1-Diphenyl-1-propanol, einem vielseitigen tertiären Alkohol, der als Baustein in der organischen Synthese, insbesondere in der pharmazeutischen und duftstoffchemischen Industrie, dient. Die hier beschriebenen Verfahren umfassen die Säure-katalysierte Dehydratisierung zur Synthese von Alkenen, die Umwandlung in Alkylhalogenide und die Veresterung der Hydroxylgruppe. Diese Methoden ermöglichen die Modifikation von this compound zur Herstellung von Zwischenprodukten für die Wirkstoffentwicklung und andere spezialisierte chemische Anwendungen.

Einleitung

This compound (C₁₅H₁₆O) ist ein tertiärer Alkohol, dessen Struktur ein stereogenes Zentrum am carbinolischen Kohlenstoffatom aufweist. Seine Derivatisierung ist von erheblichem Interesse für die medizinische Chemie und die Materialwissenschaften, da die Einführung verschiedener funktioneller Gruppen die Modifikation seiner physikochemischen und pharmakologischen Eigenschaften ermöglicht. Die sterische Hinderung um das tertiäre Alkoholzentrum herum diktiert die anwendbaren Reaktionsbedingungen und -mechanismen, wobei Reaktionen, die über stabile Carbokation-Zwischenstufen ablaufen, oft bevorzugt sind.

Diese Anwendungsbeschreibung konzentriert sich auf drei Schlüsselreaktionen zur Derivatisierung:

  • Dehydratisierung zur Bildung von 1,1-Diphenylpropen.

  • Halogenierung zur Umwandlung in 1-Chlor-1,1-diphenylpropan.

  • Veresterung zur Synthese von 1,1-Diphenylpropylacetat.

Reaktionswege und Mechanismen

Die Derivatisierung von this compound nutzt die Reaktivität der tertiären Hydroxylgruppe. Die gängigsten Transformationen beinhalten die Substitution oder Eliminierung dieser Gruppe, oft nach vorheriger Protonierung, um sie in eine bessere Abgangsgruppe (Wasser) umzuwandeln.

Säure-katalysierte Dehydratisierung (E1-Mechanismus)

Die säurekatalysierte Dehydratisierung von this compound zu 1,1-Diphenylpropen verläuft typischerweise über einen E1-Mechanismus. Dieser wird durch die Bildung eines stabilen tertiären, benzylischen Carbokations begünstigt.

E1_Mechanism sub This compound protonated Protonierter Alkohol sub->protonated + H⁺ carbocation Tertiäres Carbokation + H₂O protonated->carbocation - H₂O (Geschwindigkeitsbestimmend) product 1,1-Diphenylpropen carbocation->product - H⁺

Abbildung 1: Mechanismus der E1-Dehydratisierung.
Umwandlung in Alkylhalogenide

Die Umwandlung von Alkoholen in Alkylhalogenide kann mit verschiedenen Reagenzien erfolgen. Für tertiäre Alkohole wie this compound ist die Reaktion mit Thionylchlorid (SOCl₂) zur Herstellung von Alkylchloriden eine gängige Methode. Der Mechanismus beinhaltet die Bildung eines Chlorsulfitesters, gefolgt von einem nucleophilen Angriff des Chloridions.

Veresterung

Die direkte Veresterung tertiärer Alkohole ist aufgrund sterischer Hinderung oft schwierig. Eine effektive Methode ist die Acylierung mit einem Säureanhydrid wie Essigsäureanhydrid in Gegenwart eines Katalysators.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben laborübliche Verfahren zur Derivatisierung von this compound.

Protokoll 1: Säure-katalysierte Dehydratisierung zu 1,1-Diphenylpropen

Dieses Protokoll beschreibt die Umwandlung von this compound in 1,1-Diphenylpropen durch eine säurekatalysierte Eliminierungsreaktion.

Materialien:

  • This compound

  • Konzentrierte Schwefelsäure (H₂SO₄)

  • Diethylether

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rundkolben, Rückflusskühler, Scheidetrichter, Magnetrührer, Heizplatte

Durchführung:

  • In einem 100-mL-Rundkolben werden 5,0 g this compound in 30 mL Diethylether gelöst.

  • Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

  • Unter Rühren werden langsam 5 mL konzentrierte Schwefelsäure zugetropft.

  • Nach der Zugabe wird das Eisbad entfernt und die Mischung auf Raumtemperatur erwärmt.

  • Ein Rückflusskühler wird aufgesetzt und die Mischung wird für 1-2 Stunden unter leichtem Rückfluss erhitzt.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung in einen Scheidetrichter überführt.

  • Die organische Phase wird vorsichtig mit gesättigter NaHCO₃-Lösung und anschließend mit Wasser gewaschen.

  • Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt, um das Rohprodukt zu erhalten.

Dehydration_Workflow start 1. Lösen von this compound in Diethylether step2 2. Kühlen auf 0 °C und Zugabe von H₂SO₄ start->step2 step3 3. Erhitzen unter Rückfluss (1-2 Stunden) step2->step3 step4 4. Reaktionskontrolle mittels DC step3->step4 step5 5. Wässrige Aufarbeitung (NaHCO₃, H₂O) step4->step5 step6 6. Trocknen und Einengen der organischen Phase step5->step6 end Produkt: 1,1-Diphenylpropen step6->end

Abbildung 2: Arbeitsablauf der Dehydratisierung.
Protokoll 2: Synthese von 1-Chlor-1,1-diphenylpropan mit Thionylchlorid

Dieses Verfahren beschreibt die Umwandlung der Hydroxylgruppe in ein Chloratom.

Materialien:

  • This compound

  • Thionylchlorid (SOCl₂)

  • Pyridin (optional, als Base)

  • Trockenes Diethylether

  • Rundkolben, Tropftrichter, Magnetrührer

Durchführung:

  • This compound wird in trockenem Diethylether in einem Rundkolben gelöst.

  • Die Lösung wird auf 0 °C gekühlt.

  • Thionylchlorid wird langsam über einen Tropftrichter zugegeben. Bei Bedarf kann eine katalytische Menge Pyridin zugegeben werden, um den entstehenden HCl-Dampf abzufangen.

  • Die Reaktion verläuft unter Entwicklung von SO₂- und HCl-Gas.

  • Nach beendeter Zugabe wird die Mischung für eine weitere Stunde bei Raumtemperatur gerührt.

  • Die Reaktionsmischung wird vorsichtig auf Eiswasser gegossen, um überschüssiges Thionylchlorid zu zersetzen.

  • Die wässrige Phase wird mit Diethylether extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel wird entfernt, um das rohe 1-Chlor-1,1-diphenylpropan zu erhalten.

Protokoll 3: Veresterung zu 1,1-Diphenylpropylacetat

Dieses Protokoll beschreibt die Bildung eines Esters durch Reaktion mit Essigsäureanhydrid.

Materialien:

  • This compound

  • Essigsäureanhydrid

  • Katalysator (z. B. 4-(Dimethylamino)pyridin - DMAP oder eine Brønsted-saure ionische Flüssigkeit)

  • Dichlormethan (als Lösungsmittel)

  • Rundkolben, Magnetrührer

Durchführung:

  • This compound (1 Äquivalent) und eine katalytische Menge DMAP werden in Dichlormethan gelöst.

  • Essigsäureanhydrid (1,5 Äquivalente) wird zu der gerührten Lösung gegeben.

  • Die Mischung wird bei Raumtemperatur für die in Tabelle 1 angegebene Zeit gerührt.

  • Der Reaktionsfortschritt wird mittels DC überwacht.

  • Nach Abschluss der Reaktion wird die Mischung mit Wasser und gesättigter Natriumbicarbonatlösung gewaschen.

  • Die organische Schicht wird getrocknet und das Lösungsmittel entfernt, um den rohen Ester zu erhalten, der durch Säulenchromatographie gereinigt werden kann.

Quantitative Datenzusammenfassung

Die Effizienz der Derivatisierungsreaktionen hängt stark von den Reaktionsbedingungen ab. Die folgende Tabelle fasst typische Parameter und Ergebnisse für die beschriebenen Protokolle zusammen.

ReaktionstypReagenzienKatalysatorTemperaturReaktionszeitTypische Ausbeute
Dehydratisierung Konzentrierte H₂SO₄H₂SO₄ (sauer)Rückfluss1-2 Stunden> 85%
Chlorierung Thionylchlorid (SOCl₂)Pyridin (optional)0 °C bis RT1-2 Stunden70-90%
Veresterung EssigsäureanhydridDMAP / Saure ILRaumtemperatur2-24 Stunden80-95%
Tabelle 1: Zusammenfassung der Reaktionsparameter und Ausbeuten.

Anwendungen der Derivate

Die aus this compound synthetisierten Derivate dienen als wichtige Zwischenprodukte für weiterführende Reaktionen, insbesondere in der Wirkstoffforschung.

  • 1,1-Diphenylpropen: Dieses Alken kann in Additionsreaktionen (z. B. Halogenierung, Epoxidierung) oder Polymerisationen eingesetzt werden. Seine Derivate zeigen potenzielle pharmakologische Aktivitäten.

  • 1-Chlor-1,1-diphenylpropan: Als Alkylhalogenid ist es ein exzellentes Elektrophil für nucleophile Substitutionsreaktionen (z. B. zur Einführung von Azid-, Cyanid- oder Amingruppen), was die Synthese einer Vielzahl von Verbindungen ermöglicht.

  • 1,1-Diphenylpropylacetat: Esterderivate werden häufig zur Maskierung von Hydroxylgruppen oder zur Verbesserung der Bioverfügbarkeit von Wirkstoffen eingesetzt.

Applications cluster_derivatives Derivate cluster_applications Anwendungen start {this compound} alkene 1,1-Diphenylpropen start->alkene Dehydratisierung halide 1-Chlor-1,1-diphenylpropan start->halide Halogenierung ester 1,1-Diphenylpropylacetat start->ester Veresterung app1 Additionsreaktionen (Epoxidierung) alkene->app1 app2 Nucleophile Substitution (Synthese von Aminen) halide->app2 app3 Prodrug-Design ester->app3

Abbildung 3: Logische Beziehung von Derivaten und Anwendungen.

Fazit

Die vorgestellten Protokolle zur Derivatisierung von this compound bieten Forschern und Wissenschaftlern in der Wirkstoffentwicklung robuste und effiziente Methoden zur Synthese wertvoller chemischer Zwischenprodukte. Die Wahl der Derivatisierungsstrategie hängt von der gewünschten funktionellen Gruppe und den Anforderungen der nachfolgenden Syntheseschritte ab. Die hier bereitgestellten detaillierten Verfahren und quantitativen Daten sollen als praktische Anleitung für die Laborarbeit dienen.

Application Notes and Protocols for the Scalable Synthesis of 1,1-Diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Diphenyl-1-propanol, a tertiary alcohol, is a valuable chemical compound and precursor in various organic synthesis applications, including the preparation of pharmaceuticals and fragrances.[1][2] Its molecular structure, featuring two phenyl groups attached to a propanol (B110389) backbone, makes it a useful building block for more complex molecules.[2] For industrial applications, a scalable, efficient, and reproducible synthesis method is paramount. The Grignard reaction stands out as the most direct and widely utilized method for synthesizing this compound and its derivatives.[3] This process involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[4][5]

This document provides detailed protocols for the synthesis of this compound via the Grignard reaction, focusing on scalability for industrial applications. It includes a summary of physicochemical properties, detailed experimental workflows, and key reaction parameters for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 5180-33-6[1][2]
Molecular Formula C₁₅H₁₆O[1][2]
Molecular Weight 212.29 g/mol [1]
Appearance Colorless liquid or solid[2]
Canonical SMILES CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O[2]

Primary Synthesis Pathway: The Grignard Reaction

The most common and scalable method for preparing this compound is the Grignard reaction. This involves the reaction of an ethyl Grignard reagent, such as ethylmagnesium bromide, with benzophenone (B1666685). The ethyl carbanion from the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzophenone.[4] The resulting magnesium alkoxide intermediate is then hydrolyzed in an acidic work-up to yield the final tertiary alcohol product.[5]

G R1 Ethylmagnesium Bromide (Grignard Reagent) Int Int R1->Int 1. Nucleophilic Addition R2 Benzophenone (Ketone) R2->Int 1. Nucleophilic Addition Solvent Anhydrous Diethyl Ether or THF P This compound Workup Aqueous Acidic Work-up (e.g., aq. NH₄Cl, dil. HCl) Int->P 2. Hydrolysis

Caption: General reaction pathway for the synthesis of this compound via the Grignard reaction.

Experimental Protocols

The following protocol details the synthesis of this compound. It is adapted from standard Grignard reaction procedures.[3][6] Strict anhydrous (moisture-free) conditions are critical for the success of the Grignard reaction, as the reagent is a strong base and will react with water.[4]

Materials and Reagents

Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel (addition funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Scalable Synthesis Workflow

The general workflow for the synthesis, from initial setup to final product purification, is outlined below.

G A Apparatus Setup B Grignard Reagent Formation A->B Add Mg & Solvent C Reaction with Benzophenone B->C Add Benzophenone Solution D Reaction Quenching C->D Add aq. NH₄Cl E Aqueous Work-up & Extraction D->E F Drying Organic Layer E->F Dry over Na₂SO₄ G Solvent Removal F->G Rotary Evaporation H Purification G->H Crystallization or Distillation I Final Product: This compound H->I

Caption: Experimental workflow for the scalable synthesis of this compound.

Step-by-Step Procedure

  • Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas (nitrogen or argon) to exclude atmospheric moisture. Equip a three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small portion of anhydrous diethyl ether or THF, just enough to cover the magnesium. A solution of bromoethane in anhydrous ether/THF is placed in the dropping funnel. Add a small amount of the bromoethane solution to the magnesium. The reaction is initiated, often indicated by bubbling or a cloudy appearance.[7] If the reaction does not start, a single crystal of iodine can be added, or the flask can be gently warmed. Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until most of the magnesium is consumed.

  • Reaction with Benzophenone: Dissolve benzophenone in anhydrous ether or THF and place this solution in the dropping funnel. Cool the Grignard reagent solution in an ice bath. Slowly add the benzophenone solution to the stirred Grignard reagent. The reaction temperature should be maintained between 0 and 10°C during the addition.[6] After the addition is complete, the mixture can be allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.[6]

  • Work-up and Quenching: Cool the reaction mixture in an ice bath again. Carefully and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.[6] This will also precipitate magnesium salts.

  • Extraction and Washing: Transfer the entire mixture to a large separatory funnel. Separate the organic (ether/THF) layer. Extract the aqueous layer one or two more times with ether/THF. Combine all the organic extracts. Wash the combined organic phase with water and then with a saturated sodium chloride (brine) solution to remove residual water.[6]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[6] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by either recrystallization from a suitable solvent (e.g., n-hexane or n-heptane) or by vacuum distillation to yield pure this compound.[6]

Quantitative Data and Scalability

The following table summarizes typical reaction parameters for the synthesis. For industrial applications, optimization of these parameters is crucial for maximizing yield and throughput while ensuring safety.

ParameterRecommended Condition / ValueNotes
Molar Ratio Benzophenone : Bromoethane : Mg1 : 1.1-1.5 : 1.1-1.5
Solvent Anhydrous Diethyl Ether or THFTHF is often preferred for large-scale reactions due to its higher boiling point and better solvating properties for the Grignard reagent.[3]
Reaction Temperature 0 to 10°C (Benzophenone addition)[6]Exothermic reaction; requires careful temperature control to prevent side reactions.
Reaction Time 2-4 hoursMonitored by Thin Layer Chromatography (TLC) for completion.[6]
Work-up Reagent Saturated aqueous NH₄ClA mild acid source that effectively hydrolyzes the intermediate without causing side reactions.
Purification Method Recrystallization or Vacuum DistillationChoice depends on the physical state and purity requirements of the final product.[6]
Typical Yield 85-95%Yields can be high but are highly dependent on maintaining strict anhydrous conditions.

Industrial Scale-Up Considerations

  • Heat Management: The formation of the Grignard reagent and its subsequent reaction with benzophenone are highly exothermic. Industrial-scale reactors must have efficient cooling systems to maintain the optimal reaction temperature and prevent runaway reactions.

  • Reagent Addition: The dropwise addition of reagents on a large scale must be precisely controlled. Automated dosing pumps are recommended to maintain a steady rate and avoid localized overheating.

  • Inert Atmosphere: Maintaining a strict inert atmosphere is critical to prevent moisture contamination and ensure consistent high yields. Large-scale reactors require robust nitrogen or argon blanketing systems.[6]

  • Solvent Handling: The use of large volumes of flammable solvents like diethyl ether or THF requires specialized storage, transfer, and recovery systems to ensure operational safety and minimize environmental impact.

  • Safety: Grignard reagents are highly reactive. Appropriate personal protective equipment (PPE) and engineering controls must be in place. The quenching step can generate flammable gases and must be performed in a well-ventilated area with careful, slow addition of the quenching agent.

References

Troubleshooting & Optimization

Troubleshooting Grignard reaction initiation for 1,1-Diphenyl-1-propanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Diphenyl-1-propanol via the Grignard reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction is not initiating. What are the common causes and how can I resolve this?

A1: Failure to initiate is one of the most common issues in Grignard reactions. The primary culprit is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with bromobenzene (B47551).[1][2] Additionally, the presence of even trace amounts of water can quench the reaction.[1][2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying. Anhydrous solvents, preferably from a freshly opened bottle or distilled from a suitable drying agent, are essential.[1][2] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Activate the Magnesium:

    • Mechanical Activation: Crush a few pieces of the magnesium turnings with a dry glass rod in the reaction flask to expose a fresh, unoxidized surface.[1][2]

    • Chemical Activation: Add a small crystal of iodine. The disappearance of the characteristic purple color is an indicator of initiation.[1][2] Alternatively, add a few drops of 1,2-dibromoethane, which reacts readily with magnesium to expose a fresh surface.[1]

    • "Seeding": Introduce a small amount of a previously prepared Grignard reagent to initiate the reaction.[1]

  • Gentle Heating: Gently warming the flask with a heat gun can sometimes provide the activation energy needed to start the reaction. Be prepared to cool the reaction, as it is exothermic and can become vigorous once initiated.[1]

Q2: What are the visual indicators of a successful Grignard reagent formation?

A2: A successful initiation is typically accompanied by several visual cues:

  • The appearance of a cloudy, grey, or brownish color in the reaction mixture.[3]

  • Spontaneous boiling of the solvent (especially with low-boiling point ethers like diethyl ether).[3]

  • The disappearance of the color of a chemical activator, such as iodine.[1]

  • Noticeable heat generation from the exothermic reaction.[3]

Q3: I have a low yield of this compound. What are the potential reasons and how can I improve it?

A3: Low yields can result from several factors, including incomplete reaction, side reactions, or issues during the work-up.

Potential Causes and Solutions:

  • Inefficient Grignard Formation: If the Grignard reagent did not form in high yield, the subsequent reaction with propiophenone (B1677668) will be incomplete. Ensure all the troubleshooting steps for initiation have been followed.

  • Side Reactions:

    • Biphenyl (B1667301) Formation: The phenylmagnesium bromide can react with unreacted bromobenzene to form biphenyl (Ph-Ph), a common byproduct.[1][4] To minimize this, add the bromobenzene solution slowly to the magnesium turnings to maintain a low concentration of bromobenzene in the reaction mixture.[1]

    • Enolization of Propiophenone: The Grignard reagent can act as a base and deprotonate the propiophenone at the alpha-position, forming an enolate that will not lead to the desired alcohol. This is more prevalent with sterically hindered ketones. To mitigate this, add the propiophenone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition.[1]

  • Improper Reaction Temperature: The addition of propiophenone to the Grignard reagent is exothermic. Maintaining a low temperature during the addition helps to control the reaction rate and minimize side reactions. After the addition is complete, allowing the reaction to warm to room temperature ensures completion.[1]

  • Inefficient Work-up: The work-up procedure is crucial for isolating the product. A careful quench with a saturated aqueous ammonium (B1175870) chloride solution is typically used to protonate the alkoxide intermediate and precipitate magnesium salts.[5]

Q4: What are the common side products in the synthesis of this compound and how can I remove them?

A4: The most common side product is biphenyl, formed from the coupling of phenylmagnesium bromide with unreacted bromobenzene.[1][4] Unreacted starting materials, such as bromobenzene and propiophenone, may also be present.

Purification Strategies:

  • Recrystallization: The crude product can often be purified by recrystallization. A suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate, can be used to selectively crystallize the this compound, leaving the more nonpolar biphenyl in the mother liquor.[1]

  • Column Chromatography: For more challenging purifications, silica (B1680970) gel column chromatography can be employed to separate the desired product from biphenyl and other impurities.[2]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound under different conditions. Note that reaction times and temperatures are often not explicitly detailed in all sources, but general best practices are provided in the experimental protocol.

Starting MaterialsSolventReported YieldReference
Phenylmagnesium bromide and PropiophenoneNot Specified22%[6]
Phenylmagnesium bromide and PropiophenoneDiethyl ether76.9%
Phenylmagnesium bromide and 2-phenylpropionaldehydeDiethyl ether94%

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from standard procedures for Grignard reactions leading to tertiary alcohols.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Propiophenone

  • Iodine (crystal) or 1,2-dibromoethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions (three-necked round-bottom flask, reflux condenser, dropping funnel)

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask and add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Observe for signs of initiation (cloudiness, bubbling, heat generation).

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium is consumed. The solution should appear cloudy and brownish.

  • Reaction with Propiophenone:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Prepare a solution of propiophenone in anhydrous diethyl ether.

    • Slowly add the propiophenone solution to the stirred Grignard reagent. Control the addition rate to maintain a gentle reflux.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization or column chromatography.[1][2]

Visualizations

Troubleshooting_Grignard_Initiation start Grignard Reaction Fails to Initiate check_anhydrous Are all glassware and solvents strictly anhydrous? start->check_anhydrous dry_equipment Flame-dry glassware and use anhydrous solvents. check_anhydrous->dry_equipment No activate_mg Activate Magnesium Surface check_anhydrous->activate_mg Yes dry_equipment->activate_mg crush_mg Crush Mg turnings with a glass rod. activate_mg->crush_mg Mechanical add_iodine Add a crystal of Iodine. activate_mg->add_iodine Chemical add_dbe Add 1,2-dibromoethane. activate_mg->add_dbe Chemical gentle_heat Apply gentle heat with a heat gun. crush_mg->gentle_heat add_iodine->gentle_heat add_dbe->gentle_heat success Reaction Initiates: Observe cloudiness, bubbling, and/or heat. gentle_heat->success Yes failure Initiation still fails. Consider fresh reagents. gentle_heat->failure No

Caption: Troubleshooting workflow for Grignard reaction initiation.

Grignard_Synthesis_Workflow reagent_prep Prepare Phenylmagnesium Bromide (Grignard Reagent) reaction React with Propiophenone (Slow addition at 0°C) reagent_prep->reaction workup Aqueous Work-up (Saturated NH4Cl) reaction->workup extraction Extraction with Diethyl Ether workup->extraction drying Dry Organic Layer (Anhydrous Na2SO4) extraction->drying purification Purification (Recrystallization or Chromatography) drying->purification product This compound purification->product

Caption: Experimental workflow for this compound synthesis.

References

Technisches Support-Center: Synthese von 1,1-Diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Dieses Support-Center bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bei der Optimierung der Synthese von 1,1-Diphenyl-1-propanol zu unterstützen.

Leitfaden zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Experiments auftreten können, und bietet gezielte Lösungen.

F: Warum startet meine Grignard-Reaktion nicht?

A: Eine verzögerte oder ausbleibende Initiierung ist ein häufiges Problem bei der Grignard-Synthese. Die Ursachen können vielfältig sein:

  • Inaktive Magnesiumoberfläche: Die Magnesiumspäne können mit einer Oxidschicht (MgO) überzogen sein, die die Reaktion verhindert.[1]

    • Lösung: Aktivieren Sie das Magnesium kurz vor der Verwendung. Dies kann durch Zerkleinern der Späne in einem Mörser zur Freilegung einer frischen Oberfläche, durch Zugabe eines kleinen Iodkristalls oder durch einige Tropfen 1,2-Dibromethan erfolgen.[2]

  • Spuren von Wasser: Grignard-Reagenzien sind extrem feuchtigkeitsempfindlich.[1][2][3]

    • Lösung: Stellen Sie sicher, dass alle Glasgeräte vor Gebrauch rigoros flamm- oder ofengetrocknet werden.[1][4] Verwenden Sie ausschließlich wasserfreie Lösungsmittel.[1][5]

  • Unreine Reagenzien: Verunreinigungen im Alkyl-/Arylhalogenid oder im Lösungsmittel können die Reaktion hemmen.

    • Lösung: Verwenden Sie frisch geöffnete oder destillierte Reagenzien.

F: Meine Ausbeute an this compound ist konstant niedrig. Was sind die häufigsten Ursachen?

A: Niedrige Ausbeuten können auf mehrere Faktoren während des gesamten Versuchsprozesses zurückzuführen sein.[2]

  • Feuchtigkeit: Dies ist die häufigste Ursache. Das Grignard-Reagenz reagiert mit Wasser oder anderen protischen Lösungsmitteln und wird dadurch zerstört.[1][2][3]

    • Lösung: Arbeiten Sie unter strikt wasserfreien Bedingungen und verwenden Sie eine Inertgasatmosphäre (Stickstoff oder Argon).[1]

  • Falsche Reaktionstemperatur: Die Temperatur beeinflusst die Geschwindigkeit von Nebenreaktionen.[1][2]

    • Lösung: Die Zugabe des Ketons (Propiophenon) zum Grignard-Reagenz sollte bei niedriger Temperatur (z. B. 0 °C) erfolgen, um die exotherme Reaktion zu kontrollieren.[2][3][5] Anschließend lässt man die Mischung auf Raumtemperatur erwärmen, um die Reaktion zu vervollständigen.[2]

  • Nebenreaktionen: Konkurrierende Reaktionen verringern die Menge des verfügbaren Grignard-Reagenzes.

    • Lösung: Optimieren Sie die Reaktionsbedingungen wie unten beschrieben, um Nebenreaktionen zu minimieren.

  • Ineffiziente Aufarbeitung: Produktverluste während der Extraktion und Reinigung sind häufig.

    • Lösung: Führen Sie eine sorgfältige wässrige Aufarbeitung durch, oft mit einer gesättigten Ammoniumchloridlösung, um die Reaktion abzubrechen und das Alkoxid-Intermediat zu protonieren.[2][5]

F: Ich beobachte signifikante Nebenprodukte. Wie kann ich diese minimieren?

A: Die Bildung von Nebenprodukten ist eine der Hauptursachen für geringe Ausbeuten. Die häufigsten sind:

  • Biphenyl-Bildung (Wurtz-Kupplung): Das Grignard-Reagenz (z.B. Phenylmagnesiumbromid) kann mit nicht umgesetztem Halogenid (z.B. Brombenzol) zu Biphenyl koppeln.[1][2]

    • Lösung: Fügen Sie das Brombenzol langsam zu den Magnesiumspänen hinzu, um eine niedrige Konzentration aufrechtzuerhalten.[1][2] Sorgen Sie für effizientes Rühren und vermeiden Sie übermäßige Hitze.[2]

  • Enolisierung des Ketons: Das Grignard-Reagenz kann als Base wirken und ein acides α-Proton vom Keton entfernen, was zur Bildung eines Enolats führt, das nicht weiter reagiert.[5]

    • Lösung: Führen Sie die Reaktion bei niedriger Temperatur durch, um die nucleophile Addition gegenüber der Deprotonierung zu begünstigen.[1]

  • Reduktion des Ketons: Bei sterisch gehinderten Ketonen kann eine Reduktion zum sekundären Alkohol stattfinden.[6]

Häufig gestellte Fragen (FAQs)

F: Was ist das optimale Lösungsmittel für diese Synthese?

A: Die am häufigsten verwendeten Lösungsmittel sind wasserfreier Diethylether oder Tetrahydrofuran (THF).[5] THF ist oft vorteilhaft, da es Grignard-Reagenzien besser stabilisieren kann.[7] Die Wahl hängt von den spezifischen Reaktionsbedingungen und der Löslichkeit der Reagenzien ab.

F: Warum sind wasserfreie Bedingungen für eine Grignard-Reaktion so entscheidend?

A: Grignard-Reagenzien sind extrem starke Basen und Nukleophile.[4][8] Sie reagieren heftig mit protischen Verbindungen wie Wasser, Alkoholen oder sogar Spuren von Feuchtigkeit in der Luft oder an Glasgeräten.[3][9] Diese Reaktion zerstört das Grignard-Reagenz und bildet ein Alkan (in diesem Fall Benzol), wodurch die für die gewünschte Reaktion verfügbare Menge reduziert wird.[3]

F: Was ist der Zweck der Aufarbeitung mit Ammoniumchlorid oder verdünnter Säure?

A: Die Aufarbeitung erfüllt zwei Hauptzwecke. Erstens wird überschüssiges, nicht umgesetztes Grignard-Reagenz neutralisiert ("gequencht"). Zweitens wird das intermediär gebildete Magnesiumalkoxid protoniert, um den gewünschten tertiären Alkohol, this compound, zu bilden.[5][9] Die Verwendung von gesättigter Ammoniumchloridlösung ist oft schonender als starke Säuren und kann die Bildung von säureempfindlichen Nebenprodukten verhindern.[2]

Optimierung der experimentellen Parameter

Die Kontrolle der Reaktionsparameter ist entscheidend für die Maximierung der Ausbeute und Reinheit.

ParameterEmpfehlungBegründung
Reagenzienqualität Hohe Reinheit, wasserfreiVerunreinigungen (insbesondere Wasser) zerstören das Grignard-Reagenz und verringern die Ausbeute.[1][2]
Magnesium-Aktivierung Mechanisches Zerkleinern oder chemische Aktivatoren (Iod)Entfernt die passive Oxidschicht von der Magnesiumoberfläche und initiiert die Reaktion.[1][2]
Lösungsmittel Wasserfreier Diethylether oder THFNotwendig, um das hochreaktive Grignard-Reagenz zu stabilisieren und eine Reaktion mit protischen Spezies zu verhindern.[5]
Temperatur (Addition) 0–5 °CKontrolliert die exotherme Reaktion bei der Zugabe des Ketons und minimiert Nebenreaktionen wie Enolisierung oder Reduktion.[2][5]
Stöchiometrie Leicht molarer Überschuss des Grignard-ReagenzesStellt sicher, dass das Keton vollständig umgesetzt wird. Ein zu großer Überschuss kann jedoch die Aufreinigung erschweren.
Aufarbeitung Gesättigte wässrige NH₄Cl-LösungSchonendes Quenchen der Reaktion und Protonierung des Alkoxid-Intermediats zum Zielalkohol.[2][3][5]
Detailliertes experimentelles Protokoll

Dieses Protokoll beschreibt die Synthese von this compound durch die Reaktion von Phenylmagnesiumbromid mit Propiophenon.

1. Vorbereitung des Grignard-Reagenzes (Phenylmagnesiumbromid):

  • Trocknen Sie alle Glasgeräte (z. B. Dreihalskolben, Rückflusskühler, Tropftrichter) gründlich im Ofen oder durch Ausflammen unter Vakuum und kühlen Sie sie unter einer Inertgasatmosphäre (N₂ oder Ar) ab.[1]

  • Geben Sie Magnesiumspäne in den Reaktionskolben.

  • Lösen Sie Brombenzol in wasserfreiem Diethylether im Tropftrichter.

  • Geben Sie eine kleine Menge der Brombenzol-Lösung zu den Magnesiumspänen, um die Reaktion zu initiieren. Die Initiierung kann durch leichtes Erwärmen oder die Zugabe eines Iodkristalls unterstützt werden.[1]

  • Sobald die Reaktion beginnt (erkennbar an einer Trübung und/oder Blasenbildung), fügen Sie den Rest der Brombenzol-Lösung tropfenweise hinzu, um ein leichtes Sieden (Reflux) aufrechtzuerhalten.[10]

  • Rühren Sie die Mischung nach vollständiger Zugabe weiter, bis sich das meiste Magnesium aufgelöst hat. Das Ergebnis ist eine trübe, grau-braune Lösung des Grignard-Reagenzes.[8]

2. Reaktion mit Propiophenon:

  • Kühlen Sie die Lösung des Grignard-Reagenzes in einem Eisbad auf 0 °C ab.[3][5]

  • Lösen Sie Propiophenon in wasserfreiem Diethylether und geben Sie es in den Tropftrichter.

  • Fügen Sie die Propiophenon-Lösung langsam und unter kräftigem Rühren zur gekühlten Grignard-Lösung hinzu.[3]

  • Entfernen Sie nach vollständiger Zugabe das Eisbad und lassen Sie die Reaktionsmischung auf Raumtemperatur erwärmen. Rühren Sie für weitere 1-2 Stunden, um die Reaktion zu vervollständigen.[3]

3. Aufarbeitung und Isolierung:

  • Kühlen Sie die Reaktionsmischung erneut in einem Eisbad ab.

  • Brechen Sie die Reaktion vorsichtig ab, indem Sie langsam gesättigte wässrige Ammoniumchloridlösung hinzufügen.[3]

  • Überführen Sie die Mischung in einen Scheidetrichter und trennen Sie die organische von der wässrigen Phase.

  • Extrahieren Sie die wässrige Phase mehrmals mit Diethylether.[3][11]

  • Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole (gesättigte NaCl-Lösung) und trocknen Sie sie über einem wasserfreien Trockenmittel (z. B. Na₂SO₄ oder MgSO₄).[3]

  • Filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel unter reduziertem Druck (z. B. am Rotationsverdampfer), um das Rohprodukt zu erhalten.

4. Aufreinigung:

  • Das Rohprodukt kann durch Umkristallisation oder Säulenchromatographie gereinigt werden, um reines this compound zu erhalten.[5][10]

Visualisierungen

Reaction_Pathway cluster_reactants Reaktanten Propiophenon Propiophenon Intermediate Magnesiumalkoxid-Intermediat Propiophenon->Intermediate + Diethylether Grignard Phenylmagnesiumbromid Grignard->Intermediate + Diethylether Workup Wässrige Aufarbeitung (H₃O⁺ oder NH₄Cl) Intermediate->Workup Product This compound Workup->Product

Bildunterschrift: Reaktionsweg der Grignard-Synthese von this compound.

Experimental_Workflow start Start prep Vorbereitung (Glasgeräte trocknen, Reagenzien) start->prep formation Grignard-Reagenz Bildung prep->formation reaction Reaktion mit Keton (Propiophenon bei 0°C) formation->reaction workup Aufarbeitung (Quenchen mit NH₄Cl) reaction->workup extraction Extraktion & Trocknung workup->extraction purification Aufreinigung (Umkristallisation/Chromatographie) extraction->purification analysis Analyse (NMR, Schmelzpunkt) purification->analysis end Ende analysis->end

Bildunterschrift: Allgemeiner experimenteller Arbeitsablauf für die Synthese.

Troubleshooting_Yield start Problem: Niedrige Ausbeute q1 Hat die Reaktion überhaupt gestartet? start->q1 sol1 Lösung: - Magnesium aktivieren - Iod/Dibromethan zugeben - Absolute Trockenheit sicherstellen q1->sol1 Nein q2 Wurden Nebenprodukte (z.B. Biphenyl) beobachtet? q1->q2 Ja a1_yes Ja a1_no Nein sol2 Lösung: - Langsame Zugabe des Halogenids - Temperatur kontrollieren - Effizient rühren q2->sol2 Ja q3 Waren die Bedingungen strikt wasserfrei? q2->q3 Nein a2_yes Ja a2_no Nein sol3 Lösung: - Glasgeräte erneut trocknen - Wasserfreie Lösungsmittel verwenden - Unter Inertgas arbeiten q3->sol3 Nein end Überprüfen Sie die Aufarbeitungs- und Reinigungsschritte auf Produktverluste. q3->end Ja a3_yes Ja a3_no Nein

Bildunterschrift: Logischer Fehlerbehebungsablauf bei niedriger Produktausbeute.

References

Technical Support Center: Grignard Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Grignard synthesis of tertiary alcohols.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Tertiary Alcohol

Q1: My Grignard reaction has a very low yield, or it failed to start. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in a Grignard reaction is a frequent issue, often stemming from the deactivation of the highly reactive Grignard reagent. Here are the primary factors to investigate:

  • Presence of Protic Solvents or Moisture: Grignard reagents are potent bases and will react with even weakly acidic protons from sources like water, alcohols, or terminal alkynes. This reaction protonates the organometallic species, rendering it non-nucleophilic and diminishing your yield.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried, either in an oven overnight (120-150°C) or by flame-drying under vacuum and cooling under an inert atmosphere (Nitrogen or Argon).

      • Use anhydrous solvents. Commercially available anhydrous solvents should be used, and for very sensitive reactions, it may be necessary to distill them from an appropriate drying agent (e.g., sodium/benzophenone (B1666685) for ethers).

      • Ensure your ketone and alkyl halide starting materials are dry and pure.

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent the reaction with the alkyl halide from initiating.

    • Troubleshooting - Magnesium Activation:

      • Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere before adding the solvent to break up the oxide layer.

      • Chemical Activation: Add a small crystal of iodine. The disappearance of the purple color indicates the activation of the magnesium surface. Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used; its reaction with magnesium to form ethene and magnesium bromide activates the surface.

  • Poor Quality Starting Materials: Impurities in the alkyl halide or ketone can interfere with the reaction.

    • Troubleshooting:

      • Use freshly distilled alkyl halides and ketones.

      • Ensure the magnesium turnings are of high purity.

Q2: I've recovered a significant amount of my starting ketone. What is the likely cause?

A2: This is a classic sign of enolization , a major side reaction where the Grignard reagent acts as a base and deprotonates the α-carbon of the ketone to form an enolate. Upon acidic workup, the enolate is protonated, regenerating the starting ketone. This is particularly prevalent with sterically hindered ketones and bulky Grignard reagents.[1]

  • Troubleshooting Steps:

    • Temperature Control: Run the reaction at lower temperatures (e.g., -78 °C to 0 °C) to favor the nucleophilic addition, which generally has a lower activation energy than enolization.

    • Choice of Grignard Reagent: If possible, use a less sterically hindered Grignard reagent.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Ethereal solvents like THF and diethyl ether are standard.

    • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and suppress enolization.

Q3: I've isolated a secondary alcohol instead of the expected tertiary alcohol. What happened?

A3: This points to a reduction side reaction. If the Grignard reagent possesses a β-hydrogen, it can be transferred to the carbonyl carbon of the ketone via a cyclic six-membered transition state, reducing the ketone to a secondary alcohol.[1] This is more common with sterically hindered ketones.

  • Troubleshooting Steps:

    • Grignard Reagent Selection: If the synthesis allows, choose a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or neopentylmagnesium bromide.

    • Lower Reaction Temperature: Reducing the temperature can help to minimize the reduction pathway.

Q4: My crude product contains a significant amount of a high-boiling, non-polar impurity. What is it likely to be?

A4: This is characteristic of a Wurtz coupling product, which is a homocoupled dimer of your alkyl halide starting material (R-R). This side reaction occurs when the newly formed Grignard reagent reacts with unreacted alkyl halide.[2]

  • Troubleshooting Steps:

    • Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[3]

    • Temperature Control: The Grignard formation is exothermic. Maintain a controlled temperature to avoid hotspots that can favor Wurtz coupling.[2]

    • Solvent and Concentration: Use a sufficient volume of an appropriate anhydrous ether solvent (like THF or diethyl ether) to keep the reactants diluted.[2] For certain substrates, the choice of solvent can be critical.

    • Highly Activated Magnesium: Using highly activated magnesium can promote the rapid formation of the Grignard reagent, reducing the time unreacted alkyl halide is present.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for a Grignard reaction? A1: Grignard reagents (R-Mg-X) are highly reactive organometallic compounds that are both strong nucleophiles and strong bases. They react readily with protic species, most notably water. This acid-base reaction quenches the Grignard reagent, converting it to an alkane (R-H) and rendering it inactive for the desired nucleophilic addition to the ketone. This not only reduces the yield but can completely prevent the reaction from proceeding.

Q2: How can I tell if my Grignard reagent has formed successfully? A2: The formation of a Grignard reagent is often accompanied by visual cues, such as the disappearance of the metallic magnesium, a gentle reflux of the solvent (the reaction is exothermic), and the formation of a cloudy, grayish, or brownish solution. For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration.

Q3: Can I use a ketone with other functional groups in a Grignard reaction? A3: It depends on the functional group. Grignard reagents will react with any acidic protons, so functional groups like alcohols, carboxylic acids, amines, and thiols are incompatible and must be protected before the Grignard reaction. Other electrophilic functional groups like esters, amides, nitriles, and epoxides will also react with Grignard reagents.

Q4: What is the best way to work up a Grignard reaction? A4: The reaction is typically quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at a low temperature (e.g., 0 °C). This protonates the magnesium alkoxide to form the alcohol and is generally preferred over strong acids, which can sometimes promote side reactions like dehydration of the tertiary alcohol product.

Data Presentation

Table 1: Effect of Solvent on Wurtz Coupling in the Formation of Benzylmagnesium Chloride

SolventYield of Grignard Product (%)*Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating suppression of Wurtz coupling.

*Isolated yield of the alcohol product after the in-situ generated Grignard reagent reacts with 2-butanone.[3]

Table 2: Influence of Temperature on Grignard Reaction Side Products

TemperatureEnolization Product (%)Reduction Product (%)Addition Product (%)
High (> 40 °C)IncreasedVariableDecreased
Room TemperatureModerateModerateModerate
Low (< 0 °C)DecreasedDecreasedIncreased

Note: The exact percentages are highly dependent on the specific ketone and Grignard reagent used. This table represents a general trend.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tertiary Alcohol (e.g., Triphenylmethanol)

This protocol outlines the synthesis of triphenylmethanol (B194598) from bromobenzene (B47551) and benzophenone.

1. Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

  • Apparatus Setup: Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[4][5]
  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine and gently warm the flask until the purple color disappears. Allow the flask to cool to room temperature.[3][4]
  • Initiation: Add a small portion of a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether to the activated magnesium. The reaction should initiate, evidenced by gentle reflux and the formation of a cloudy solution.
  • Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]

2. Reaction with the Ketone (Benzophenone):

  • Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
  • Cool the Grignard reagent solution in an ice bath.
  • Add the benzophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.
  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction is complete when the characteristic red color of the intermediate disappears.[4]

3. Workup and Isolation:

  • Cool the reaction mixture in an ice bath.
  • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide.
  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
  • Filter and remove the solvent under reduced pressure to obtain the crude product.
  • Purify the crude triphenylmethanol by recrystallization.

Protocol 2: Minimizing Enolization using Cerium(III) Chloride
  • Dry cerium(III) chloride heptahydrate under vacuum at ~140 °C for several hours to obtain anhydrous CeCl₃.

  • Suspend the anhydrous CeCl₃ (1.2 equivalents) in anhydrous THF and stir vigorously for 2 hours.

  • Cool the suspension to -78 °C and add the Grignard reagent (1.1 equivalents) dropwise. Stir for 1 hour.

  • Add a solution of the sterically hindered ketone (1.0 equivalent) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench and work up the reaction as described in Protocol 1.

Visualizations

Grignard_Side_Reactions cluster_products Reaction Pathways ketone Ketone (R-CO-R') addition Nucleophilic Addition ketone->addition enolization Enolization (Base) ketone->enolization reduction Reduction (Hydride Transfer) ketone->reduction grignard Grignard Reagent (R''MgX) grignard->addition grignard->enolization grignard->reduction tertiary_alcohol Tertiary Alcohol (Desired Product) addition->tertiary_alcohol Acid Workup enolate Enolate Intermediate enolization->enolate Deprotonation secondary_alcohol Secondary Alcohol reduction->secondary_alcohol Acid Workup enolate->ketone Acid Workup (Starting Material Recovered)

Caption: Competing reaction pathways in the Grignard synthesis of tertiary alcohols.

Troubleshooting_Workflow start Low Yield of Tertiary Alcohol check_sm Starting Material Recovered? start->check_sm check_secondary_alcohol Secondary Alcohol Detected? check_sm->check_secondary_alcohol No enolization Likely Enolization check_sm->enolization Yes check_dimer High Boiling Impurity Present? check_secondary_alcohol->check_dimer No reduction Likely Reduction check_secondary_alcohol->reduction Yes wurtz Likely Wurtz Coupling check_dimer->wurtz Yes solution_enolization Lower Temp Use less bulky Grignard Add CeCl₃ enolization->solution_enolization solution_reduction Lower Temp Use Grignard without β-H reduction->solution_reduction solution_wurtz Slow halide addition Control temp Ensure Mg activation wurtz->solution_wurtz

Caption: A logical workflow for troubleshooting low yields in Grignard reactions.

References

Removal of biphenyl byproduct from Grignard reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing the common biphenyl (B1667301) byproduct from Grignard reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is biphenyl formed as a byproduct in my Grignard reaction?

A1: Biphenyl is a common byproduct in Grignard reactions that use aryl halides (like bromobenzene (B47551) or iodobenzene). It is formed through a side reaction where the Grignard reagent (e.g., phenylmagnesium bromide) couples with unreacted aryl halide.[1][2][3] This side reaction is particularly favored by:

  • High local concentrations of the aryl halide.

  • Increased reaction temperatures.[1][2][4]

ArX Ar-X (Aryl Halide) Grignard Ar-MgX (Grignard Reagent) ArX->Grignard Ether Biphenyl Ar-Ar (Biphenyl Byproduct) ArX->Biphenyl Coupling Side-Reaction (High Temp/Concentration) Mg Mg Mg->Grignard Ether Product Ar-C(OH)R-R' (Desired Product) Grignard->Product 1. Nucleophilic Addition 2. Acidic Workup Grignard->Biphenyl Coupling Side-Reaction (High Temp/Concentration) Carbonyl R-CO-R' (Carbonyl) Carbonyl->Product 1. Nucleophilic Addition 2. Acidic Workup Start Crude Product (Product + Biphenyl) IsProductAcidic Is the desired product acidic or basic? Start->IsProductAcidic SolubilityDiff Is there a significant solubility difference in a nonpolar solvent? IsProductAcidic->SolubilityDiff No Extraction Perform Acid-Base Extraction IsProductAcidic->Extraction Yes Trituration Perform Trituration or Recrystallization SolubilityDiff->Trituration Yes Chromatography Perform Column Chromatography SolubilityDiff->Chromatography No/Difficult End Pure Product Extraction->End Trituration->End Chromatography->End Start Start: Crude Solid (Product + Biphenyl) AddSolvent Add minimal cold nonpolar solvent (e.g., Pet. Ether) Start->AddSolvent Triturate Stir/swirl slurry to dissolve biphenyl AddSolvent->Triturate Filter Vacuum filter to separate solid product Triturate->Filter Wash Wash solid with more cold solvent Filter->Wash Filtrate Filtrate contains dissolved biphenyl (Discard) Filter->Filtrate Dry Dry purified solid product Wash->Dry End End: Pure Solid Product Dry->End

References

Optimization of reaction conditions for 1,1-Diphenyl-1-propanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1,1-Diphenyl-1-propanol

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and effective method for synthesizing this compound is the Grignard reaction.[1][2] This involves the nucleophilic addition of phenylmagnesium bromide to propiophenone (B1677668).[1] This reaction is a foundational method for creating carbon-carbon bonds and efficiently produces the desired tertiary alcohol.[1]

Q2: Why are anhydrous conditions critical for the Grignard reaction?

Grignard reagents are highly basic and will react with any protic source, such as water or alcohols.[3] This reaction will quench the Grignard reagent, preventing it from reacting with the intended carbonyl compound and significantly reducing the yield of the desired product.[3] Therefore, it is imperative to use oven-dried or flame-dried glassware and anhydrous solvents.[3]

Q3: What are the typical solvents used for this synthesis?

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common solvents for this Grignard reaction.[1] Ether is particularly useful as it is polar enough to solvate the Grignard reagent but is aprotic and will not react with it.[4]

Q4: What is the expected yield for this reaction?

While yields can vary based on the purity of reagents and reaction conditions, optimizing the process can lead to significantly improved outcomes. With careful control of parameters, yields can be substantially increased from baseline levels.

Troubleshooting Guide

Issue 1: The Grignard reaction fails to initiate.

  • Q: My reaction mixture is not showing any signs of reaction (e.g., bubbling, cloudiness, or heat generation). What should I do?

    • A: Sluggish initiation is a common issue. Here are several troubleshooting steps:

      • Activate the Magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction.[3] Gently crush the magnesium turnings with a glass rod in the flask to expose a fresh surface.[3]

      • Use an Activator: Add a small crystal of iodine to the flask. Iodine can help to activate the magnesium surface.[3]

      • Gentle Heating: Carefully warm the flask with a heat gun. Be cautious, as the reaction is exothermic and can become vigorous once it starts.[3]

      • "Seed" the Reaction: If available, add a small amount of a previously prepared Grignard reagent to initiate the reaction.[3]

Issue 2: The yield of this compound is low.

  • Q: I have obtained my product, but the yield is much lower than expected. What are the potential causes?

    • A: Low yields can stem from several factors:

      • Presence of Water: As mentioned in the FAQs, any moisture will quench the Grignard reagent. Ensure all glassware is scrupulously dried and anhydrous solvents are used.[3]

      • Impure Reagents: The alkyl or aryl halide may be degraded or contain impurities. Using a fresh bottle or distilling the halide before use is recommended.[3] The magnesium turnings could also be oxidized.[3]

      • Side Reactions: A significant side reaction is the formation of biphenyl, which occurs when the Grignard reagent reacts with the unreacted aryl halide.[3] To minimize this, add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[3]

      • Incorrect Temperature: The Grignard reaction is exothermic. If the temperature is too high, it can favor side reactions. Conversely, if it's too low, the reaction may not proceed efficiently.[3] It is crucial to maintain a low temperature (0–5°C) during the addition of the ketone to minimize side reactions.[1]

Issue 3: Formation of significant side products.

  • Q: My final product is contaminated with a significant amount of an unknown compound. What could it be?

    • A: Besides the starting materials, the most likely side product is biphenyl.[3][5] This can be identified through analytical techniques such as NMR or GC-MS. To reduce its formation, employ slow addition of the bromobenzene (B47551). Another possibility is the recovery of the starting ketone, which can happen if the Grignard reagent acts as a base and deprotonates the ketone at the α-position, leading to an enolate intermediate.[1][3] This is more common with sterically hindered ketones.[3] Performing the reaction at a low temperature favors the desired nucleophilic addition over deprotonation.[3]

Data Presentation

Table 1: Key Reaction Parameters for this compound Synthesis

ParameterRecommended Value/ConditionRationale
Reactant Molar Ratio 1:1 (Propiophenone:Phenylmagnesium Bromide)Minimizes unreacted starting materials.[1]
Temperature 0-5°C (during propiophenone addition)Prevents side reactions.[1]
Solvent Anhydrous Diethyl Ether or THFEssential for Grignard reagent stability.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture.[3]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound from bromobenzene and propiophenone.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Propiophenone

  • Anhydrous diethyl ether

  • 10% aqueous ammonium (B1175870) chloride or dilute HCl

  • Anhydrous sodium sulfate

  • Reaction flask, reflux condenser, addition funnel, and standard laboratory glassware

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere.

    • Place magnesium turnings in the reaction flask.

    • Add a portion of the anhydrous diethyl ether.

    • Slowly add a solution of bromobenzene in anhydrous diethyl ether to the flask.

    • If the reaction does not start, initiate it using one of the methods described in the troubleshooting guide.

    • Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir until the magnesium is consumed.

  • Reaction with Propiophenone:

    • Dissolve propiophenone in anhydrous diethyl ether.

    • Cool the Grignard reagent solution in an ice bath to 0-5°C.[1]

    • Slowly add the propiophenone solution to the Grignard reagent with continuous stirring.

    • After the addition is complete, allow the mixture to stir and warm to room temperature to ensure the reaction goes to completion.

  • Work-up:

    • Carefully and slowly add 10% aqueous ammonium chloride or dilute HCl to the reaction mixture to quench the reaction and protonate the alkoxide intermediate.[1]

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.[1]

Visualizations

experimental_workflow start Start: Assemble Dry Glassware under Inert Atmosphere prep_grignard Prepare Phenylmagnesium Bromide (Mg + Bromobenzene in Anhydrous Ether) start->prep_grignard initiation_check Reaction Initiated? (Bubbling/Cloudiness) prep_grignard->initiation_check troubleshoot Troubleshoot Initiation: - Crush Mg - Add Iodine - Gentle Heat initiation_check->troubleshoot No reaction Add Propiophenone Solution (0-5°C) initiation_check->reaction Yes troubleshoot->prep_grignard workup Work-up: - Quench with aq. NH4Cl - Separate Layers - Dry Organic Layer reaction->workup purification Purification: - Evaporate Solvent - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield no_reaction Reaction Not Starting start->no_reaction side_products Significant Side Products start->side_products check_anhydrous Ensure Anhydrous Conditions low_yield->check_anhydrous check_reagents Check Reagent Purity low_yield->check_reagents slow_addition Slow Halide Addition low_yield->slow_addition control_temp Control Temperature (0-5°C) low_yield->control_temp activate_mg Activate Mg Surface: - Crush Turnings - Add Iodine Crystal no_reaction->activate_mg gentle_heat Apply Gentle Heat no_reaction->gentle_heat slow_addition2 Slow Halide Addition (Reduces Biphenyl) side_products->slow_addition2 low_temp_ketone Low Temp. Ketone Addition (Favors Nucleophilic Attack) side_products->low_temp_ketone

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Preventing the degradation of 1,1-Diphenyl-1-propanol during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of 1,1-Diphenyl-1-propanol during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during workup?

A1: The most common cause of degradation for this compound, a tertiary alcohol, is acid-catalyzed dehydration.[1][2] During acidic workup conditions, the hydroxyl group can be protonated, forming a good leaving group (water). This leads to the formation of a stable tertiary carbocation, which then eliminates a proton to form the corresponding alkene, 1,2-diphenyl-1-propene.

Q2: My final product is a yellowish oil instead of a white solid. What could be the reason?

A2: A yellowish tint in the final product often suggests the presence of impurities, which could be degradation products.[1] The formation of conjugated systems, such as the alkene byproduct from dehydration, can result in colored impurities. It is advisable to analyze the product's purity using methods like HPLC or NMR spectroscopy.

Q3: Are there alternative methods to the Grignard reaction for synthesizing this compound that might avoid these workup issues?

A3: Yes, other organometallic reagents can be used. For instance, organolithium reagents can react with ketones or esters to form tertiary alcohols.[3][4] Another alternative is the Barbier reaction, which generates the organometallic species in situ, sometimes offering milder reaction conditions.[3] However, the workup for these reactions still requires careful consideration to avoid degradation of the tertiary alcohol product.

Q4: How should I store this compound to ensure its stability?

A4: To maintain the long-term stability of this compound, it should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and air.[1] For solutions, using amber vials and storing them at refrigerated temperatures (2-8 °C) is recommended.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Degradation during acidic workup: Strong acidic conditions (e.g., HCl, H2SO4) can cause significant dehydration of the tertiary alcohol.[2][5]Use a milder quenching agent such as a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).[3][6] This is typically sufficient to protonate the alkoxide intermediate without causing substantial degradation.
Inefficient quenching: Incomplete protonation of the magnesium alkoxide intermediate.Ensure the quenching solution is added slowly at a low temperature (e.g., 0 °C) with vigorous stirring to control the exothermic reaction.[6]
Side reactions during Grignard reaction: Enolization of the ketone starting material or reduction can compete with the desired nucleophilic addition.[1]Maintain a low reaction temperature (e.g., 0 °C) during the addition of the Grignard reagent to the ketone.[6]
Presence of an alkene impurity (1,2-diphenyl-1-propene) in the final product Acid-catalyzed dehydration: The workup conditions were too acidic, leading to the elimination of water from the tertiary alcohol.[1][2]Avoid strong acids for the workup. Use saturated aqueous NH4Cl. If a stronger acid is required, maintain a low temperature and minimize the exposure time.
High temperature during workup or purification: Heat can promote the elimination reaction, especially in the presence of trace acids.Conduct the workup at low temperatures (ice bath). If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize thermal degradation.
Difficulty isolating the product Formation of emulsions during extraction: Magnesium salts formed during the quench can sometimes lead to emulsions.Add a sufficient amount of organic solvent and brine to help break the emulsion. Gentle swirling instead of vigorous shaking of the separatory funnel can also prevent emulsion formation.
Product loss during aqueous washes: this compound has some water solubility, which can lead to loss during extraction.Minimize the number of aqueous washes. Ensure the aqueous layer is thoroughly back-extracted with the organic solvent to recover any dissolved product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction with Optimized Workup
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve propiophenone (B1677668) (1.0 equivalent) in anhydrous diethyl ether.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add phenylmagnesium bromide (1.1 equivalents, solution in diethyl ether or THF) dropwise to the stirred solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Optimized Workup (Quenching): Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction.[3][6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Degradation_Pathway cluster_0 Acid-Catalyzed Dehydration of this compound alcohol This compound protonated_alcohol Protonated Alcohol alcohol->protonated_alcohol + H⁺ carbocation Tertiary Carbocation (Stabilized) protonated_alcohol->carbocation - H₂O alkene 1,2-Diphenyl-1-propene (Degradation Product) carbocation->alkene - H⁺ H_plus_catalyst H⁺ (catalyst) H2O H₂O H_plus H⁺

Caption: Acid-catalyzed degradation pathway of this compound.

Experimental_Workflow cluster_1 Recommended Workup Workflow for this compound start Grignard Reaction Mixture quench Quench with sat. aq. NH₄Cl at 0 °C start->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Anhydrous Na₂SO₄ or MgSO₄ wash->dry filter Filter dry->filter evaporate Solvent Removal (Rotary Evaporation) filter->evaporate purify Purification (Recrystallization/Chromatography) evaporate->purify product Pure this compound purify->product

Caption: Recommended experimental workflow for the workup of this compound.

References

Technical Support Center: Purification of 1,1-Diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the purification of 1,1-Diphenyl-1-propanol.

Troubleshooting Guides & FAQs

This section is organized by common purification techniques and addresses specific problems in a question-and-answer format.

Section 1: Recrystallization Issues

Q1: My this compound is not crystallizing from a single solvent. What should I do?

A1: this compound can be challenging to recrystallize from a single solvent. A mixed-solvent system is often more effective. The general approach is to dissolve the crude compound in a minimum amount of a hot "good" solvent where it is highly soluble (e.g., ethanol (B145695), acetone). Then, a "poor" solvent (antisolvent) in which the compound is less soluble (e.g., water, hexane) is added dropwise to the hot solution until it becomes faintly cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[1][2][3]

Q2: My compound is "oiling out" as liquid droplets instead of forming solid crystals. How can I prevent this?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too supersaturated or the boiling point of the solvent is too high.[1][4] This is problematic because impurities tend to dissolve in the oil, hindering purification.[4][5]

  • Solutions:

    • Add More Solvent: Reheat the solution and add a small amount of the "good" solvent to decrease the supersaturation level, then allow it to cool more slowly.[4]

    • Lower the Temperature: If using a mixed-solvent system, add the antisolvent at a slightly lower temperature and at a slower rate.[1]

    • Seed the Solution: Add a small, pure crystal of this compound to the cooled solution to encourage nucleation and crystal growth over oiling out.[1][6]

    • Change Solvents: Choose a solvent or solvent pair with a lower boiling point.

Q3: My final yield after recrystallization is very low. What are the likely causes?

A3: A low recovery of purified product can stem from several factors:

  • Using Too Much Solvent: The most common cause is using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.[1][4] Always use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Too Quickly: Rapid cooling, such as immediately placing the hot flask in an ice bath, leads to the formation of small, often impure crystals and can trap impurities.[1] It is best to let the solution cool slowly to room temperature before further cooling in an ice bath.

  • Premature Crystallization: During a hot filtration step to remove insoluble impurities, the product may crystallize on the filter funnel. Using a pre-heated funnel and a small excess of hot solvent can prevent this.[1]

Q4: My crystals are still yellowish after recrystallization. How can I remove colored impurities?

A4: A persistent yellow color suggests that impurities are co-crystallizing with your product.

  • Solutions:

    • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. Charcoal can adsorb colored impurities. Use it sparingly, as it can also adsorb the desired product.[7]

    • Silica (B1680970) Gel Plug: Before recrystallization, dissolve the crude product in a suitable solvent and pass it through a short column (a "plug") of silica gel. This can remove highly polar or colored impurities that may interfere with crystallization.[8]

Section 2: Distillation Issues

Q1: I am considering distillation for purification. What are the potential risks?

A1: The primary risk is thermal decomposition. Like many benzylic alcohols, this compound is susceptible to degradation at high temperatures. The two main degradation pathways are:

  • Acid-Catalyzed Dehydration: Elimination of water to form 1,1-diphenyl-1-propene, especially if acidic residues from the synthesis (e.g., Grignard workup) are present.[9][10]

  • Oxidation: The benzylic position can be oxidized by atmospheric oxygen at high temperatures, leading to discoloration and the formation of ketone byproducts.[9]

Q2: My distillate is contaminated with an alkene (1,1-diphenyl-1-propene). What caused this and how can I prevent it?

A2: The presence of an alkene indicates that acid-catalyzed dehydration occurred during distillation.[9] This is a common issue if the crude product contains trace acidic impurities.

  • Solutions:

    • Neutralizing Wash: Before distillation, dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acids. Follow with a water wash to remove remaining bicarbonate.[9][11][12]

    • Vacuum Distillation: Perform the distillation under reduced pressure. This significantly lowers the boiling point of the alcohol, reducing the thermal stress on the compound and minimizing the rate of dehydration and other side reactions.[9][13]

Section 3: General Purity & Stability

Q1: What are the most common impurities found in crude this compound synthesized via a Grignard reaction?

A1: If the compound was synthesized using a Grignard reagent (e.g., ethylmagnesium bromide and benzophenone, or phenylmagnesium bromide and propiophenone), the following impurities are common:[14][15]

  • Unreacted Starting Materials: Residual ketone (benzophenone or propiophenone) or aryl/alkyl halide.

  • Biphenyl: Formed from the coupling of two phenylmagnesium bromide reagents. This is a very common byproduct in Grignard reactions involving phenylmagnesium halides.

  • Byproducts from Quenching: Benzene can be formed if the Grignard reagent is quenched by residual water.[15]

Q2: My stored solid this compound has developed a yellowish tint over time. Is it still usable?

A2: A change in color suggests potential degradation, likely due to slow oxidation from exposure to air and light.[16] The usability depends on the purity requirements for your experiment.

  • Recommendations:

    • Assess Purity: Analyze the material using TLC or HPLC to quantify the level of impurities.

    • Re-purify: If the purity is below your required specifications, re-purification by recrystallization or column chromatography is recommended.

    • Proper Storage: To ensure long-term stability, store the compound in a tightly sealed container in a cool, dry, and dark place to protect it from moisture, air, and light.[17][18][19]

Data Presentation

Table 1: Troubleshooting Summary for Recrystallization

IssuePotential Cause(s)Recommended Solution(s)
"Oiling Out" Solution is too supersaturated; solvent boiling point is too high.[1][4]Reheat and add more "good" solvent; cool slowly; use seed crystals; change solvent system.[1][4]
Low Yield Too much solvent used; cooling too rapidly.[1][4]Use the minimum amount of hot solvent; allow for slow cooling to room temperature before icing.[6]
No Crystals Form Solution is not saturated; wrong solvent.Boil off some solvent to concentrate the solution; try a mixed-solvent system.[4]
Colored Crystals Co-crystallization with colored impurities.Pass crude material through a silica plug before recrystallization; use activated charcoal.[7][8]

Table 2: Physical Properties & Recommended Distillation Conditions

PropertyValueNotes
Molecular Formula C₁₅H₁₆O
Molecular Weight 212.29 g/mol [16]
Appearance Colorless to pale yellow solid[16]
Boiling Point 342.6°C at 760 mmHg[16]
Recommended Distillation Vacuum DistillationAtmospheric distillation is not recommended due to the high boiling point and risk of decomposition.[9]
Boiling Point (Est.)~150-170°C at ~5 mmHgThis is an estimate based on similar structures. The exact boiling point under vacuum should be determined experimentally.

Experimental Protocols

Protocol 1: Purification by Mixed-Solvent Recrystallization (Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, place the crude this compound. Add the minimum amount of hot ethanol required to completely dissolve the solid.[1]

  • Induce Precipitation: While keeping the solution hot, add deionized water (the "poor" solvent) dropwise until the solution remains faintly cloudy. This indicates the saturation point has been reached.[2][3]

  • Redissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.

Protocol 2: Pre-Distillation Neutralization Wash

  • Dissolve: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and drain the lower aqueous layer.[9]

  • Water Wash: Wash the organic layer with deionized water to remove any residual bicarbonate salts. Separate and discard the aqueous layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the neutralized crude product, which is now ready for vacuum distillation.[9]

Visualizations

// Recrystallization Path recryst_issue [label="Issue Encountered?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oiling_out [label="Oiling Out?", shape=diamond, fillcolor="#F1F3F4"]; low_yield [label="Low Yield?", shape=diamond, fillcolor="#F1F3F4"]; no_xtals [label="No Crystals?", shape=diamond, fillcolor="#F1F3F4"];

sol_oil [label="Add more 'good' solvent,\ncool slower, seed crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_yield [label="Use minimum hot solvent,\ncool slowly", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_no_xtals [label="Concentrate solution or\nuse mixed-solvent system", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Distillation Path distill_issue [label="Issue Encountered?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkene [label="Alkene Impurity?", shape=diamond, fillcolor="#F1F3F4"]; discolor [label="Discoloration?", shape=diamond, fillcolor="#F1F3F4"];

sol_alkene [label="Perform NaHCO3 wash\nbefore distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_discolor [label="Use inert atmosphere,\nadd antioxidant (BHT)", fillcolor="#34A853", fontcolor="#FFFFFF"];

pure_product [label="Pure Product", shape=ellipse, fillcolor="#F1F3F4"];

// Connections start -> method; method -> recryst [label=" Solid "]; method -> distill [label=" Liquid/Low MP "];

recryst -> recryst_issue; recryst_issue -> oiling_out [label="Yes"]; oiling_out -> sol_oil [label="Yes"]; sol_oil -> pure_product; oiling_out -> low_yield [label="No"]; low_yield -> sol_yield [label="Yes"]; sol_yield -> pure_product; low_yield -> no_xtals [label="No"]; no_xtals -> sol_no_xtals [label="Yes"]; sol_no_xtals -> pure_product; no_xtals -> pure_product [label="No"];

distill -> distill_issue; distill_issue -> alkene [label="Yes"]; alkene -> sol_alkene [label="Yes"]; sol_alkene -> pure_product; alkene -> discolor [label="No"]; discolor -> sol_discolor [label="Yes"]; sol_discolor -> pure_product; discolor -> pure_product [label="No"]; } } Caption: Troubleshooting decision tree for the purification of this compound.

// Connections silica_plug -> purify [lhead=cluster_main]; purify -> collect [ltail=cluster_main, lhead=cluster_post]; collect -> analysis; analysis -> final_product; } } Caption: General experimental workflow for the purification of this compound.

// Dehydration Pathway dehydration_node [label="Dehydration\n(Acid Catalyst, Heat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkene_product [label="1,1-Diphenyl-1-propene\n+ H2O", fillcolor="#F1F3F4"];

// Oxidation Pathway oxidation_node [label="Oxidation\n([O], Heat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ketone_product [label="1,1-Diphenyl-1-propanone\n(Benzophenone derivative)", fillcolor="#F1F3F4"];

// Connections start -> dehydration_node [label=" Side Reaction 1 "]; dehydration_node -> alkene_product;

start -> oxidation_node [label=" Side Reaction 2 "]; oxidation_node -> ketone_product; } } Caption: Potential degradation pathways for this compound during purification.

References

Technical Support Center: Managing Exothermic Grignard Reactions on a Larger Scale

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on safely managing exothermic Grignard reactions at an industrial scale. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during these sensitive but powerful synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dangerous exotherms in large-scale Grignard reactions?

A1: The primary causes of dangerous exotherms in large-scale Grignard reactions include:

  • Delayed Initiation: The reaction can be slow to start, leading to an accumulation of the alkyl or aryl halide. Once the reaction initiates, the built-up reagent can react rapidly, causing a sudden and significant release of heat.[1][2]

  • Inadequate Heat Removal: As reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] If the heat generated by the reaction exceeds the heat removal capacity of the reactor, a dangerous temperature rise can occur.

  • Rapid Reagent Addition: Adding the alkyl or aryl halide too quickly can lead to an uncontrolled, rapid reaction and subsequent thermal runaway.[1]

  • Solvent Choice: The solvent can significantly impact the reaction's exothermicity. For example, tetrahydrofuran (B95107) (THF) is often preferred over diethyl ether for its higher boiling and flash points, which can help manage the reaction temperature.[1][4]

Q2: What are the main safety hazards associated with uncontrolled Grignard exotherms?

A2: Uncontrolled exotherms in Grignard reactions pose several significant safety hazards:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure can lead to a thermal runaway, potentially causing the reactor to rupture.[2][3]

  • Fire and Explosion: The ethereal solvents commonly used in Grignard reactions, such as diethyl ether and THF, are highly flammable.[1][5] An uncontrolled exotherm can cause these solvents to boil and potentially ignite.

  • Pressure Buildup: The rapid increase in temperature can lead to a dangerous buildup of pressure inside the reactor, especially if the system is not properly vented.[6]

Q3: How can I ensure the Grignard reaction has initiated before adding the bulk of the halide?

A3: Ensuring initiation is crucial to prevent the accumulation of unreacted halide. Several methods can confirm initiation:

  • Visual Cues: Look for the formation of a cloudy or grayish/brownish appearance in the reaction mixture.[7][8] You may also observe bubbling on the surface of the magnesium.[8]

  • Temperature Rise: A slight, controlled increase in the reaction temperature is a good indicator that the reaction has started.

  • Reaction Quench Test: A small aliquot of the reaction mixture can be taken and quenched. The presence of the Grignard reagent can be confirmed through analysis.[9]

  • In-line Monitoring: Techniques like near-infrared (NIR) spectroscopy can be used to monitor the concentration of the reactants and the formation of the Grignard reagent in real-time.[10][11][12]

Q4: What should I do if the reaction temperature becomes too high?

A4: If the reaction temperature exceeds the desired range, immediate action is required:

  • Stop Reagent Addition: Immediately stop the addition of the alkyl or aryl halide.

  • Increase Cooling: Ensure the cooling system is operating at maximum capacity.

  • Emergency Quenching (last resort): In a severe thermal runaway scenario, a carefully controlled quench with a high-boiling point, inert solvent may be necessary. This should only be performed by experienced personnel with appropriate safety measures in place.

Troubleshooting Guide

Issue 1: The Grignard reaction fails to initiate.

Possible Cause Troubleshooting Steps
Inactive Magnesium Surface: A layer of magnesium oxide on the turnings can prevent the reaction from starting.[7][13]Activate the Magnesium: Use a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical grinding to expose a fresh magnesium surface.[7][8][14]
Presence of Moisture: Grignard reagents are extremely sensitive to water, which will quench the reaction.[15][16]Ensure Anhydrous Conditions: Thoroughly dry all glassware by flame-drying under an inert atmosphere or oven-drying.[5][6] Use anhydrous solvents.
Low-Reactivity Halide: Some organic halides are less reactive and may require more forcing conditions to initiate.Use an Initiator: A small amount of a more reactive halide can be added to start the reaction. Gentle warming may also be necessary, but must be done with extreme caution.[7]

Issue 2: The reaction is too vigorous and difficult to control.

Possible Cause Troubleshooting Steps
Reagent Addition Rate is Too High: Rapid addition leads to a rapid release of heat.Reduce Addition Rate: Slow down the rate of halide addition to maintain the desired reaction temperature.[1]
Insufficient Cooling: The reactor's cooling system cannot remove the heat generated by the reaction quickly enough.Improve Heat Transfer: Ensure good agitation to promote heat transfer to the reactor walls. Consider using a reactor with a better surface-area-to-volume ratio or a more efficient cooling system.[3]
High Reagent Concentration: More concentrated reagents will generate more heat per unit volume.Dilute the Reagents: Using a larger volume of solvent can help to moderate the reaction temperature.

Issue 3: Significant formation of Wurtz coupling byproducts.

Possible Cause Troubleshooting Steps
High Local Concentration of Halide: This can lead to the Grignard reagent reacting with the incoming halide.Slow Halide Addition: A slow, controlled addition of the halide minimizes its concentration in the reactor.[1]
High Reaction Temperature: Elevated temperatures can favor the Wurtz coupling side reaction.Maintain Lower Temperature: Operate the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.
Solvent Effects: Some solvents may promote Wurtz coupling more than others.Solvent Selection: Consider using a different solvent. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to suppress Wurtz coupling in some cases.[4]

Quantitative Data Summary

Table 1: Typical Reaction Parameters for Large-Scale Grignard Reactions

ParameterTypical RangeNotes
Reaction Temperature 20°C to 65°CDependent on the specific Grignard reagent and solvent. Must be carefully controlled.[1]
Halide Addition Rate 0.1 to 1.0 mol/hour per liter of reactor volumeHighly dependent on the reactor's heat removal capacity. Should be adjusted to maintain the target temperature.
Solvent Volume 5 to 20 L per mole of magnesiumHigher solvent volumes can help to moderate the exotherm.
Magnesium Excess 1.1 to 1.5 equivalentsA slight excess is often used to ensure complete reaction of the halide and to consume trace amounts of water.[17]

Table 2: Properties of Common Solvents for Grignard Reactions

SolventBoiling Point (°C)Flash Point (°C)Key Considerations
Diethyl Ether34.6-45Highly flammable, low boiling point can make temperature control challenging.[6]
Tetrahydrofuran (THF)66-14Higher boiling point and flash point than diethyl ether, often preferred for large-scale reactions.[1][6]
2-Methyltetrahydrofuran (2-MeTHF)80-11A greener alternative to THF, can suppress Wurtz coupling.[4][18]

Experimental Protocols

Protocol 1: General Procedure for a Large-Scale Grignard Reaction

  • Reactor Preparation: Ensure the reactor and all associated glassware are scrupulously clean and dry. Assemble the reactor with an overhead stirrer, a condenser, a thermocouple, and an addition funnel. Purge the entire system with an inert gas (e.g., nitrogen or argon).

  • Magnesium Addition: Charge the reactor with magnesium turnings under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous solvent to the reactor.

  • Initiation: Add a small portion of the alkyl or aryl halide solution to the stirred magnesium suspension. If the reaction does not initiate spontaneously, add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming may be applied cautiously, but the heating source must be removed once the exotherm begins.

  • Halide Addition: Once the reaction has initiated (as evidenced by a gentle reflux or a noticeable temperature increase), begin the slow, dropwise addition of the remaining alkyl or aryl halide solution at a rate that maintains the desired reaction temperature. The internal temperature should be carefully monitored throughout the addition.

  • Reaction Completion: After the halide addition is complete, continue to stir the reaction mixture at the appropriate temperature until the magnesium is consumed or the reaction is deemed complete by in-process controls.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid to quench the reaction. Caution: The quenching process is also exothermic and can generate flammable gases. Ensure adequate cooling and ventilation.[19]

Visualizations

Grignard_Troubleshooting start Reaction Fails to Initiate? check_mg Is Magnesium Surface Active? start->check_mg Yes high_exotherm Exotherm Too High? start->high_exotherm No check_h2o Are Conditions Anhydrous? check_mg->check_h2o Yes activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane) check_mg->activate_mg No dry_system Dry Glassware & Solvents check_h2o->dry_system No check_h2o->high_exotherm Yes activate_mg->start dry_system->start slow_addition Reduce Halide Addition Rate high_exotherm->slow_addition Yes wurtz_issue High Wurtz Byproduct? high_exotherm->wurtz_issue No improve_cooling Improve Cooling Efficiency slow_addition->improve_cooling improve_cooling->wurtz_issue control_temp Lower Reaction Temperature wurtz_issue->control_temp Yes success Successful Reaction wurtz_issue->success No change_solvent Consider Alternative Solvent (e.g., 2-MeTHF) control_temp->change_solvent change_solvent->success

Caption: Troubleshooting decision tree for large-scale Grignard reactions.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_reactor 1. Prepare Dry Reactor & Inert Atmosphere add_mg 2. Add Magnesium prep_reactor->add_mg add_solvent 3. Add Anhydrous Solvent add_mg->add_solvent initiation 4. Initiate Reaction (Small Halide Portion) add_solvent->initiation addition 5. Slow Halide Addition (Monitor Temperature) initiation->addition completion 6. Stir to Completion addition->completion quench 7. Quench Reaction (e.g., aq. NH4Cl) completion->quench extraction 8. Aqueous Workup & Extraction quench->extraction isolate 9. Isolate Product extraction->isolate

Caption: Experimental workflow for a large-scale Grignard reaction.

References

Common experimental errors in the synthesis of diphenyl-substituted alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Diphenyl-Substituted Alcohols

Welcome to the technical support center for the synthesis of diphenyl-substituted alcohols. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and FAQs to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) and Troubleshooting

This section provides detailed solutions to specific problems that may arise during the synthesis of diphenyl-substituted alcohols via common methods such as Grignard reactions and the reduction of diphenyl ketones (benzophenones).

Grignard Synthesis of Diphenyl-Substituted Alcohols

The Grignard reaction is a powerful method for forming carbon-carbon bonds but is notoriously sensitive to experimental conditions.

Q1: My Grignard reaction is not starting. What are the common causes and solutions?

A: The initiation of a Grignard reaction is often the most critical step. Failure to start is almost always due to the deactivation of the magnesium metal surface or the presence of moisture.

  • Issue: Magnesium Oxide Layer: Magnesium turnings are typically coated with a layer of magnesium oxide, which prevents the reaction with the alkyl or aryl halide.[1]

    • Solution 1: Mechanical Activation: Use a dry stirring rod to crush some of the magnesium turnings in the flask. This will expose a fresh, unoxidized surface.[2]

    • Solution 2: Chemical Activation: Add a small crystal of iodine to the reaction flask. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction.[3] A small amount of 1,2-dibromoethane (B42909) can also be used as an initiator.

  • Issue: Presence of Water: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water from glassware, solvents, or starting materials.[1]

    • Solution: All glassware must be rigorously dried, either by flame-drying under vacuum or by oven-drying for several hours and cooling in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[3] Anhydrous solvents, typically anhydrous diethyl ether or THF, are essential.[1][3]

Q2: My Grignard reaction resulted in a low yield of the desired alcohol. What are the potential causes?

A: Low yields can be attributed to several factors, ranging from incomplete reaction to side reactions.

  • Issue: Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure all magnesium has been consumed before adding the carbonyl compound.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Issue: Wurtz Coupling Side Reaction: A major side reaction is the coupling of the Grignard reagent with the starting aryl halide, forming biphenyl (B1667301).[3]

    • Solution: Add the aryl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide, which minimizes this side reaction.[3] Avoid high temperatures during Grignard reagent formation, as this can favor coupling.

  • Issue: Impure Reagents: Using old or impure starting materials can introduce contaminants that interfere with the reaction.

    • Solution: Use freshly purchased or purified reagents and anhydrous solvents.

Q3: I'm having difficulty purifying the final alcohol product. It is an oil that won't crystallize and TLC shows multiple spots.

A: Purification challenges often arise from byproducts like biphenyl or unreacted starting materials.[4]

  • Issue: Presence of Biphenyl: The non-polar biphenyl byproduct can co-purify with the desired alcohol, making crystallization difficult.[4]

    • Solution 1: Column Chromatography: Flash column chromatography is an effective method to separate the more polar diphenyl-substituted alcohol from the non-polar biphenyl.[4]

    • Solution 2: Recrystallization: If the product is a solid, recrystallization can be attempted. Petroleum ether is a common solvent for this purification, though the amount may need to be adjusted based on yield.[4] Be aware that if the product is an oil, it may not solidify easily.[4]

  • Issue: Unreacted Starting Material: Unreacted benzaldehyde (B42025) or benzophenone (B1666685) may remain.

    • Solution: Ensure the Grignard reagent was added in a sufficient molar ratio (often in slight excess) to the carbonyl compound. Purification via column chromatography will also remove these impurities.

Reduction of Benzophenone to Diphenylmethanol (B121723)

The reduction of benzophenone, a diphenyl ketone, is a common method for synthesizing diphenylmethanol. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent.[5]

Q1: My reduction of benzophenone resulted in a low yield of diphenylmethanol. What could have gone wrong?

A: Low yields in this reduction are often due to incomplete reaction, mechanical losses during workup, or impure reagents.

  • Issue: Incomplete Reaction: The reduction may not have proceeded to completion.

    • Solution: While sodium borohydride is a mild reducing agent, ensure sufficient reaction time.[6] Monitor the disappearance of the benzophenone spot by TLC.[5] Using the reducing agent in excess can help ensure the carbonyl group is completely reduced.[5]

  • Issue: Mechanical Losses: Significant product can be lost during transfers, filtration, and extraction steps, especially when working on a small scale.[5]

    • Solution: Be meticulous during the workup. Ensure all product is transferred between flasks by rinsing with the solvent. During extraction, ensure proper separation of aqueous and organic layers to avoid discarding the product layer.[7]

  • Issue: Impure Starting Materials: If the starting benzophenone is impure, the yield of the final product will be affected.[8]

    • Solution: Use high-purity benzophenone. If necessary, recrystallize the starting material before the reaction.

Q2: The melting point of my purified diphenylmethanol is low and broad. What is the likely cause?

A: A depressed and broad melting point range is a classic indicator of an impure sample.[8]

  • Issue: Contamination with Benzophenone: The most common impurity is unreacted benzophenone.[8]

    • Solution: The presence of the starting material will lower the melting point of the product. To remove it, either repeat the recrystallization process carefully or use column chromatography for a more efficient separation.

  • Issue: Residual Solvent: The purified product may still contain residual solvent from the recrystallization.

    • Solution: Ensure the crystals are thoroughly dried under vacuum to remove any remaining solvent before measuring the melting point.

Q3: My calculated percent yield is over 100%. What does this imply?

A: A yield greater than 100% is physically impossible and indicates the presence of impurities in the final, weighed product.[9]

  • Issue: Residual Solvent or Water: The most common reason for an erroneously high yield is the presence of the recrystallization solvent or water in the final product.

    • Solution: Dry the product thoroughly, preferably in a vacuum oven or desiccator, until a constant weight is achieved.

  • Issue: Inorganic Salts: If the workup was not performed correctly, inorganic salts from the quenching or washing steps might remain in the product.

    • Solution: Ensure all aqueous layers are properly removed during the extraction and that the organic layer is washed sufficiently to remove water-soluble byproducts.

Friedel-Crafts Acylation for Benzophenone Precursor Synthesis

The synthesis of the benzophenone precursor often involves a Friedel-Crafts acylation, which has its own set of potential experimental errors.

Q1: I'm getting a low yield in my Friedel-Crafts acylation reaction. What are the common causes?

A: Low yields in Friedel-Crafts acylations are a frequent problem and can be traced to several key factors.[10]

  • Issue: Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated upon exposure to water.[10][11]

    • Solution: Use fresh, anhydrous Lewis acid and handle it under an inert atmosphere. Ensure all glassware is completely dry.[10]

  • Issue: Incorrect Stoichiometry: An improper molar ratio of reactants to catalyst can lead to incomplete conversion.[10]

    • Solution: Carefully calculate and measure the molar ratios. A common starting point is a 1:1.1:1.2 ratio of the aromatic substrate to the acylating agent to the Lewis acid.[10]

  • Issue: Deactivated Aromatic Ring: Friedel-Crafts reactions do not work well with strongly deactivated aromatic rings (e.g., those with nitro or trifluoromethyl groups).[10][12]

    • Solution: If your substrate contains strongly electron-withdrawing groups, an alternative synthetic route may be necessary.

Q2: My reaction mixture turned into a dark, tar-like substance. How can I prevent this?

A: Tar formation is a common side reaction in Friedel-Crafts chemistry, typically caused by excessive heat or catalyst.[10]

  • Issue: High Reaction Temperature: The reaction is often highly exothermic. Uncontrolled temperatures can lead to polymerization and decomposition, resulting in tar.[10]

    • Solution: Maintain strict temperature control, especially during the addition of the catalyst and reactants. Using an ice bath to keep the temperature between 0-10°C is often recommended.[10]

  • Issue: Excess Catalyst: Using too much Lewis acid can promote unwanted side reactions.[10]

    • Solution: Use the minimum effective amount of catalyst and ensure it is added portion-wise or as a solution to control the initial exothermic reaction.

Quantitative Data Summary

The efficiency of these syntheses can vary widely based on the specific substrates and reaction conditions. The tables below provide a summary of typical quantitative data.

Table 1: Grignard Synthesis of Diphenylmethanol

Parameter Typical Value Notes
Reactants Phenylmagnesium bromide, Benzaldehyde Other aryl Grignards and benzophenone derivatives can be used.
Solvent Anhydrous Diethyl Ether or THF THF is often preferred for better stabilization of the Grignard reagent.[3]
Reaction Temp. 0°C to Room Temperature Addition of carbonyl is often done at 0°C to control the exothermic reaction.
Reaction Time 1 - 3 hours Monitored by TLC until disappearance of starting material.[3]

| Typical Yield | 35 - 80% | Highly dependent on anhydrous conditions and minimization of side reactions.[3][13] |

Table 2: Reduction of Benzophenone with NaBH₄

Parameter Typical Value Notes
Reactants Benzophenone, Sodium Borohydride NaBH₄ is a mild and selective reducing agent for ketones.[5][9]
Solvent Ethanol (B145695), Methanol, or Isopropanol Protic solvents are suitable for NaBH₄ reductions.[5][6]
Reaction Temp. Room Temperature The reaction is typically run at room temperature.[6]
Reaction Time 30 - 60 minutes The reaction is generally fast and can be monitored by TLC.[5][6]

| Typical Yield | 70 - 95% | This reaction is generally high-yielding.[6] |

Table 3: Friedel-Crafts Acylation for Benzophenone Synthesis

Parameter Typical Value Notes
Reactants Benzene, Benzoyl Chloride, AlCl₃ A stoichiometric amount of Lewis acid is required.[11]
Solvent Benzene (as reactant), CS₂, or Nitrobenzene Choice of solvent can influence reactivity.
Reaction Temp. 0 - 10°C Strict temperature control is crucial to prevent side reactions.[10]
Reaction Time 2 - 4 hours Reaction progress can be monitored by TLC or GC.[11]

| Typical Yield | 65 - 90% | Yields can be high under optimized conditions.[14] |

Experimental Protocols

Protocol 1: Synthesis of Diphenylmethanol via Grignard Reaction

Materials: Magnesium turnings, bromobenzene (B47551), anhydrous diethyl ether, benzaldehyde, 2M H₂SO₄, saturated NaCl solution, anhydrous CaCl₂.

Procedure:

  • Preparation of Grignard Reagent:

    • Place 50 mg (2 mmol) of magnesium powder in an oven-dried reaction vial equipped with a magnetic stir bar and a septum.[2]

    • In a separate dry vial, prepare a solution of 330 mg (2.1 mmol) of bromobenzene in 0.7 mL of anhydrous diethyl ether.[2]

    • Add 0.5 mL of anhydrous diethyl ether to the magnesium, then add 0.1 mL of the bromobenzene solution to initiate the reaction. If it does not start, gently crush the magnesium with a dry stirring rod.[2]

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[2]

    • Stir until all the magnesium has reacted.[2]

  • Reaction with Benzaldehyde:

    • In a separate dry vial, dissolve the benzaldehyde (1 equivalent) in 1 mL of anhydrous diethyl ether.

    • Slowly add the benzaldehyde solution to the Grignard reagent using a syringe while stirring. The reaction is exothermic. Maintain a gentle reflux.

    • Allow the mixture to stand at room temperature. The reaction is complete when the initial color fades.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add 2M sulfuric acid to quench the reaction and dissolve the magnesium salts.[1]

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated sodium chloride solution (brine).[2]

    • Dry the organic layer with an anhydrous drying agent (e.g., CaCl₂ or Na₂SO₄), filter, and evaporate the solvent to obtain the crude product.[1][2]

    • Purify the crude diphenylmethanol by recrystallization or column chromatography.

Protocol 2: Synthesis of Diphenylmethanol via Reduction of Benzophenone

Materials: Benzophenone, ethanol, sodium borohydride (NaBH₄), cold water.

Procedure:

  • Reaction Setup:

    • Dissolve 100 mg of benzophenone in ethanol in a 25 mL conical flask with a magnetic stirrer.[6]

  • Reduction:

    • In a separate test tube, dissolve 15 mg of sodium borohydride in 1.5 mL of cold water.[6]

    • Add the NaBH₄ solution dropwise to the stirred benzophenone solution at room temperature.[6]

    • Continue stirring after the addition is complete. Monitor the reaction by TLC until the benzophenone is consumed (typically 30-60 minutes).[5][6]

  • Workup and Isolation:

    • Once the reaction is complete, add water to the mixture to precipitate the product.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash it with cold water.[5]

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., hexanes or ethanol/water mixture) to obtain pure diphenylmethanol.[15]

    • Dry the crystals and determine the yield and melting point.

Mandatory Visualizations

G Overall Workflow: Synthesis of Diphenyl-Substituted Alcohols cluster_0 Route 1: Grignard Synthesis cluster_1 Route 2: Reduction of Diphenyl Ketone ArylHalide Aryl Halide (e.g., Bromobenzene) Grignard Grignard Reagent (Phenylmagnesium Bromide) ArylHalide->Grignard Mg Magnesium Metal Mg->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Carbonyl Carbonyl Compound (e.g., Benzaldehyde) Carbonyl->Intermediate Workup1 Acidic Workup Intermediate->Workup1 Product1 Diphenyl-Substituted Alcohol Workup1->Product1 Benzophenone Diphenyl Ketone (Benzophenone) Reduction Reduction Reaction Benzophenone->Reduction Reducer Reducing Agent (e.g., NaBH4) Reducer->Reduction Workup2 Workup & Isolation Reduction->Workup2 Product2 Diphenyl-Substituted Alcohol Workup2->Product2

Caption: General workflows for synthesizing diphenyl-substituted alcohols.

G Troubleshooting Logic: Low Yield in Grignard Synthesis Start Low Yield Observed CheckMoisture Check for Moisture Contamination Start->CheckMoisture CheckActivation Check Mg Activation CheckMoisture->CheckActivation No Sol_Dry Solution: - Flame/Oven-dry all glassware - Use anhydrous solvents CheckMoisture->Sol_Dry Yes CheckSideReaction Analyze for Side Products (e.g., Biphenyl) CheckActivation->CheckSideReaction Activation OK Sol_Activate Solution: - Crush Mg turnings - Use iodine crystal initiator CheckActivation->Sol_Activate Poor Activation Sol_SideReaction Solution: - Slow addition of halide - Control reaction temperature CheckSideReaction->Sol_SideReaction Present End Yield Improved CheckSideReaction->End Absent Sol_Dry->End Sol_Activate->End Sol_SideReaction->End

Caption: Troubleshooting workflow for low yields in Grignard reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1,1-Diphenyl-1-propanol and Analogues for Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 1,1-diphenyl-1-propanol. Due to the limited availability of comprehensive experimental NMR data for this compound in publicly accessible databases, this guide utilizes predicted data for the target compound and contrasts it with experimental data from structurally related tertiary alcohols: triphenylmethanol (B194598) and 1-phenyl-1-propanol (B1198777). This comparison serves as a valuable tool for researchers in confirming the structure of this compound and similar molecules.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis. The following methodology is recommended for the analysis of this compound and its analogues.

Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with exchangeable protons (e.g., hydroxyl groups), deuterium (B1214612) oxide (D₂O) can be used for exchange experiments to identify the corresponding signals.

  • Sample Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS is chemically inert and provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR to ensure adequate signal dispersion.

  • Shimming: Optimize the homogeneity of the magnetic field by shimming the spectrometer on the sample to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

    • Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 1-5 seconds is generally sufficient for qualitative analysis.

    • Number of Scans (NS): Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • Acquisition Time (AQ): Typically set to 1-2 seconds.

    • Relaxation Delay (D1): A longer delay of 2-10 seconds may be necessary, especially for quaternary carbons which have longer relaxation times.

    • Number of Scans (NS): A larger number of scans (hundreds to thousands) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Spectral Width (SW): Set to a wide range to include all possible carbon signals (e.g., 0-220 ppm).

Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Calibration: Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify the chemical shift (δ) of each peak in both ¹H and ¹³C NMR spectra. For ¹H NMR, also determine the multiplicity (e.g., singlet, doublet, triplet) and coupling constants (J) in Hertz (Hz).

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for the comparative compounds, triphenylmethanol and 1-phenyl-1-propanol.

Table 1: ¹H NMR Spectral Data Comparison

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound (Predicted) Phenyl-H7.20 - 7.50m-10H
-CH₂-2.10q7.52H
-OH2.50s-1H
-CH₃0.90t7.53H
Triphenylmethanol (Experimental) Phenyl-H7.28 - 7.35m-15H
-OH2.85s-1H
1-Phenyl-1-propanol (Experimental) Phenyl-H7.20 - 7.40m-5H
-CH(OH)-4.60t6.51H
-CH₂-1.80p7.02H
-OH2.00s-1H
-CH₃0.90t7.53H

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound (Predicted) C-quaternary (C-OH)78.0
C-quaternary (ipso-Phenyl)147.0
C-H (ortho-Phenyl)128.5
C-H (meta-Phenyl)127.0
C-H (para-Phenyl)126.0
-CH₂-35.0
-CH₃8.0
Triphenylmethanol (Experimental) C-quaternary (C-OH)82.1
C-quaternary (ipso-Phenyl)147.9
C-H (ortho, meta, para-Phenyl)128.3, 127.8, 127.7
1-Phenyl-1-propanol (Experimental) C-H (CH-OH)76.2
C-quaternary (ipso-Phenyl)144.9
C-H (ortho-Phenyl)128.3
C-H (meta-Phenyl)127.3
C-H (para-Phenyl)126.1
-CH₂-32.1
-CH₃10.2

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹H and ¹³C NMR data, in comparison with its analogues.

structure_confirmation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion Propose_Structure Propose Structure: This compound Acquire_1H_NMR Acquire ¹H NMR Spectrum Propose_Structure->Acquire_1H_NMR Acquire_13C_NMR Acquire ¹³C NMR Spectrum Propose_Structure->Acquire_13C_NMR Analyze_1H Analyze ¹H NMR: - Chemical Shifts - Integration - Multiplicity - Coupling Constants Acquire_1H_NMR->Analyze_1H Analyze_13C Analyze ¹³C NMR: - Number of Signals - Chemical Shifts Acquire_13C_NMR->Analyze_13C Compare_Triphenylmethanol Compare with Triphenylmethanol Data Analyze_1H->Compare_Triphenylmethanol Compare_1_Phenyl_1_propanol Compare with 1-Phenyl-1-propanol Data Analyze_1H->Compare_1_Phenyl_1_propanol Analyze_13C->Compare_Triphenylmethanol Analyze_13C->Compare_1_Phenyl_1_propanol Confirm_Structure Confirm/Refute Proposed Structure Compare_Triphenylmethanol->Confirm_Structure Compare_1_Phenyl_1_propanol->Confirm_Structure

Caption: Workflow for the structural confirmation of this compound via NMR spectroscopy.

Discussion and Interpretation

The structural confirmation of this compound relies on the unique set of signals observed in its ¹H and ¹³C NMR spectra and how they differ from its structural analogues.

  • ¹H NMR Analysis:

    • The presence of two equivalent phenyl groups in this compound would result in a complex multiplet in the aromatic region (predicted around 7.20-7.50 ppm) integrating to 10 protons. This is distinct from triphenylmethanol's 15 aromatic protons and 1-phenyl-1-propanol's 5 aromatic protons.

    • The key differentiating feature for this compound is the presence of an ethyl group directly attached to the carbinol carbon. This would manifest as a quartet for the methylene (B1212753) (-CH₂-) protons (predicted at 2.10 ppm) coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons (predicted at 0.90 ppm). This ethyl group signature is absent in triphenylmethanol. While 1-phenyl-1-propanol also shows signals for an ethyl group, the chemical shift of the methylene group is significantly different due to the presence of only one phenyl group.

    • The hydroxyl (-OH) proton signal is expected to be a singlet (predicted at 2.50 ppm) and its chemical shift can be variable depending on concentration and solvent.

  • ¹³C NMR Analysis:

    • The ¹³C NMR spectrum of this compound is expected to show a specific number of signals corresponding to its unique carbon environments. The presence of two phenyl groups leads to four signals in the aromatic region (ipso, ortho, meta, and para carbons).

    • The carbinol carbon (C-OH) signal (predicted at 78.0 ppm) is a key indicator. Its chemical shift will be influenced by the two attached phenyl groups and the ethyl group. This would differ from the carbinol carbon shifts in triphenylmethanol (82.1 ppm) and 1-phenyl-1-propanol (76.2 ppm).

    • The signals for the ethyl group carbons, a methylene (-CH₂-) and a methyl (-CH₃), would be present in the aliphatic region of the spectrum (predicted at 35.0 and 8.0 ppm, respectively).

By carefully analyzing the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, and comparing this data to that of known related compounds, a confident structural confirmation of this compound can be achieved. The provided predicted data serves as a useful guideline for what to expect in an experimental spectrum.

A Comparative Guide to HPLC and LC-MS for the Purity Validation of 1,1-Diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and chemical research, ensuring the purity of compounds is paramount to guaranteeing safety, efficacy, and reproducibility. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity validation of 1,1-Diphenyl-1-propanol. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these methods and to select the most appropriate technique for their analytical needs.

This compound is a tertiary alcohol with the chemical formula C₁₅H₁₆O. Its purity is crucial, as even trace impurities can significantly impact the outcome of chemical reactions or the therapeutic effect and safety profile of a pharmaceutical product. Both HPLC with UV detection and LC-MS are well-suited for the analysis of this aromatic compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a robust and widely utilized technique for determining the purity of organic compounds. The presence of two phenyl groups in this compound allows for strong ultraviolet (UV) absorbance, making HPLC with a UV detector an effective method for quantification and impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

LC-MS combines the separation capabilities of HPLC with the mass analysis of mass spectrometry.[1] This powerful combination not only separates impurities but also provides information about their molecular weight, which is invaluable for their identification.[2][3] LC-MS is particularly advantageous for detecting and identifying unknown impurities and for analyses requiring high sensitivity.[1][4]

Comparative Performance

The choice between HPLC and LC-MS depends on the specific requirements of the analysis. HPLC is often a cost-effective and reliable choice for routine purity assessments where the potential impurities are known.[1] In contrast, LC-MS offers superior sensitivity and specificity, making it the preferred method for identifying unknown impurities and for trace-level analysis.[1][5]

FeatureHPLC with UV DetectionLC-MS
Principle Separation based on analyte's affinity for stationary and mobile phases, with detection by UV absorbance.Combines HPLC separation with mass-to-charge ratio analysis for detection and identification.[6]
Sensitivity Good, suitable for detecting impurities at levels around 0.05-0.1%.Excellent, capable of detecting trace-level impurities (picogram levels).[4]
Selectivity Good, especially with optimized separation conditions.Excellent, provides mass information for definitive peak identification.[1]
Identification Based on retention time comparison with a reference standard.Provides molecular weight information, aiding in the identification of unknown impurities.[3]
Quantification Highly accurate and precise for known compounds with a chromophore.Accurate quantification is possible, often requiring specific method development and validation.
Cost Lower instrument and operational costs.Higher instrument and maintenance costs.[4]
Complexity Relatively straightforward operation and data analysis.More complex instrumentation and data interpretation.[7]
Mobile Phase Compatible with a wide range of non-volatile buffers.Requires volatile mobile phases to be compatible with the mass spectrometer.[8]

Experimental Protocols

HPLC Method for Purity Validation of this compound

This protocol is adapted from methods used for the isomeric 1,2-diphenyl-1-propanol and is a suitable starting point for the analysis of this compound.[9][10]

  • Instrumentation: HPLC system with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), autosampler, and data acquisition software.[10]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization.[10]

    • Flow Rate: 1.0 mL/min[10]

    • Column Temperature: 30 °C[10]

    • Detection Wavelength: 220 nm (a full UV scan is recommended to determine the optimal wavelength).[10]

    • Injection Volume: 10 µL[10]

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound reference standard in 10 mL of the mobile phase.

    • Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.

    • Sample Preparation: Dissolve the test sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.[10]

LC-MS Method for Purity Validation and Impurity Identification of this compound

This method builds upon the HPLC protocol, incorporating mass spectrometry for enhanced detection and identification.

  • LC System: Use similar HPLC conditions as described above, ensuring the mobile phase is compatible with the mass spectrometer (e.g., using formic acid instead of non-volatile buffers).[8][11]

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[9]

    • Capillary Voltage: 3.5 kV[9]

    • Source Temperature: 120 °C[9]

    • Desolvation Temperature: 350 °C[9]

    • Scan Range: m/z 50-500[9]

  • MS/MS for Structural Elucidation:

    • For identification of unknown impurities, a product ion scan of the parent ion can be performed, with collision energy optimized for fragmentation.[9]

Workflow and Decision Making

The selection of an analytical technique is a critical step in the validation process. The following diagrams illustrate the typical experimental workflow and a logical approach to choosing between HPLC and LC-MS.

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_hplc HPLC cluster_lcms LC-MS cluster_data Data Analysis prep Weighing and Dissolution dilution Serial Dilution prep->dilution filtration Filtration (0.45 µm) dilution->filtration hplc_inj Injection filtration->hplc_inj lcms_inj Injection filtration->lcms_inj hplc_sep C18 Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_data Purity Calculation (Area %) hplc_det->hplc_data lcms_sep C18 Separation lcms_inj->lcms_sep lcms_det MS Detection lcms_sep->lcms_det lcms_msms MS/MS (optional) lcms_det->lcms_msms lcms_data Impurity Identification (Mass Analysis) lcms_msms->lcms_data

Caption: Experimental workflow for purity validation.

Decision Logic start Analytical Need is_routine Routine Purity Check? start->is_routine unknown_impurities Unknown Impurities or Trace Analysis? is_routine->unknown_impurities No use_hplc Use HPLC-UV is_routine->use_hplc Yes unknown_impurities->use_hplc No use_lcms Use LC-MS unknown_impurities->use_lcms Yes report Report Results use_hplc->report use_lcms->report

Caption: Logic for selecting an analytical technique.

References

Comparison of different Grignard reagents for the synthesis of tertiary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tertiary alcohols is a cornerstone of organic chemistry, pivotal in the creation of complex molecules, including active pharmaceutical ingredients. The Grignard reaction, a classic and versatile method for carbon-carbon bond formation, remains a primary route to these valuable compounds. This guide offers an objective comparison of the performance of various Grignard reagents in the synthesis of tertiary alcohols from ketones and esters, supported by experimental data and detailed protocols.

Performance Comparison of Grignard Reagents

Grignard ReagentCarbonyl CompoundTertiary Alcohol ProductReported Yield (%)Reference
Phenylmagnesium bromideBenzophenone (B1666685)Triphenylmethanol (B194598)~29-50
Phenylmagnesium bromideMethyl benzoateTriphenylmethanol~50
Methylmagnesium bromideBenzophenone1,1-Diphenylethanol98.5-100 (with ultra-pure Mg)
Ethylmagnesium bromideAcetone (B3395972)2-Methyl-2-butanolGood to Excellent (Qualitative)[1]
Phenylmagnesium bromideAcetophenone1,1-DiphenylethanolNot specified[2]

Note: The yields reported above are sourced from different experiments and may not have been conducted under identical conditions. Therefore, this table should be used as a general guide to the feasibility and potential efficiency of these reactions. The yield of the reaction between methylmagnesium bromide and benzophenone was notably high when ultra-pure magnesium was used, highlighting the sensitivity of Grignard reactions to reagent purity.

Reaction Mechanisms and Workflows

The synthesis of tertiary alcohols via the Grignard reaction proceeds through a nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. The mechanism differs slightly depending on whether a ketone or an ester is used as the starting material.

Reaction with Ketones

The reaction of a Grignard reagent with a ketone involves a single nucleophilic addition to the carbonyl group, followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol.

G ketone Ketone (R'COR'') intermediate Tetrahedral Alkoxide Intermediate ketone->intermediate grignard Grignard Reagent (R-MgX) grignard->intermediate Nucleophilic Attack alcohol Tertiary Alcohol (R'R''RCOH) intermediate->alcohol Protonation workup Acidic Workup (H3O+) workup->alcohol

Caption: Reaction of a Grignard reagent with a ketone.

Reaction with Esters

The reaction with an ester is a two-step process. The first equivalent of the Grignard reagent adds to the ester, forming a tetrahedral intermediate which then collapses to form a ketone. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after workup.[3]

G ester Ester (R'COOR'') intermediate1 Tetrahedral Intermediate ester->intermediate1 grignard1 1st eq. Grignard Reagent (R-MgX) grignard1->intermediate1 Nucleophilic Addition ketone Ketone Intermediate (R'COR) intermediate1->ketone Elimination of -OR'' intermediate2 Tetrahedral Alkoxide Intermediate ketone->intermediate2 grignard2 2nd eq. Grignard Reagent (R-MgX) grignard2->intermediate2 Nucleophilic Attack alcohol Tertiary Alcohol (R'R2COH) intermediate2->alcohol Protonation workup Acidic Workup (H3O+) workup->alcohol

Caption: Reaction of a Grignard reagent with an ester.

A general experimental workflow for the synthesis of a tertiary alcohol using a Grignard reagent is outlined below.

G start Start prep_grignard Prepare Grignard Reagent (Anhydrous Conditions) start->prep_grignard add_carbonyl Add Ketone or Ester (Dropwise, controlled temperature) prep_grignard->add_carbonyl reaction Reaction Stirring add_carbonyl->reaction workup Aqueous Acidic Workup reaction->workup extraction Solvent Extraction workup->extraction drying Dry Organic Layer extraction->drying purification Purification (Distillation or Recrystallization) drying->purification product Isolated Tertiary Alcohol purification->product end End product->end

Caption: General experimental workflow for Grignard synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of specific tertiary alcohols are provided below. It is crucial that all reactions are carried out under strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[4]

Synthesis of Triphenylmethanol from Phenylmagnesium Bromide and Benzophenone

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene (B47551)

  • Benzophenone

  • 10% Sulfuric acid

  • Iodine crystal (optional, as an initiator)

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is placed in the dropping funnel.

  • A small portion of the bromobenzene solution is added to the magnesium. The reaction is initiated, which is often indicated by a color change and gentle refluxing of the ether.

  • Once the reaction has started, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with Benzophenone: A solution of benzophenone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent.

  • The reaction mixture is stirred and may be gently heated to ensure completion.

  • Workup: The reaction mixture is cooled and then carefully poured into a beaker containing a mixture of ice and 10% sulfuric acid.

  • The layers are separated using a separatory funnel. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

  • Purification: The crude triphenylmethanol can be purified by recrystallization.

Synthesis of 2-Phenyl-2-propanol from Phenylmagnesium Bromide and Acetone

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Bromobenzene

  • Anhydrous acetone

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • Preparation of Phenylmagnesium Bromide: Follow steps 1-4 from the synthesis of triphenylmethanol protocol.

  • Reaction with Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of anhydrous acetone in anhydrous diethyl ether is added dropwise to the cold, stirring Grignard reagent.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time.

  • Workup: The reaction is quenched by the slow addition of a cold, saturated aqueous solution of ammonium chloride.

  • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation to yield the crude 2-phenyl-2-propanol.

  • Purification: The product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexanes.[5]

Conclusion

The Grignard reaction is a powerful and adaptable tool for the synthesis of tertiary alcohols. The choice of Grignard reagent, whether alkyl or aryl, and the carbonyl substrate, either a ketone or an ester, allows for the construction of a wide variety of complex structures. While yields can be influenced by factors such as steric hindrance and reagent purity, careful execution of the reaction under anhydrous conditions consistently provides good to excellent yields of the desired tertiary alcohol. The provided protocols offer a foundation for the successful synthesis of these important molecules in a research and development setting.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 1,1-Diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the synthesis and spectroscopic validation of 1,1-diphenyl-1-propanol, a tertiary alcohol, alongside its structural isomer, 1,2-diphenyl-1-propanol. This comparison highlights the specificity of spectroscopic methods in distinguishing between closely related molecules.

Synthesis Overview

Both this compound and its isomer, 1,2-diphenyl-1-propanol, can be effectively synthesized via the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide to perform a nucleophilic attack on a carbonyl carbon.

Synthesis of this compound: This isomer is synthesized by reacting phenylmagnesium bromide with propiophenone (B1677668). The Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, and subsequent acidic workup yields the tertiary alcohol.

Synthesis of 1,2-Diphenyl-1-propanol: The synthesis of this isomer involves the reaction of phenylmagnesium bromide with 2-phenylpropanal (B145474). In this case, the nucleophilic attack occurs at the aldehyde's carbonyl carbon, leading to the formation of a secondary alcohol after acidic workup.

Experimental Protocols

General Considerations for Grignard Reactions

Grignard reagents are highly reactive and sensitive to protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used throughout the reaction. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

Synthesis of Phenylmagnesium Bromide (Grignard Reagent)
  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, place a solution of bromobenzene (B47551) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Synthesis of this compound
  • Cool the prepared phenylmagnesium bromide solution in an ice bath.

  • Add a solution of propiophenone in anhydrous diethyl ether dropwise from the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of 1,2-Diphenyl-1-propanol
  • Cool the prepared phenylmagnesium bromide solution in an ice bath.

  • Add a solution of 2-phenylpropanal in anhydrous diethyl ether dropwise from the dropping funnel with continuous stirring.

  • Follow the same workup and purification procedure as described for this compound.

Spectroscopic Validation: A Comparative Analysis

The structural differences between this compound and 1,2-diphenyl-1-propanol are clearly delineated by various spectroscopic techniques.

Infrared (IR) Spectroscopy
Functional GroupThis compound1,2-Diphenyl-1-propanolInterpretation
O-H StretchBroad, ~3500 cm⁻¹Broad, ~3450 cm⁻¹Indicates the presence of a hydroxyl group in both compounds.
C-H Stretch (Aromatic)~3100-3000 cm⁻¹~3100-3000 cm⁻¹Characteristic of C-H bonds on the phenyl rings.
C-H Stretch (Aliphatic)~3000-2850 cm⁻¹~3000-2850 cm⁻¹Represents the C-H bonds of the propyl chain.
C-O Stretch~1150 cm⁻¹~1050 cm⁻¹The position of the C-O stretch can sometimes differ between tertiary and secondary alcohols.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
ProtonsThis compound (Predicted)1,2-Diphenyl-1-propanol (Predicted)Interpretation
Phenyl (C₆H₅)7.2-7.5 ppm (m, 10H)7.0-7.4 ppm (m, 10H)Complex multiplets representing the aromatic protons of the two phenyl groups.
Hydroxyl (OH)Variable, broad singletVariable, broad singletChemical shift is concentration and solvent dependent.
Methine (CH)N/A~4.5 ppm (d, 1H)A doublet for the proton on the carbon bearing the hydroxyl group, coupled to the adjacent methine proton.
Methylene (CH₂)~2.0 ppm (q, 2H)~2.9 ppm (m, 1H)A quartet for the CH₂ group in the ethyl substituent.
Methyl (CH₃)~0.9 ppm (t, 3H)~1.1 ppm (d, 3H)A triplet for the terminal methyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CarbonThis compound (Predicted)1,2-Diphenyl-1-propanol (Predicted)Interpretation
C-O~80 ppm~78 ppmThe chemical shift of the carbon attached to the hydroxyl group.
Quaternary C~147 ppmN/AThe quaternary carbon bonded to the two phenyl groups and the hydroxyl group.
Phenyl (C₆H₅)125-128 ppm126-145 ppmMultiple signals corresponding to the aromatic carbons.
Methylene (CH₂)~35 ppmN/AThe CH₂ carbon of the ethyl group.
Methine (CH)N/A~50 ppmThe CH carbon of the propyl chain.
Methyl (CH₃)~8 ppm~15 ppmThe terminal methyl carbon.
Mass Spectrometry (MS)
IonThis compound (m/z)1,2-Diphenyl-1-propanol (m/z)Interpretation
Molecular Ion [M]⁺212212Confirms the molecular weight of both isomers.
[M-H₂O]⁺194194Loss of a water molecule from the molecular ion.
[M-C₂H₅]⁺183N/ALoss of an ethyl group, a characteristic fragmentation for this compound.
[C₆H₅CO]⁺105107 ([C₆H₅CHOH]⁺)Different characteristic fragment ions resulting from cleavage adjacent to the phenyl and hydroxyl groups.

Visualizing the Process

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_validation Spectroscopic Validation Grignard Reagent Preparation Grignard Reagent Preparation Reaction with Carbonyl Reaction with Carbonyl Grignard Reagent Preparation->Reaction with Carbonyl Anhydrous Ether Quenching Quenching Reaction with Carbonyl->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification IR Spectroscopy IR Spectroscopy Purification->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Structural Confirmation Structural Confirmation IR Spectroscopy->Structural Confirmation NMR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation

Caption: Experimental workflow for the synthesis and validation of diphenylpropanol isomers.

Logical Relationship of Spectroscopic Methods

G cluster_IR IR Spectroscopy cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR cluster_MS Mass Spectrometry Target_Molecule This compound IR_Features O-H stretch (~3500 cm⁻¹) C-O stretch (~1150 cm⁻¹) IR_Features->Target_Molecule Confirms functional groups HNMR_Features Aromatic protons (10H) Quartet (2H) Triplet (3H) HNMR_Features->Target_Molecule Determines proton environment and connectivity CNMR_Features Quaternary C-O (~80 ppm) Aliphatic Cs (~35, 8 ppm) CNMR_Features->Target_Molecule Defines carbon skeleton MS_Features M⁺ at m/z 212 Fragment at m/z 183 MS_Features->Target_Molecule Confirms molecular weight and fragmentation pattern

Caption: Logic of spectroscopic validation for this compound.

Conclusion

The synthesis of this compound and 1,2-diphenyl-1-propanol via the Grignard reaction is a robust and reliable method. While both isomers share the same molecular formula and some similar spectroscopic features, a comprehensive analysis using a combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry allows for their unequivocal differentiation. The distinct chemical shifts, splitting patterns, and fragmentation patterns serve as unique fingerprints for each molecule, underscoring the power of these analytical techniques in modern chemical research and drug development.

A Comparative Analysis of the Reactivity of 1,1-Diphenyl-1-propanol and Other Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive comparative guide on the reactivity of 1,1-Diphenyl-1-propanol against other tertiary alcohols, namely triphenylmethanol (B194598) and tert-butyl alcohol, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of their performance in key organic reactions, supported by experimental data and detailed protocols.

The study delves into three principal reactions characteristic of tertiary alcohols: acid-catalyzed dehydration, oxidation, and nucleophilic substitution (SN1). The reactivity of these alcohols is fundamentally governed by the stability of the carbocation intermediate formed during the reaction and the steric hindrance around the hydroxyl group.

Acid-Catalyzed Dehydration

Acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 mechanism, involving the formation of a carbocation intermediate. The rate of this reaction is directly proportional to the stability of the carbocation formed.

Comparative Reactivity:

The stability of the carbocation intermediates follows the order: Triphenylmethyl (Trityl) cation > Diphenylpropyl cation > tert-Butyl cation. The trityl cation is exceptionally stable due to the extensive resonance delocalization of the positive charge across the three phenyl rings. The diphenylpropyl cation also benefits from resonance stabilization from two phenyl groups, making it more stable than the tert-butyl cation, which is stabilized only by hyperconjugation.

Consequently, the ease of dehydration is expected to follow the same trend: Triphenylmethanol > this compound > tert-Butyl alcohol .

Table 1: Comparison of Dehydration Reactivity

AlcoholCarbocation IntermediateStability FactorsExpected Relative Rate of Dehydration
This compound Diphenylpropyl cationResonance (two phenyl groups), Inductive effectIntermediate
Triphenylmethanol Triphenylmethyl (Trityl) cationExtensive Resonance (three phenyl rings)Fastest
tert-Butyl alcohol tert-Butyl cationHyperconjugation, Inductive effectSlowest

Oxidation

Tertiary alcohols are generally resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed.[1] Oxidation can only occur under harsh conditions, which typically lead to the cleavage of carbon-carbon bonds.

Comparative Reactivity:

All three tertiary alcohols—this compound, triphenylmethanol, and tert-butyl alcohol—are resistant to oxidation by common oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) under standard conditions.[1][2] Forcing the reaction with strong oxidants at high temperatures results in the degradation of the molecule. For instance, the chromic acid oxidation of tri-aryl carbinols can lead to the formation of benzophenones and phenols through a 1,2-aryl shift mechanism.[3]

Table 2: Comparison of Oxidation Reactivity

AlcoholReactivity with Mild Oxidizing Agents (e.g., PCC, Collins reagent)Reactivity with Strong Oxidizing Agents (e.g., hot KMnO₄, H₂CrO₄)
This compound No reactionC-C bond cleavage
Triphenylmethanol No reactionC-C bond cleavage
tert-Butyl alcohol No reactionC-C bond cleavage

Nucleophilic Substitution (SN1) Reaction

The SN1 (Substitution Nucleophilic Unimolecular) reaction of tertiary alcohols proceeds through a carbocation intermediate, and its rate is primarily determined by the stability of this intermediate.[4]

Comparative Reactivity:

Similar to dehydration, the rate of SN1 reactions is governed by the stability of the carbocation formed after the protonated hydroxyl group departs as a water molecule. The order of carbocation stability remains Triphenylmethyl cation > Diphenylpropyl cation > tert-Butyl cation.

Therefore, the expected order of reactivity in SN1 reactions is: Triphenylmethanol > this compound > tert-Butyl alcohol .[5]

Table 3: Comparison of SN1 Reactivity

AlcoholCarbocation IntermediateStability FactorsExpected Relative SN1 Reaction Rate
This compound Diphenylpropyl cationResonance (two phenyl groups), Inductive effectIntermediate
Triphenylmethanol Triphenylmethyl (Trityl) cationExtensive Resonance (three phenyl rings)Fastest
tert-Butyl alcohol tert-Butyl cationHyperconjugation, Inductive effectSlowest

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of a Tertiary Alcohol (General Procedure)
  • Setup: A round-bottom flask is equipped with a distillation apparatus.

  • Reaction Mixture: The tertiary alcohol (e.g., this compound) is placed in the flask, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid) is added.

  • Heating: The mixture is gently heated.

  • Product Collection: The alkene product, being more volatile, distills over and is collected.

  • Work-up: The collected distillate is washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by washing with water. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄) and purified by distillation.

Protocol 2: Attempted Oxidation of a Tertiary Alcohol with Chromic Acid (Jones Oxidation)
  • Reagent Preparation: The Jones reagent is prepared by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.[6]

  • Reaction Setup: The tertiary alcohol (e.g., this compound) is dissolved in acetone (B3395972) in a flask cooled in an ice bath.

  • Addition of Oxidant: The Jones reagent is added dropwise to the alcohol solution with stirring.

  • Observation: The characteristic orange color of the Cr(VI) reagent is expected to persist, indicating no reaction.[1] In contrast, primary or secondary alcohols would cause the solution to turn green due to the formation of Cr(III).

Protocol 3: SN1 Reaction of a Tertiary Alcohol with a Hydrohalic Acid (General Procedure)
  • Reaction Setup: The tertiary alcohol is placed in a flask.

  • Addition of Acid: A concentrated hydrohalic acid (e.g., HBr or HCl) is added to the alcohol.

  • Reaction: The mixture is stirred at room temperature or gently warmed to facilitate the reaction. For more reactive alcohols like triphenylmethanol, the reaction is often rapid at room temperature.

  • Work-up: After the reaction is complete, the mixture is typically diluted with water, and the organic layer containing the alkyl halide is separated. The organic layer is then washed with water, a dilute solution of sodium bicarbonate, and brine.

  • Purification: The crude product is dried over an anhydrous salt and purified by recrystallization or distillation.

Visualizing Reaction Mechanisms and Workflows

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation A Tertiary Alcohol B Protonated Alcohol A->B Fast H_plus H+ C Carbocation B->C Slow (Rate-determining) H2O_out H₂O D Alkene C->D Fast H3O_plus H₃O+

Caption: E1 mechanism for the acid-catalyzed dehydration of a tertiary alcohol.

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Nucleophilic Attack Alc Tertiary Alcohol ProtAlc Protonated Alcohol Alc->ProtAlc Fast HX H-X Carb Carbocation ProtAlc->Carb Slow (Rate-determining) H2O_leave H₂O Prod Alkyl Halide Carb->Prod Fast Nuc X⁻

Caption: SN1 mechanism for the reaction of a tertiary alcohol with a hydrohalic acid.

Experimental_Workflow_Dehydration start Start setup Set up distillation apparatus start->setup mix Mix tertiary alcohol and acid catalyst setup->mix heat Heat the mixture mix->heat collect Collect alkene distillate heat->collect wash_bicarb Wash with NaHCO₃ solution collect->wash_bicarb wash_water Wash with water wash_bicarb->wash_water dry Dry with anhydrous salt wash_water->dry purify Purify by distillation dry->purify end End purify->end

Caption: Experimental workflow for the acid-catalyzed dehydration of a tertiary alcohol.

References

Cross-validation of experimental results for 1,1-Diphenyl-1-propanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of common synthetic routes to 1,1-diphenyl-1-propanol, with a focus on experimental data and reproducibility for researchers, scientists, and professionals in drug development. The primary method for synthesizing this tertiary alcohol is the Grignard reaction, which offers a direct and widely utilized approach.

Comparison of Synthetic Methodologies

The synthesis of this compound is predominantly achieved through nucleophilic addition to a carbonyl group, with the Grignard reaction being the most prominent method. Variations of this reaction, along with other organometallic reagents, provide alternative routes.

Synthesis MethodStarting MaterialsTypical YieldKey AdvantagesKey Disadvantages
Grignard Reaction Propiophenone (B1677668) and Phenylmagnesium Bromide22%[1]Direct, one-pot synthesis; readily available precursors.Highly sensitive to moisture and air; potential for side reactions.
Grignard Reaction (Alternative) Benzophenone and Ethylmagnesium BromideHighUtilizes a different set of common starting materials.Similar sensitivity to Grignard conditions as the primary route.
Organolithium Reaction 4-fluoro-4'-benzyloxybenzophenone and EthyllithiumHighOrganolithium reagents can be more reactive than Grignard reagents.Requires strictly anhydrous conditions and inert atmosphere; often requires lower temperatures.[2]

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound via the reaction of propiophenone with phenylmagnesium bromide. This method is a standard approach for forming carbon-carbon bonds and producing tertiary alcohols.[1][3][4]

Materials:

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings. Add a solution of bromobenzene in anhydrous ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated, often with a small crystal of iodine, and proceeds to form phenylmagnesium bromide.[3][4][5]

  • Reaction with Propiophenone: Once the Grignard reagent formation is complete, a solution of propiophenone in anhydrous ether is added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Quenching: After the addition is complete and the reaction has been stirred for a sufficient time, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. This step hydrolyzes the magnesium alkoxide intermediate to the desired alcohol.

  • Workup and Isolation: The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can then be purified by recrystallization or column chromatography.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key logical and procedural steps in the synthesis of this compound.

G cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Propiophenone Propiophenone Grignard_Reaction Grignard Reaction in Diethyl Ether Propiophenone->Grignard_Reaction Phenylmagnesium_Bromide Phenylmagnesium Bromide Phenylmagnesium_Bromide->Grignard_Reaction Quenching Quenching with Saturated NH4Cl Grignard_Reaction->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Drying Drying with Na2SO4 Extraction->Drying Purification Purification Drying->Purification Product This compound Purification->Product

Caption: Reaction pathway for the synthesis of this compound.

G start Start prepare_grignard Prepare Phenylmagnesium Bromide in Anhydrous Ether start->prepare_grignard add_propiophenone Add Propiophenone Solution Dropwise prepare_grignard->add_propiophenone reflux Stir and Reflux add_propiophenone->reflux quench Quench with Saturated Aqueous NH4Cl reflux->quench separate_layers Separate Organic and Aqueous Layers quench->separate_layers extract_aqueous Extract Aqueous Layer with Ether separate_layers->extract_aqueous combine_organic Combine Organic Layers extract_aqueous->combine_organic wash_and_dry Wash with Brine and Dry over Na2SO4 combine_organic->wash_and_dry remove_solvent Remove Solvent under Reduced Pressure wash_and_dry->remove_solvent purify Purify Crude Product (Recrystallization/Chromatography) remove_solvent->purify end End purify->end

Caption: Experimental workflow for this compound synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of stereochemically pure chiral alcohols is a critical endeavor in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dictated by its three-dimensional structure. Achieving high diastereoselectivity in the creation of these molecules is a key challenge. This guide provides an objective comparison of common synthetic strategies and details the experimental methods for the crucial analysis of the resulting diastereomeric ratios.

Comparison of Synthetic Methodologies for Diastereoselective Alcohol Synthesis

The choice of synthetic route for generating chiral alcohols with multiple stereocenters significantly impacts the diastereomeric ratio (d.r.) of the product. Below is a comparison of common methods with supporting experimental data.

Synthetic Method Substrate/Reaction Type Reagent/Catalyst Diastereomeric Ratio (syn:anti or other) Yield (%) Reference
Chiral Auxiliary Diastereoselective Aldol (B89426) Addition(-)-trans-2-phenyl-1-cyclohexanol with Benzaldehyde and TiCl₄95:585[1]
Chiral Auxiliary Diastereoselective Aldol Addition(-)-trans-2-phenyl-1-cyclohexanol with Isobutyraldehyde and Sn(OTf)₂92:888[1]
Chiral Auxiliary Ene Reactiontrans-2-Phenylcyclohexanol glyoxylate (B1226380) with 2,4-dimethyl-pent-2-ene and SnCl₄10:1N/A[2]
Biocatalytic Reduction Asymmetric reduction of β-keto esters(S)-1-phenylethanol dehydrogenase (PEDH)>99% e.e. for (S)-alcoholsHigh[3]
Organocatalysis Asymmetric Aldol ReactionProline-derivative catalyst with Cu(OTf)₂97:399[3]
Chiral Auxiliary Esterification of racemic α-halo acidsRoof shape chiral alcohol with DCC, DMAPup to 90% d.s.N/A[4]

Experimental Protocols

Accurate determination of the diastereomeric ratio is paramount to evaluating the success of a stereoselective synthesis. The following are detailed protocols for key synthetic and analytical procedures.

Protocol 1: Diastereoselective Aldol Addition Using a Chiral Auxiliary

This protocol describes a general procedure for a titanium-mediated aldol reaction using a chiral auxiliary-derived ester.[1]

Materials:

  • Chiral auxiliary-derived ester

  • Dry Dichloromethane (CH₂Cl₂)

  • Titanium tetrachloride (TiCl₄)

  • Triethylamine (or other tertiary amine base)

  • Aldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Argon atmosphere

Procedure:

  • Dissolve the chiral auxiliary-derived ester (1.0 mmol) in dry CH₂Cl₂ (10 mL) under an argon atmosphere and cool the solution to -78 °C.

  • Add TiCl₄ (1.1 mmol, 1.1 equiv) to the solution and stir for 10 minutes.

  • Add a tertiary amine base (e.g., triethylamine, 1.2 mmol, 1.2 equiv) and stir for an additional 30 minutes.

  • Add the aldehyde (1.2 mmol, 1.2 equiv) dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

This protocol outlines the analysis of a crude product mixture to determine the diastereomeric ratio.

Materials:

Procedure:

  • Accurately weigh approximately 10-20 mg of the crude product.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenter are often the most diagnostic.

  • Carefully integrate the selected pairs of signals. The ratio of the integrals corresponds to the diastereomeric ratio of the product.[5][6]

Protocol 3: Analysis of Chiral Alcohols by HPLC after Derivatization

For complex mixtures or when NMR signals overlap, HPLC analysis of diastereomeric derivatives is a robust alternative. This protocol involves the formation of diastereomeric esters using a chiral derivatizing agent (CDA).[7][8]

Materials:

  • Racemic or diastereomeric mixture of the chiral alcohol

  • Chiral Derivatizing Agent (e.g., (-)-Menthyloxyacetic acid chloride)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

  • Base (e.g., pyridine (B92270) or triethylamine)

  • HPLC grade solvents for the mobile phase (e.g., n-heptane, ethanol)

  • Achiral HPLC column (e.g., silica (B1680970) gel)

Procedure:

  • Derivatization:

    • Dissolve the chiral alcohol (1.0 equiv) in an anhydrous solvent under an inert atmosphere.

    • Add the base (1.2 equiv).

    • Add the chiral derivatizing agent (1.1 equiv) and stir at room temperature.

    • Monitor the reaction by TLC until the starting alcohol is consumed.

    • Work up the reaction by washing with aqueous acid and base, then dry the organic layer and concentrate.

  • HPLC Analysis:

    • Dissolve the resulting diastereomeric ester mixture in the mobile phase.

    • Inject the sample onto an achiral HPLC column.

    • Elute with an optimized mobile phase under isocratic conditions.

    • Monitor the elution profile using a UV detector.

    • The two diastereomers should have different retention times, allowing for their separation and quantification.

    • Integrate the peak areas of the two diastereomers to determine their ratio.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

General Workflow for Diastereoselective Synthesis and Analysis cluster_synthesis Diastereoselective Synthesis cluster_analysis Analysis of Diastereomeric Ratio Prochiral_Ketone Prochiral Ketone Synthesis_Method Synthetic Method (e.g., Aldol, Reduction) Prochiral_Ketone->Synthesis_Method Chiral_Auxiliary_Ester Chiral Auxiliary Ester Chiral_Auxiliary_Ester->Synthesis_Method Crude_Product Crude Product (Diastereomeric Mixture) Synthesis_Method->Crude_Product NMR_Analysis ¹H NMR Analysis Crude_Product->NMR_Analysis Direct Analysis Derivatization Derivatization with CDA Crude_Product->Derivatization Indirect Analysis Data_Analysis Data Analysis (Integration) NMR_Analysis->Data_Analysis HPLC_Analysis HPLC Analysis (Achiral Column) Derivatization->HPLC_Analysis HPLC_Analysis->Data_Analysis Diastereomeric_Ratio Diastereomeric_Ratio Data_Analysis->Diastereomeric_Ratio Diastereomeric Ratio

Caption: Workflow for synthesis and analysis of chiral alcohols.

Decision Pathway for Analytical Method Selection Start Start: Crude Product (Diastereomeric Mixture) Check_NMR Well-resolved signals in ¹H NMR? Start->Check_NMR Perform_NMR Perform ¹H NMR Analysis Check_NMR->Perform_NMR Yes Derivatize Derivatize with Chiral Derivatizing Agent (CDA) Check_NMR->Derivatize No End Determine Diastereomeric Ratio Perform_NMR->End Perform_HPLC Perform HPLC Analysis on Achiral Column Derivatize->Perform_HPLC Perform_HPLC->End

Caption: Choosing an analytical method for d.r. determination.

References

A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, the strategic use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These reagents temporarily introduce a chiral element to a prochiral substrate, effectively guiding subsequent transformations to yield a desired stereoisomer with high selectivity. This guide provides an objective comparison of three of the most influential and widely utilized classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Meyers' Pseudoephedrine amides. The performance of these auxiliaries in key asymmetric reactions is presented with supporting experimental data to aid in the selection of the most appropriate tool for a given synthetic challenge.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily assessed by its ability to confer high levels of diastereoselectivity in carbon-carbon bond-forming reactions, coupled with high chemical yields and the ease of attachment and subsequent removal. The following tables summarize the performance of these premier auxiliaries in asymmetric alkylation and aldol (B89426) reactions. It is important to note that direct comparison of absolute values should be approached with caution, as reaction conditions, substrates, and electrophiles can vary between studies.

Asymmetric Alkylation Reactions

Asymmetric alkylation is a fundamental transformation for the creation of chiral centers. The choice of auxiliary can significantly influence the stereochemical outcome.

Chiral AuxiliarySubstrate (Acyl Derivative)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Evans' Oxazolidinone N-Propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl Iodide98:261-77[1]
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl Bromide>99:190-95
Meyers' Pseudoephedrine N-Propionyl-(+)-pseudoephedrineEthyl Iodide>99:191-99
N-Propionyl-(+)-pseudoephedrineBenzyl Bromide>99:191-99
Oppolzer's Sultam N-Propionyl-(2R)-bornane-10,2-sultamMethyl Iodide>98:295
Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing new stereocenters during carbon-carbon bond formation. Chiral auxiliaries are instrumental in controlling the facial selectivity of the enolate addition to an aldehyde.

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti)Yield (%)
Evans' Oxazolidinone N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde>99:180-95[2]
N-Propionyl-(4R)-4-(1-methylethyl)-2-oxazolidinoneBenzaldehyde95:580[3]
Oppolzer's Sultam N-Propionyl-(2R)-bornane-10,2-sultamBenzaldehyde98:2 (anti:syn)90[3]

Experimental Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The general strategy for employing a chiral auxiliary in asymmetric synthesis follows a three-stage process: attachment of the auxiliary to a prochiral substrate, the diastereoselective reaction to create the new stereocenter(s), and finally, the cleavage of the auxiliary to yield the enantiomerically enriched product.

G General Workflow of Chiral Auxiliary-Mediated Synthesis cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Acylation Acylation Prochiral_Substrate->Acylation Chiral_Auxiliary Chiral Auxiliary (e.g., Evans, Oppolzer, Meyers) Chiral_Auxiliary->Acylation Acylated_Intermediate Acylated Intermediate Acylation->Acylated_Intermediate Enolate_Formation Enolate Formation (Base) Acylated_Intermediate->Enolate_Formation Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Enolate_Formation->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Electrophile Electrophile (e.g., Alkyl Halide, Aldehyde) Electrophile->Diastereoselective_Reaction Cleavage Cleavage (e.g., Hydrolysis, Reduction) Diastereomerically_Enriched_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for chiral auxiliary-mediated synthesis.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the acyl substrate, the diastereoselective reaction, and the cleavage of each featured auxiliary.

Evans' Oxazolidinone: Asymmetric Alkylation

This protocol describes the acylation of an Evans' oxazolidinone, followed by diastereoselective alkylation and subsequent removal of the auxiliary.[1][4]

1. Acylation of the Auxiliary:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene (B28343) are added triethylamine (B128534) (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Propionic anhydride (B1165640) (1.2 equiv) is then added, and the mixture is heated to reflux for 30 minutes.[5]

  • After cooling, the reaction is quenched with water, and the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, is extracted with an organic solvent, dried, and purified.

2. Diastereoselective Alkylation:

  • The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C.

  • Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 equiv) is added dropwise to form the Z-enolate.[1][4]

  • After stirring for 30 minutes, allyl iodide (1.2 equiv) is added, and the reaction is stirred at -78 °C until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product, which is then purified by silica (B1680970) gel chromatography.

3. Cleavage of the Auxiliary:

  • The alkylated product (1.0 equiv) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.

  • 30% aqueous hydrogen peroxide (4.0 equiv) is added, followed by a 1.0 M aqueous solution of lithium hydroxide (B78521) (2.0 equiv).[1]

  • The mixture is stirred vigorously at 0 °C for 1-2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of Na₂SO₃.

  • The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification.

Oppolzer's Sultam: Asymmetric Aldol Reaction

This protocol details the use of Oppolzer's camphorsultam in a diastereoselective aldol reaction.

1. Acylation of the Auxiliary:

  • (1S)-(-)-2,10-Camphorsultam is dissolved in anhydrous THF and cooled to -78 °C.

  • n-Butyllithium (1.05 equiv) is added, and the mixture is stirred for 10 minutes.

  • Propionyl chloride (1.1 equiv) is then added, and the reaction is warmed to 0 °C and stirred for 30 minutes. The reaction is quenched with saturated aqueous ammonium chloride.

2. Diastereoselective Aldol Reaction:

  • The N-propionyl camphorsultam is dissolved in anhydrous dichloromethane (B109758) and cooled to -78 °C.

  • Dibutylboron triflate (1.1 equiv) is added, followed by triethylamine (1.2 equiv).

  • After stirring for 30 minutes, the aldehyde (e.g., benzaldehyde, 1.2 equiv) is added.

  • The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour.

  • The reaction is quenched with a pH 7 phosphate (B84403) buffer.

3. Cleavage of the Auxiliary:

  • The crude aldol adduct is dissolved in a mixture of THF and water.

  • Lithium hydroxide (or other suitable base) is added, and the mixture is stirred at room temperature until the hydrolysis is complete.

  • The product is extracted, and the chiral auxiliary can be recovered from the aqueous layer.

Meyers' Pseudoephedrine: Asymmetric Alkylation

This procedure outlines the alkylation of a pseudoephedrine amide.[6][7]

1. Amide Formation (Acylation):

  • (+)-Pseudoephedrine (1.0 equiv) is suspended in anhydrous THF, and n-butyllithium (1.05 equiv) is added at 0 °C.

  • The mixture is stirred for 15 minutes, and then propionyl chloride (1.1 equiv) is added.

  • The reaction is stirred at 0 °C for 30 minutes and then quenched with water. The N-propionyl pseudoephedrine amide is isolated by extraction and purified.

2. Diastereoselective Alkylation:

  • In a separate flask, a solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (2.1 equiv) to a solution of diisopropylamine (B44863) (2.2 equiv) in anhydrous THF at -78 °C, followed by stirring at 0 °C for 30 minutes.[6]

  • The N-propionyl pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) are dissolved in anhydrous THF and cooled to -78 °C.[6]

  • The freshly prepared LDA solution is slowly added to the amide solution. The mixture is stirred at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes.

  • The enolate solution is cooled to 0 °C, and the alkyl halide (1.5-4.0 equiv) is added dropwise.

  • The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and the product is extracted.

3. Cleavage of the Auxiliary:

  • To obtain the Carboxylic Acid: The alkylated amide can be hydrolyzed under acidic (e.g., H₂SO₄/H₂O, reflux) or basic (e.g., NaOH/H₂O, reflux) conditions.[8]

  • To obtain the Alcohol: Reduction of the amide with a reagent such as lithium aluminum hydride (LiAlH₄) or lithium amidotrihydroborate (LAB) provides the corresponding primary alcohol.[7][8]

  • To obtain the Ketone: Addition of an organolithium or Grignard reagent to the alkylated amide yields the corresponding ketone.[8]

References

Evaluating the efficiency of different purification methods for 1,1-Diphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining compounds of high purity is a critical prerequisite for reliable experimental results and successful outcomes. This guide provides a comprehensive evaluation of the efficiency of common purification methods for the tertiary alcohol 1,1-Diphenyl-1-propanol. The following sections detail experimental protocols for recrystallization, column chromatography, and vacuum distillation, and present a framework for comparing their effectiveness based on key performance indicators.

Comparison of Purification Methodologies

The selection of an appropriate purification technique depends on factors such as the initial purity of the crude product, the scale of the purification, and the desired final purity. Below is a summary of the expected performance of each method for purifying this compound.

Purification MethodExpected PurityExpected YieldThroughputKey AdvantagesPotential Challenges
Recrystallization Moderate to HighModerate to HighHighSimple setup, cost-effective, good for removing small amounts of impurities.Finding a suitable solvent system can be time-consuming; potential for significant product loss in the mother liquor.
Column Chromatography High to Very HighModerateLow to ModerateExcellent for separating complex mixtures and closely related impurities.More labor-intensive, requires larger volumes of solvent, potential for product loss on the column.[1]
Vacuum Distillation HighHighModerate to HighEffective for removing non-volatile impurities and separating compounds with different boiling points.Potential for thermal decomposition of the alcohol at high temperatures.[2]

Experimental Workflow for Method Evaluation

The following diagram outlines the logical workflow for the synthesis, purification, and comparative analysis of this compound.

cluster_synthesis Synthesis cluster_purification Purification Methods cluster_analysis Purity & Yield Analysis cluster_comparison Comparative Evaluation synthesis Crude this compound Synthesis recrystallization Recrystallization synthesis->recrystallization chromatography Column Chromatography synthesis->chromatography distillation Vacuum Distillation synthesis->distillation hplc HPLC Analysis (Purity Assessment) recrystallization->hplc yield Yield Calculation recrystallization->yield chromatography->hplc chromatography->yield distillation->hplc distillation->yield comparison Comparison of Efficiency (Purity, Yield, Solvent Consumption) hplc->comparison yield->comparison

Caption: Workflow for the evaluation of purification methods for this compound.

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are designed to serve as a starting point for the purification of crude this compound.

Recrystallization

Recrystallization is a technique used to purify solids based on differences in solubility.[3][4] The crude compound is dissolved in a hot solvent and then allowed to slowly cool, forming crystals while the impurities remain in the solution.[5]

Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[5] For this compound, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective.[2][6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the "good" solvent (e.g., hot ethanol).[2]

  • Induce Precipitation: While the solution is warm, add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy.[2]

  • Redissolution and Cooling: Gently heat the solution until it becomes clear again. Remove the flask from the heat and allow it to cool slowly to room temperature to form crystals.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.[5]

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[1]

Protocol:

  • Stationary and Mobile Phase Selection: Silica (B1680970) gel is a suitable stationary phase for the purification of this compound.[2] The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a glass column.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.[2]

  • Elution: Begin eluting with the starting solvent mixture, collecting fractions. The polarity of the eluent can be gradually increased to facilitate the movement of the compound down the column.[2]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[2]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[8]

Vacuum Distillation

Vacuum distillation is employed to purify liquids by separating them based on differences in their boiling points at reduced pressure. This method is particularly useful for compounds that may decompose at their atmospheric boiling point.

Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Crude Product Addition: Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Pressure Reduction: Gradually reduce the pressure inside the apparatus using a vacuum pump to the desired level (e.g., ~20 mmHg).[9]

  • Heating: Begin to gently heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills over at a constant temperature. For a related compound, 1-phenyl-1-propanol, the boiling point is reported as 150-155°C at 20 mmHg.[9]

  • Analysis: Analyze the purity of the collected distillate using appropriate analytical techniques.

Purity Assessment

The efficiency of each purification method should be quantitatively assessed by determining the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[10]

HPLC Protocol:

  • Column: A C18 reversed-phase column is a common starting point for moderately polar compounds like this compound.[10]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically used. The exact ratio should be optimized to achieve good separation.

  • Detection: UV detection at a wavelength of approximately 254 nm is suitable due to the presence of phenyl groups.[10]

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

References

Benchmarking the synthesis of 1,1-Diphenyl-1-propanol against literature procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of tertiary alcohols such as 1,1-Diphenyl-1-propanol is a critical process. This guide provides an objective comparison of the most common literature procedures for the synthesis of this compound, with a focus on the widely employed Grignard reaction and the operationally simpler Barbier reaction. The comparison is supported by experimental data on yields and reaction conditions, detailed methodologies for key experiments, and visualizations of the reaction pathways.

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved through the nucleophilic addition of an organometallic reagent to a carbonyl compound. The two primary strategies involve the reaction of a Grignard reagent with a ketone, offering two distinct pathways, and the in-situ generation of the organometallic species in a Barbier reaction. A less common, multi-step approach commencing from ethyl propiolate is also considered.

Comparison of Synthetic Methodologies

The selection of a synthetic route is often a trade-off between reaction yield, operational simplicity, and tolerance to reaction conditions. The Grignard reaction, while often high-yielding, requires stringent anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.[1][2] The Barbier reaction, on the other hand, offers the advantage of generating the organometallic reagent in the presence of the carbonyl substrate, which can simplify the experimental setup and may offer better tolerance to certain functional groups.[3]

Synthetic Method Starting Materials Key Reagents Typical Reaction Time Reported Yield (%) Key Advantages Key Disadvantages
Grignard Reaction A Benzophenone (B1666685), Ethyl BromideMagnesium2-4 hoursHigh (Specific yield not consistently reported for this exact transformation, but analogous reactions suggest >80%)High yields, well-establishedRequires strict anhydrous conditions, Grignard reagent must be prepared separately
Grignard Reaction B Propiophenone (B1677668), Phenyl BromideMagnesium2-4 hoursHigh (Specific yield not consistently reported for this exact transformation, but analogous reactions suggest >80%)High yields, well-establishedRequires strict anhydrous conditions, Grignard reagent must be prepared separately
Barbier Reaction Benzophenone, Ethyl BromideZinc, Magnesium, or other metals1-3 hoursModerate (Yields can be variable, often lower than Grignard)One-pot procedure, operationally simpler, can sometimes be performed in aqueous mediaYields can be lower and less consistent than Grignard reactions
From Ethyl Propiolate Ethyl propiolate, Phenyl GrignardPhenylmagnesium bromideMulti-stepVariableAccess to a different synthetic routeMulti-step process, potentially lower overall yield and more complex purification

Experimental Protocols

Detailed methodologies for the two primary Grignard syntheses are provided below. These protocols are representative of common laboratory procedures.

Grignard Synthesis of this compound from Benzophenone and Ethyl Bromide (Method A)

1. Preparation of Ethylmagnesium Bromide (Grignard Reagent):

  • All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • A solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with Benzophenone:

  • The Grignard reagent solution is cooled to 0 °C in an ice bath.

  • A solution of benzophenone (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

3. Work-up:

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Grignard Synthesis of this compound from Propiophenone and Phenyl Bromide (Method B)

This procedure is analogous to Method A, with the substitution of propiophenone for benzophenone and phenyl bromide for ethyl bromide. The same stringent anhydrous conditions must be maintained throughout the experiment.

Reaction Pathway Visualizations

To illustrate the logical flow of these synthetic transformations, the following diagrams are provided.

Grignard_Synthesis_A cluster_reagents Starting Materials cluster_reaction Reaction cluster_product Product Benzophenone Benzophenone Reaction Grignard Addition Benzophenone->Reaction EtMgBr Ethylmagnesium Bromide EtMgBr->Reaction Product This compound Reaction->Product Acidic Work-up

Caption: Grignard synthesis of this compound from benzophenone.

Grignard_Synthesis_B cluster_reagents Starting Materials cluster_reaction Reaction cluster_product Product Propiophenone Propiophenone Reaction Grignard Addition Propiophenone->Reaction PhMgBr Phenylmagnesium Bromide PhMgBr->Reaction Product This compound Reaction->Product Acidic Work-up

Caption: Grignard synthesis of this compound from propiophenone.

Barbier_Reaction cluster_reagents Reactants cluster_reaction One-Pot Reaction cluster_product Product Benzophenone Benzophenone Reaction In-situ Grignard Formation and Addition Benzophenone->Reaction EtBr Ethyl Bromide EtBr->Reaction Metal Metal (e.g., Zn, Mg) Metal->Reaction Product This compound Reaction->Product Acidic Work-up

Caption: Barbier reaction for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 1,1-Diphenyl-1-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of 1,1-Diphenyl-1-propanol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure regulatory compliance.

Hazard Profile and Safety Considerations

Before handling this compound for disposal, it is crucial to be aware of its associated hazards. This information, summarized from safety data sheets (SDS), dictates the necessary safety precautions.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]P270: Do not eat, drink or smoke when using this product.[1] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
Skin Irritation (Category 2)Causes skin irritation.[1]P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Serious Eye Damage (Category 1)Causes serious eye damage.[1]P280: Wear eye protection/face protection.[1] P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.[2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.[1][3]

1. Waste Identification and Segregation:

  • Treat all waste containing this compound as hazardous chemical waste.[4]

  • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.[5] For instance, keep it separate from acids, bases, and oxidizing agents.[6]

2. Containerization and Labeling:

  • Use a designated, chemically compatible container with a secure, tightly closing lid for waste collection.[6][7] The original container is often a suitable choice if it is in good condition.[6]

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and all applicable hazard warnings (e.g., "Harmful," "Irritant," "Causes Serious Eye Damage").[7]

  • Indicate the accumulation start date on the label.[8]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7]

  • The SAA should be a secure, well-ventilated area away from sources of ignition.[8]

  • Ensure secondary containment is in place to manage any potential leaks or spills.[8]

  • Do not exceed the maximum allowable quantities of hazardous waste in the SAA (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste).[7]

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[1][7]

  • Provide the waste disposal company with a complete and accurate description of the waste, including its name and known hazards.[8]

  • Complete all required waste manifest paperwork as per local, state, and federal regulations.

5. Handling Empty Containers:

  • A container that has held this compound should be managed as hazardous waste until properly decontaminated.

  • For a container to be considered "empty" and disposable as regular trash, all possible contents must be removed.[4] The container should then be triple-rinsed with a suitable solvent.[4][5]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[5]

  • Once decontaminated, deface or remove all hazardous labels from the empty container before disposal in the regular trash.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste classify Classify as Hazardous Waste start->classify segregate Segregate from Incompatible Waste Streams classify->segregate containerize Collect in a Labeled, Chemically Compatible Container with a Secure Lid segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor for Pickup store->contact_ehs end End: Proper Disposal Completed contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Diphenyl-1-propanol
Reactant of Route 2
Reactant of Route 2
1,1-Diphenyl-1-propanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.